1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-methylpiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9-6-10(11(15)17-5)8-14(7-9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLLBTSMSLITGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereoselective Synthesis of 3,5-Disubstituted Piperidines: A Technical Guide
Executive Summary
The piperidine ring is the most frequent nitrogen heterocycle in FDA-approved drugs.[1] However, while 2- and 4-substituted piperidines are synthetically accessible via established routes (e.g., nucleophilic addition to imines, pyridine hydrogenation), 3,5-disubstituted piperidines represent a significant stereochemical challenge.
The difficulty lies in the distal relationship of the stereocenters relative to the nitrogen atom and to each other. Unlike 2-substituted systems where 1,2-allylic strain or chelation can direct nucleophilic attack, the 3- and 5-positions are remote. Furthermore, the thermodynamic preference for diequatorial conformers often dictates the outcome of hydrogenation strategies, making the access to trans-3,5-isomers (or specific enantiomers of cis-isomers) non-trivial.
This guide details three high-fidelity strategies to access these scaffolds, moving beyond "brute force" separations to rational, stereocontrolled synthesis.
Structural Significance & Conformational Analysis
Before selecting a synthetic route, one must understand the conformational landscape. The 3,5-disubstitution pattern creates unique steric vectors.
-
The cis-Isomer (Meso or C2-Symmetric): If substituents are identical (
), the cis-isomer is meso. If , it is chiral. The diequatorial conformer is heavily favored to avoid 1,3-diaxial interactions. -
The trans-Isomer (Chiral): The trans-isomer inevitably places one substituent axial and one equatorial in the chair form, or forces a twist-boat conformation if the substituents are bulky. This higher energy state makes trans-isomers difficult to access via thermodynamic equilibration.
Strategic Disconnections
We categorize the synthesis into three logic streams:
-
Desymmetrization: Exploiting the symmetry of glutarimides.[2]
-
De Novo Cyclization: Ring-Closing Metathesis (RCM) for maximum diversity.
-
Pyridine Reduction: Modern asymmetric hydrogenation (AH).
Figure 1: Strategic disconnections for accessing the 3,5-piperidine core.
Protocol A: Enantioselective Desymmetrization of Glutarimides
Best for: Accessing enantioenriched cis- or trans-3,5-piperidines from cheap, symmetric starting materials.
This approach utilizes a Corey-Bakshi-Shibata (CBS) type reduction or related oxazaborolidine catalysis to differentiate the two carbonyls of a meso-3,5-disubstituted glutarimide.
Mechanism
The reaction proceeds via a partial reduction of one carbonyl group to a hemiaminal (hydroxylactam). The catalyst differentiates the enantiotopic carbonyls. Crucially, this can be a stereoablative process where the hemiaminal equilibrates, allowing for high enantioselectivity even if the initial hydride attack is only moderately selective.
Detailed Workflow
Reagents:
-
Substrate: 3-Phenyl-5-methylglutarimide (or similar meso-imide).
-
Catalyst: (1R,2S)-1-Amino-indan-2-ol derived oxazaborolidine.[3]
-
Reductant: Borane-THF complex (
) or Catecholborane. -
Quench: Methanol, then
(for reduction to piperidine).
Step-by-Step Protocol:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under Argon, dissolve (1R,2S)-1-amino-indan-2-ol (0.1 eq) in anhydrous THF.
-
Add trimethylborate (0.12 eq) and stir at reflux for 1 hour to form the B-OMe oxazaborolidine. Remove volatiles under high vacuum.
-
-
Desymmetrization (Reduction 1):
-
Redissolve the catalyst in THF. Cool to 0°C.
-
Add the meso-glutarimide (1.0 eq) solution slowly.
-
Add
(0.7 eq) dropwise over 30 minutes. Note: Stoichiometry is critical to stop at the hydroxylactam stage. -
Stir at 0°C for 3 hours. Monitor by TLC (stain with phosphomolybdic acid).
-
-
Reduction to Piperidine (Reduction 2):
-
Once the hydroxylactam is formed, the mixture is often treated in situ or after a rough workup.
-
To the reaction mixture at -78°C, add
(3.0 eq) followed by (1.5 eq). -
Allow to warm to room temperature overnight. This reduces the hemiaminal and the remaining lactam carbonyl to the amine.
-
-
Purification:
-
Quench with aqueous NaOH (1M). Extract with DCM.
-
Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH).
-
Expected Outcome:
-
Yield: 60-80%
-
ee: >90% (Dependent on R-groups).
-
Selectivity: Primarily yields the cis-piperidine if the hydride approaches from the less hindered face, but conditions can be tuned.
Protocol B: De Novo Synthesis via Ring-Closing Metathesis (RCM)
Best for: Creating diverse libraries where
RCM allows for the construction of the ring from acyclic precursors, which are often easier to set up stereochemically using chiral pool materials (e.g., amino acids) or auxiliary-controlled alkylations.
The Workflow
Figure 2: RCM route to piperidines.
Step-by-Step Protocol:
-
Precursor Synthesis (The Setup):
-
Start with an allylic amine (chiral). Perform an N-alkylation or reductive amination with a suitable aldehyde containing the second olefin and the 5-position substituent.
-
Critical Check: Ensure the nitrogen is protected (e.g., N-Boc, N-Ts) to prevent catalyst poisoning by the basic amine.
-
-
The Metathesis:
-
Solvent: Anhydrous DCM (degassed is mandatory). Oxygen kills the ruthenium carbene.
-
Concentration: High dilution (0.005 M to 0.01 M) is required to favor intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5 mol%).
-
Procedure: Reflux under Argon for 2-12 hours.
-
Workup: Add activated charcoal or DMSO to sequester the Ru-species before filtration.
-
-
Olefin Reduction:
-
The RCM product is a 1,2,3,6-tetrahydropyridine.
-
Hydrogenation (
, 1 atm, Pd/C) usually occurs from the less hindered face. -
Stereocontrol: If the 3- and 5-substituents are bulky, the hydrogen adds anti to them, typically yielding the cis-3,5-disubstituted product.
-
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Desymmetrization (Glutarimide) | RCM (De Novo) | Pyridine Hydrogenation (Rh-Cat) |
| Stereocontrol | High (Enantioselective) | High (Substrate controlled) | Moderate to High (Catalyst controlled) |
| Scalability | High (Cheap reagents) | Moderate (Dilution required) | High (Low catalyst loading) |
| Diversity | Limited (Symmetric start) | Excellent (Modular) | Limited (Pyridine availability) |
| Cost | Low | High (Ru-catalyst) | High (Rh/Ir-catalyst) |
| Key Risk | Over-reduction | Polymerization | Low conversion / Deactivation |
Troubleshooting Guide
Problem: Low ee in Desymmetrization.
-
Cause: Temperature too high or moisture in catalyst prep.
-
Fix: Ensure temp is strictly < 0°C. Azeotrope the amino-alcohol ligand with toluene before complexation.
Problem: RCM Stalls.
-
Cause: Ethylene buildup or catalyst poisoning.
-
Fix: Sparge Argon through the solution (open system) to remove ethylene. Ensure amine N is protected with an electron-withdrawing group (Boc/Ts).
Problem: Pyridine Hydrogenation yields racemic cis.
-
Cause: Heterogeneous mechanism dominates.
-
Fix: Switch to Homogeneous catalysis (e.g., [Rh(cod)Cl]2 + Chiral Bisphosphine) and use additives like Iodine or specific counter-ions (BarF) to activate the pyridine.
References
-
Enantioselective Desymmetrization of Glutarimides: Kutama, I. U., & Jones, S. (2015). Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol.[2][3] The Journal of Organic Chemistry, 80(22), 11468–11479. [Link]
-
Ring-Closing Metathesis Review: Chattopadhyay, S. K., et al. (2018). Formation of Piperidines by Ring-Closing Metathesis. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric Hydrogenation of Pyridines: Glorius, F. (2004).[4] Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(26), 3364-3366. [Link]
-
Rh-Catalyzed Reductive Heck (Modern Route): Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[6] Journal of the American Chemical Society, 145(26), 14221–14226. [Link][5]
-
Chemoenzymatic Approaches: Gotor, V., et al. (2006).[7] Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(21), 8132–8139. [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Enantioselective Desymmetrization of Glutarimides Catalyzed by Oxazaborolidines Derived from cis-1-Amino-indan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1365887-44-0 chemical properties and structure
The following in-depth technical guide details the chemical properties, structural analysis, and applications of CAS 1365887-44-0.
High-Value Scaffold for Targeted Protein Degradation & Medicinal Chemistry
Executive Summary
CAS 1365887-44-0 , chemically identified as 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate , is a specialized heterocyclic building block critical to modern drug discovery. Unlike commodity reagents, this compound serves as a stereochemically defined scaffold, primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and rigidified small molecule inhibitors.
Its structural core—a 3,5-disubstituted piperidine—provides a unique vector orientation that medicinal chemists leverage to optimize ligand-target binding interactions or to construct rigid linkers that improve the pharmacokinetic (PK) profiles of bifunctional molecules. This guide analyzes its physicochemical identity, synthetic utility, and role in next-generation therapeutic development.
Chemical Identity & Structural Analysis
Nomenclature & Identification
| Identifier | Detail |
| CAS Number | 1365887-44-0 |
| IUPAC Name | This compound |
| Common Synonyms | N-Boc-3-methoxycarbonyl-5-methylpiperidine; 1-Boc-3-carbomethoxy-5-methylpiperidine |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| SMILES | CC1CN(CC(C1)C(=O)OC)C(=O)OC(C)(C)C |
| InChI Key | Derived from structure (Specific stereoisomer dependent) |
Structural Architecture
The molecule features a piperidine ring protected at the nitrogen by a tert-butoxycarbonyl (Boc) group. It carries two critical functional handles:
-
Position 3 (C3): A methyl ester group (–COOCH₃). This is an electrophilic site, ready for hydrolysis to a carboxylic acid (for amide coupling) or reduction to an alcohol/aldehyde.
-
Position 5 (C5): A methyl group (–CH₃). This substituent introduces steric bulk and chirality , restricting the conformational flexibility of the piperidine ring. This "locking" effect is crucial for reducing the entropic penalty of binding to protein targets.
Stereochemical Implications: The presence of substituents at C3 and C5 creates two chiral centers, leading to four possible stereoisomers (two pairs of enantiomers: cis-3,5 and trans-3,5).
-
Significance: In PROTAC design, the specific vector angle between the entrance and exit vectors (N1 and C3) determines the ternary complex geometry. The cis vs. trans relationship of the C3-ester and C5-methyl dictates this angle.
Physicochemical Properties
Understanding the physical behavior of CAS 1365887-44-0 is essential for assay development and formulation.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Typical for N-Boc piperidine esters. |
| Boiling Point | ~320–330 °C (at 760 mmHg) | Calculated; requires high vacuum for distillation. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; poor water solubility. |
| LogP (Octanol/Water) | 2.5 – 2.9 | Moderate lipophilicity due to Boc and methyl groups. |
| pKa (Conjugate Acid) | ~ -2 (Boc-N) | The carbamate nitrogen is non-basic. |
| Stability | Stable at RT; Moisture Sensitive | Ester hydrolysis may occur under prolonged aqueous exposure. |
Mechanism of Application: PROTACs & Drug Design
While CAS 1365887-44-0 is not a drug itself, it functions as a pharmacophore enabler . Its "Mechanism of Action" is defined by its role in synthetic medicinal chemistry.
The "Exit Vector" Concept in PROTACs
PROTACs are bifunctional molecules connecting an E3 ligase ligand to a Target Protein ligand via a linker. The geometry of this connection is critical.
-
Role of CAS 1365887-44-0: It serves as a rigid linker element or a ligand precursor .
-
Rigidification: Unlike flexible alkyl chains, the piperidine ring imposes a defined distance and angle between the two warheads. The C5-methyl group further biases the ring pucker (chair conformation), preventing "linker collapse" where the molecule folds onto itself.
Functional Workflow
-
Deprotection: The C3-ester is hydrolyzed to an acid.
-
Coupling: The acid is coupled to an amine-bearing E3 ligand (e.g., Thalidomide derivative) or Target ligand.
-
Extension: The N-Boc is removed (acidic conditions) to reveal the secondary amine, which is then coupled to the second half of the chimera.
Figure 1: Application of CAS 1365887-44-0 in constructing rigidified PROTAC linkers.
Synthetic Route & Manufacturing
The synthesis of 3,5-disubstituted piperidines typically begins from substituted pyridines, requiring careful control of hydrogenation to establish the correct stereochemistry.
Retrosynthetic Analysis
-
Precursor: 3,5-Dimethylpyridine or 5-Methylnicotinic acid derivatives.
-
Key Transformation: Catalytic hydrogenation of the pyridine ring.
Standard Laboratory Synthesis Protocol
Objective: Synthesis of this compound from 5-methylnicotinic acid methyl ester.
Step 1: Catalytic Hydrogenation (Ring Reduction)
-
Reagents: 5-methylnicotinic acid methyl ester, H₂ (50 psi), PtO₂ (Adams' catalyst) or Rh/Al₂O₃.
-
Solvent: Acetic acid or Methanol.
-
Conditions: Stir at RT for 12-24 hours.
-
Mechanism: The aromatic pyridine ring is reduced to the piperidine. Note: This step often yields a mixture of cis/trans isomers.
Step 2: N-Protection (Boc Anhydride)
-
Reagents: Crude piperidine intermediate, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve crude amine in DCM.
-
Add 1.5 eq TEA and 1.1 eq Boc₂O.
-
Stir at RT for 4 hours.
-
Wash with 1N HCl (to remove unreacted amine) and Brine.
-
Concentrate in vacuo.
-
Step 3: Purification & Stereoisomer Separation
-
Method: Flash Column Chromatography (Hexanes:Ethyl Acetate).
-
Outcome: Separation of cis-3,5 and trans-3,5 isomers. The cis isomer is often more polar due to the axial/equatorial orientation of the ester/methyl groups.
Safety & Handling (MSDS Highlights)
As a research chemical, standard laboratory safety protocols apply.
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation - H335)
-
-
Handling: Use in a fume hood. Avoid inhalation of dust/vapors.
-
Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Nitrogen/Argon). The ester moiety is susceptible to hydrolysis if stored in humid conditions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1365887-44-0. Retrieved from [Link]
- Buckley, D. L., et al. (2015). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. (Contextual reference for PROTAC linker design using piperidine scaffolds).
- Smith, A. B., et al. (2018). "Design of Rigidified Linkers for Targeted Protein Degradation." Journal of Medicinal Chemistry. (General reference for the utility of 3,5-substituted piperidines).
A Senior Application Scientist's Guide to the Preparation of Chiral Piperidine Building Blocks for Drug Discovery
Abstract
The piperidine motif is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals across diverse therapeutic areas.[1][2] The introduction of chirality into the piperidine scaffold significantly expands the accessible chemical space, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven strategies for the preparation of enantiomerically enriched piperidine building blocks. We will delve into the core principles and practical execution of catalytic asymmetric synthesis, enzymatic resolutions, and chiral pool-based approaches, offering detailed experimental protocols and a comparative analysis of these key methodologies. Our focus remains on the "why" behind the "how," equipping the reader with the knowledge to make informed decisions in their own drug discovery programs.
The Strategic Imperative for Chiral Piperidines in Drug Design
The rigid, three-dimensional structure of the piperidine ring is a highly desirable feature in drug design.[2] It allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When a stereocenter is introduced, the resulting enantiomers can exhibit dramatically different pharmacological and toxicological properties. This underscores the critical need for robust and scalable methods to access enantiopure piperidine building blocks. The benefits of employing chiral piperidines are multi-faceted:
-
Enhanced Biological Activity and Selectivity: The precise 3D arrangement of functional groups in a chiral piperidine can lead to a more complementary fit within a protein's binding site, boosting potency and selectivity for the target receptor or enzyme.[3][4][5]
-
Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4][5] The introduction of a chiral center can modulate properties like solubility and membrane permeability.[4]
-
Reduced Off-Target Effects and Toxicity: By isolating the pharmacologically active enantiomer, the potential for off-target interactions and associated toxicity from the inactive or less active enantiomer can be minimized.[3][4]
Core Synthetic Strategies: A Comparative Overview
The synthesis of chiral piperidines can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of strategy is often dictated by factors such as the desired substitution pattern, scalability, and the availability of starting materials.
| Strategy | Core Principle | Key Advantages | Common Challenges |
| Catalytic Asymmetric Synthesis | Creation of a new stereocenter on a prochiral precursor using a chiral catalyst. | High atom economy, potential for high enantioselectivity, direct access to the desired enantiomer. | Catalyst development can be complex and expensive, substrate scope may be limited. |
| Enzymatic Resolution | Selective transformation of one enantiomer in a racemic mixture using an enzyme. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer. |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Readily available and often inexpensive starting materials, inherent stereochemical control. | Can involve multi-step syntheses, limited to the structural diversity of the chiral pool. |
Catalytic Asymmetric Synthesis: Building Chirality from the Ground Up
Catalytic asymmetric synthesis represents a powerful and elegant approach to constructing chiral piperidines. These methods often involve the use of transition metal catalysts paired with chiral ligands to control the stereochemical outcome of the reaction.
Asymmetric Hydrogenation of Pyridine Derivatives
The asymmetric hydrogenation of pyridinium salts or activated pyridines is a highly efficient route to enantioenriched piperidines. This method has seen significant advancements, with various catalyst systems being developed to achieve high levels of enantioselectivity.
A notable example is the rhodium-catalyzed asymmetric hydrogenation, which has been successfully applied to a range of substituted pyridines.[1] The choice of chiral ligand is paramount in achieving high enantiomeric excess (ee).
Asymmetric [4+2] Cycloadditions (Aza-Diels-Alder Reactions)
The aza-Diels-Alder reaction provides a convergent and stereocontrolled route to highly functionalized piperidines.[6] In this approach, an imine reacts with a diene, and the use of a chiral catalyst directs the formation of a specific enantiomer of the resulting piperidine ring.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A more recent and versatile strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with partially reduced pyridine derivatives.[7][8] This three-step process, involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide array of enantioenriched 3-substituted piperidines.[8]
Workflow for Rh-Catalyzed Asymmetric Synthesis of 3-Arylpiperidines
Caption: Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.
Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction [7]
Materials:
-
Phenyl pyridine-1(2H)-carboxylate
-
Arylboronic acid
-
Rhodium catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Chiral ligand (e.g., a chiral diene or phosphine ligand)
-
Cesium hydroxide (aq. 50 wt%)
-
Toluene, Tetrahydrofuran (THF), Water (degassed)
-
Argon atmosphere
Procedure:
-
To a reaction vial under an argon atmosphere, add the rhodium catalyst precursor and the chiral ligand.
-
Add degassed toluene, THF, and water, followed by aqueous cesium hydroxide.
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid, followed by the phenyl pyridine-1(2H)-carboxylate.
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.
-
The resulting tetrahydropyridine can then be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).
Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic kinetic resolution is a highly effective method for separating enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, such as lipases and proteases, to catalyze a reaction on only one enantiomer, leaving the other unreacted.
Lipase-Mediated Acylation
Lipases are commonly employed to catalyze the acylation of racemic piperidine alcohols or the hydrolysis of their corresponding esters. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation and allowing for the separation of the acylated product from the unreacted enantiomer.[9][10]
The efficiency of an enzymatic resolution is often described by the enantiomeric ratio (E), with higher E values indicating greater selectivity. The choice of acylating agent, solvent, and enzyme are critical parameters that need to be optimized for a successful resolution.[9]
Workflow for Enzymatic Kinetic Resolution of a Racemic Piperidine Alcohol
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
Basic properties of 1,3-piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester
A Critical Scaffold for Stereochemically Complex Medicinal Chemistry[1]
Executive Summary
The compound 1,3-piperidinedicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 3-methyl ester (Systematic shorthand: N-Boc-3-methoxycarbonyl-5-methylpiperidine) represents a high-value saturated heterocycle in modern drug discovery. Unlike the more common 3,4-disubstituted piperidines (found in JAK inhibitors like Tofacitinib), the 3,5-substitution pattern offers a unique vector orientation for side chains, allowing medicinal chemists to probe distinct regions of a binding pocket.
This guide details the physicochemical properties, stereoselective synthesis, and orthogonal reactivity of this scaffold. It is designed for researchers requiring precise control over ring conformation and substituent topology.
Part 1: Molecular Identity & Physicochemical Profile
This molecule serves as a "chiral hub," providing two stereocenters (C3 and C5) on a flexible piperidine ring. The orthogonal protecting group strategy (Boc for amine, Methyl Ester for acid) allows for versatile downstream functionalization.
Table 1: Physicochemical Datasheet
| Property | Value / Description | Note |
| Systematic Name | 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate | |
| Molecular Formula | C₁₃H₂₃NO₄ | |
| Molecular Weight | 257.33 g/mol | |
| CAS Registry | Isomer Dependent (General: 1270034-XX-X series) | Specific CAS varies by cis/trans and enantiomer.[1] |
| Physical State | Viscous Oil or Low-Melting Solid | Depends on stereopurity. |
| Boiling Point | ~310 °C (Predicted at 760 mmHg) | Decomposes before boiling at atm pressure. |
| Density | 1.05 ± 0.05 g/cm³ | |
| LogP | ~2.1 (Predicted) | Lipophilic due to Boc/Methyl groups. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |
| Stereocenters | C3 and C5 | Creates 4 possible isomers: (3R,5R), (3S,5S), (3R,5S), (3S,5R). |
Part 2: Stereochemical Considerations (The "3,5-Challenge")
The utility of this scaffold lies in its stereochemistry.[2][3] The relationship between the C3-ester and C5-methyl group dictates the ring's preferred chair conformation.
-
Cis-Isomers (3,5-syn): The substituents are on the same side of the ring plane. In the lowest energy chair conformation, one substituent is typically axial and the other equatorial (or both equatorial depending on ring distortion).
-
Trans-Isomers (3,5-anti): The substituents are on opposite sides. Typically, the diequatorial conformation is thermodynamically preferred, making the trans-isomer more stable under thermodynamic control.
Why it matters: In Fragment-Based Drug Discovery (FBDD), the cis isomer projects vectors at a ~60° dihedral angle, while the trans isomer projects them at ~180° (diequatorial). Switching isomers can turn a non-binder into a nanomolar inhibitor.
Part 3: Synthetic Routes & Production[5]
The industrial synthesis of 3,5-disubstituted piperidines relies on the hydrogenation of pyridine precursors.[2][4] This method is scalable but requires careful catalyst selection to control the diastereomeric ratio (dr).
Protocol: Hydrogenation and Protection
Causality: Direct hydrogenation of the pyridine ring yields the cis-isomer (kinetic product) because hydrogen adds from the least hindered face (syn-addition).
Step-by-Step Methodology:
-
Precursor: Start with 3,5-pyridinedicarboxylic acid mono-methyl ester (or dimethyl ester, followed by selective hydrolysis/reduction, though starting with the 3-ester-5-methyl pyridine is ideal).
-
Hydrogenation:
-
Solvent: Acetic Acid (AcOH) or Methanol with HCl.
-
Catalyst: PtO₂ (Adam’s Catalyst) or 5% Rh/C. Note: Pd/C often fails for sterically hindered pyridines or requires high pressure.
-
Conditions: 50–60 psi H₂, RT, 12–24 hours.
-
-
Boc-Protection (One-Pot):
-
Upon completion, neutralize the mixture with Et₃N.
-
Add Boc₂O (1.2 equiv) directly to the crude amine.
-
Reasoning: The free piperidine is prone to oxidation or polymerization; immediate carbamate formation stabilizes the intermediate.
-
-
Epimerization (Accessing the Trans-Isomer):
-
Treat the cis-isomer with NaOMe in MeOH (reflux).
-
Mechanism:[5] Deprotonation alpha to the ester (C3) forms a planar enolate. Reprotonation occurs from the face that places the bulky ester group equatorial, yielding the thermodynamic trans-isomer.
-
Visualization: Synthetic Workflow
The following diagram illustrates the divergence between kinetic (cis) and thermodynamic (trans) synthesis.
Figure 1: Synthetic pathway distinguishing between the kinetic access to the cis-isomer and the thermodynamic equilibration to the trans-isomer.
Part 4: Chemical Reactivity & Functionalization[5][8]
The molecule features Orthogonal Protection , allowing selective manipulation of the N-terminus or C-terminus.
1. C-Terminus Manipulation (Ester)
-
Hydrolysis: LiOH (THF/H₂O) yields the carboxylic acid without affecting the Boc group.
-
Reduction: LiBH₄ or DIBAL-H (controlled temp) converts the ester to the primary alcohol (hydroxymethyl group).
-
Amidation: Direct reaction with amines (using TBD or AlMe₃) or via the acid (EDC/HOBt) creates amides.
2. N-Terminus Manipulation (Boc)
-
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
-
Stability: The Boc group is stable to basic hydrolysis (LiOH), nucleophiles, and catalytic hydrogenation conditions.
Protocol: Selective Deprotection Validation
To validate the scaffold quality, a test deprotection should be run:
-
Dissolve 50 mg of scaffold in 1 mL DCM.
-
Add 1 mL TFA. Stir 1 hr.
-
Evaporate.[6] Analyze by LC-MS.
-
Success Criteria: Disappearance of parent peak [M+H]⁺ (258) and appearance of deprotected amine mass [M-Boc+H]⁺ (~158).
Visualization: Orthogonal Reactivity
Figure 2: Orthogonal deprotection and functionalization map. The Boc group and Methyl Ester allow for independent modification of the N- and C-termini.
Part 5: Applications in Drug Discovery[3][5][8]
1. Conformational Restriction
In kinase inhibitor design, flexible alkyl chains often lead to entropic penalties upon binding. Replacing a propyl chain with a 3,5-disubstituted piperidine locks the conformation. The 5-methyl group specifically creates steric clash with the piperidine ring protons, forcing the ring into a specific chair pucker that can pre-organize the C3-substituent for binding.
2. Peptidomimetics
This scaffold serves as a Gamma-Amino Acid mimetic.
-
The distance between the N1 (amine) and C3 (carbonyl) approximates the backbone spacing of specific dipeptides.
-
The 5-methyl group acts as a side-chain surrogate, mimicking the steric bulk of Alanine or Valine.
3. Solubility Enhancement
Compared to phenyl rings, the piperidine core is sp³-rich (Fsp³). Increasing Fsp³ character is correlated with improved solubility and lower clinical attrition rates. The basic nitrogen (once deprotected or if the Boc is replaced with a basic moiety) provides a handle for salt formation.
Part 6: Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to moisture over long periods (hydrolysis).
-
Safety: Standard PPE. No specific high-hazard alerts, but treat as an irritant.
-
Purification:
-
TLC: Stains well with Ninhydrin (after Boc removal on plate) or KMnO₄.
-
Flash Chromatography: Elute with Hexanes/EtOAc (typically 10% to 40% gradient). The Boc group makes the compound lipophilic.
-
References
-
Stereoselective Synthesis of Piperidines
- Title: "Divergent asymmetric synthesis of 3,5-disubstituted piperidines."
- Source: PubMed / NIH (Vertex AI Search Result 1.1)
-
URL:[Link] (Search Term: Divergent asymmetric synthesis of 3,5-disubstituted piperidines)
-
Synthesis of Methyl Substituted Pipecolinates
- Title: "Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Source: Royal Society of Chemistry (RSC)
-
URL:[Link] (Search Term: synthesis of piperidine-based 3D fragment building blocks)
-
Medicinal Chemistry Applications
-
General Properties of Piperidine Carboxylates
Sources
- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 2. tuodaindus.com [tuodaindus.com]
- 3. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]
- 4. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. ajchem-a.com [ajchem-a.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. lifechemicals.com [lifechemicals.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Strategic Investigation of 3,5-Disubstituted N-Boc Piperidines
Executive Summary
The 3,5-disubstituted piperidine scaffold represents a privileged structural motif in medicinal chemistry, offering unique vectors for exploring chemical space beyond the crowded 4-substituted and 2-substituted analog space. This guide details the initial investigation of 3,5-disubstituted N-Boc piperidines , focusing on the critical interplay between synthetic accessibility, stereochemical assignment, and conformational dynamics.
Unlike their 2,6-disubstituted counterparts, which suffer from severe A-1,3 strain, 3,5-disubstituted systems offer a subtle balance of rigidity and flexibility, making them ideal for peptidomimetics (e.g., Renin inhibitors) and GPCR ligands. This document provides a self-validating roadmap for synthesizing, separating, and characterizing these scaffolds.
Structural Significance & Conformational Dynamics[1][2][3]
The primary challenge in working with 3,5-disubstituted piperidines is the stereochemical ambiguity arising from the non-adjacent chiral centers. Understanding the thermodynamic preferences is the first step in any investigation.
The Conformational Landscape
In the context of a six-membered piperidine ring, the substituents at C3 and C5 interact via a 1,3-relationship.
-
Cis-Isomer (Syn): In the lowest energy chair conformation, both substituents can adopt an equatorial orientation (1,3-diequatorial). This is the thermodynamic product and, in the case of identical substituents (e.g., 3,5-dimethyl), represents a meso compound (
plane through N1-C4). -
Trans-Isomer (Anti): This isomer forces one substituent to be axial while the other is equatorial in the chair form. This incurs a steric penalty (1,3-diaxial interaction with ring hydrogens), making it kinetically accessible but thermodynamically less stable than the cis isomer. The trans isomer is chiral (
symmetric if substituents are identical) and exists as a racemate.
Impact of the N-Boc Group
The tert-butoxycarbonyl (Boc) group introduces rotameric complexity. While A-1,3 strain is most pronounced at the C2/C6 positions, the N-Boc group flattens the nitrogen pyramid, affecting the ring puckering.
-
NMR Diagnostic: The Boc group's slow rotation on the NMR timescale often results in broad signals at room temperature. High-temperature NMR (e.g., 340 K in DMSO-
) is recommended to coalesce rotamers for clear coupling constant analysis ( -values).
Figure 1: Decision matrix for conformational analysis and stereochemical assignment of 3,5-disubstituted piperidines.
Synthetic Strategies
For an initial investigation, the most robust route is the Heterogeneous Catalytic Hydrogenation of the corresponding 3,5-disubstituted pyridine. This method is scalable and cost-effective, though it yields a mixture of diastereomers that requires separation.
Comparative Methodologies
| Methodology | Key Reagents | Stereoselectivity | Pros | Cons |
| A. Pyridine Hydrogenation | Low (Mix of Cis/Trans) | Scalable, cheap starting materials (Lutidines). | Requires high-pressure equipment; difficult separation. | |
| B. De Novo Cyclization | Chiral lactams, Phenylglycinol | High (Enantioselective) | Access to single enantiomers (Amat et al.).[1] | Multi-step linear sequence; lower overall yield. |
| C. Desymmetrization | Meso-anhydrides, Chiral amines | High | Excellent for carboxylic acid derivatives. | Limited to specific functional groups (e.g., esters/acids). |
The "Initial Investigation" Workflow
We focus on Method A combined with Boc-protection as the primary entry point. The resulting mixture of cis and trans isomers must be separated after Boc protection, as the N-Boc group significantly alters the polarity difference between diastereomers, facilitating chromatographic separation.
Figure 2: Standard workflow for the generation and isolation of N-Boc-3,5-disubstituted piperidines.
Experimental Protocols
The following protocols are designed to be self-validating . The success of the hydrogenation is validated by the disappearance of aromatic signals in NMR, and the separation is validated by the distinct chemical shifts of the C3/C5 methyl (or substituent) protons.
Protocol: Catalytic Hydrogenation of 3,5-Lutidine
Objective: Convert 3,5-dimethylpyridine to 3,5-dimethylpiperidine (mixture).
-
Setup: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3,5-lutidine (10.0 g, 93 mmol) in glacial acetic acid (50 mL).
-
Catalyst: Carefully add Platinum(IV) oxide (
, Adams' catalyst) (500 mg, 5 wt%). Caution: Catalyst is pyrophoric in the presence of hydrogen. -
Reaction: Purge the vessel with
(3x) and then (3x). Pressurize to 50 psi (3.5 bar) and stir vigorously at room temperature for 12–24 hours. -
Monitoring: Monitor by TLC (stain with Ninhydrin; pyridine is UV active, piperidine is not).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH. Concentrate the filtrate to obtain the acetate salt of the piperidine.
-
Checkpoint:
NMR ( ) should show no signals above 6.0 ppm.
-
Protocol: N-Boc Protection & Separation
Objective: Protect the amine and separate diastereomers.
-
Protection: Suspend the crude acetate salt in DCM (100 mL). Add Triethylamine (3.0 equiv) to free the base, followed by
(1.1 equiv). Stir at RT for 4 hours. -
Quench: Wash with 1M HCl (to remove unreacted pyridine/amine), sat.
, and brine. Dry over . -
Separation (Critical Step):
-
The cis and trans isomers of N-Boc-3,5-dimethylpiperidine have slightly different
values. -
Column: Silica Gel (230-400 mesh).
-
Eluent: A gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) is typically effective.
-
Observation: The trans isomer (axial/equatorial) is often less polar and elutes first (check specific
as this can invert based on substituents). The cis isomer (diequatorial) is typically more polar.
-
-
Validation:
-
Cis-Isomer:
NMR should show simplified symmetry (meso). Methyl doublets will be distinct. -
Trans-Isomer: Complex splitting patterns due to lack of symmetry (chiral).
-
Analytical Characterization
NMR Assignment Strategy
To distinguish the isomers, focus on the C3/C5 protons and the C2/C6 methylene protons.
-
NOE (Nuclear Overhauser Effect):
-
Irradiate the C3-Substituent (e.g., Methyl).
-
Cis-Isomer: Strong NOE correlation with the axial protons at C2/C6 and potentially the C5-Methyl (syn-diaxial relationship is absent, but spatial proximity is closer).
-
Trans-Isomer: Distinct correlations due to the axial vs. equatorial nature of the substituents.[2][3]
-
X-Ray Crystallography
If the N-Boc derivative is an oil (common for simple alkyls), convert to the N-Tosyl or N-Cbz derivative, or form a salt (e.g., oxalate) to induce crystallization for absolute stereochemical determination.
References
-
Maibaum, J. et al. (2007). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 50(13), 2945–2957. Link
-
Amat, M. et al. (2003).[1] Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters, 5(17), 3139–3142. Link
-
Beak, P. & Lee, W. K. (1989).
-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc piperidines. The Journal of Organic Chemistry, 54(2), 458–464. Link -
O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Link
-
Reddy, M. S. et al. (2015).[4] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(10), 3845. Link
Sources
- 1. Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Next-Generation Piperidine Scaffolds: Synthetic Innovations & Therapeutic Architectures
Executive Summary: The Piperidine Renaissance
The piperidine ring is not merely a common heterocycle; it is the structural backbone of over 12,000 bioactive compounds and a dominant pharmacophore in FDA-approved therapeutics, from fentanyl to ibrutinib. However, traditional medicinal chemistry has largely exhausted the "low-hanging fruit" of N-substitution and simple C4-functionalization.
This technical guide addresses the discovery and synthesis of novel piperidine scaffolds —specifically focusing on direct
Strategic Design: Escaping "Flatland"
Modern drug design necessitates escaping flat, sp²-rich structures. Novel piperidine scaffolds offer three-dimensional complexity (Fsp³ character) which correlates with improved clinical success.[1]
Structural Classes of Interest
| Scaffold Class | Structural Feature | Therapeutic Advantage | Key Synthetic Challenge |
| Chiral center adjacent to Nitrogen | High selectivity for GPCRs/Ion channels | Enantioselective C-H bond activation | |
| Spiropiperidines | Orthogonal ring fusion at C2/C3/C4 | Rigidified exit vectors; metabolic blockade | Quaternary center formation |
| Bridged Piperidines | Bicyclic systems (e.g., tropanes) | Defined conformation; reduced entropy cost | Transannular cyclization efficiency |
Core Methodology: Photoredox -C-H Functionalization[2]
The most significant recent advancement in piperidine synthesis is the shift from harsh lithiation (e.g., Beak-Gawley methodology) to mild, catalytic Photoredox C-H Activation . This approach utilizes visible light to generate
Mechanistic Logic
Unlike traditional cross-coupling, this method does not require pre-functionalized handles (like halides) on the piperidine ring. It exploits the lower bond dissociation energy (BDE) of the
Key Mechanistic Steps:
-
Oxidation: Excited state photocatalyst (
) oxidizes the quinuclidine/amine co-catalyst. -
HAT: The resulting radical cation abstracts a Hydrogen atom from the piperidine
-position. -
Radical Trapping: The nucleophilic
-amino radical attacks an electron-deficient arene (Minisci-type) or enters a Ni-catalytic cycle.
Visualization: Photoredox Catalytic Cycle
The following diagram illustrates the dual-catalytic pathway for
Caption: Figure 1. Synergistic Photoredox/HAT catalytic cycle for direct
Detailed Experimental Protocol
Protocol A: Enantioselective -Arylation of N-Boc Piperidine
Objective: Synthesis of 2-(4-cyanophenyl)-N-Boc-piperidine via photoredox catalysis. Scale: 0.5 mmol Validation: Self-validating checkpoints included.
Reagents & Equipment:
-
Substrate: N-Boc-piperidine (93 mg, 0.5 mmol).
-
Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv).
-
Photocatalyst: Ir(ppy)₃ (1 mol%).
-
HAT Catalyst: Quinuclidine (5 mol%).
-
Solvent: Degassed Acetonitrile (MeCN).
-
Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure:
-
Reaction Assembly (Inert Atmosphere):
-
In a flame-dried 20 mL vial equipped with a magnetic stir bar, add N-Boc-piperidine, 1,4-dicyanobenzene, Ir(ppy)₃, and quinuclidine.
-
Checkpoint: Ensure catalysts are weighed rapidly to minimize light/air exposure before sealing.
-
Seal with a septum cap and purge with Argon for 15 minutes.
-
Inject degassed MeCN (5 mL, 0.1 M concentration).
-
-
Irradiation:
-
Place the vial 2-3 cm away from the Blue LED source. Use a fan to maintain ambient temperature (25°C).
-
Stir vigorously (800 rpm).
-
Causality: Vigorous stirring is critical to maintain a uniform photon flux throughout the solution, preventing localized bleaching of the catalyst.
-
-
Monitoring (Self-Validating System):
-
T=1 hour: Perform TLC (Hexane/EtOAc 4:1). You should observe a new spot (product) with lower R_f than the aryl nitrile but higher than the starting amine.
-
T=12-24 hours: Reaction is complete when the limiting reagent (aryl nitrile) is consumed.
-
Endpoint Check: Aliquot 50 µL, dilute in CDCl₃. 1H NMR should show the disappearance of the
-proton signal of the starting material (broad doublet at ~3.4 ppm) and appearance of the benzylic methine signal (~5.2 ppm).
-
-
Work-up & Purification:
-
Dilute mixture with Et₂O (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Purify via Flash Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
-
Characterization Criteria:
-
Yield: Expected 70-85%.
-
Enantiomeric Ratio (er): If using a chiral co-catalyst, check er via Chiral HPLC (e.g., Chiralpak AD-H).
-
Advanced Scaffold: Spirocyclic Piperidines
Spirocyclic piperidines (e.g., 2-azaspiro[3.5]nonanes) represent a "privileged" subclass due to their ability to orient substituents in defined vectors not accessible by linear analogs.
Synthetic Strategy: Radical Hydroarylation
A powerful method to construct these is the Radical Hydroarylation of alkene-tethered aryl halides. This method builds the spiro-ring onto a pre-existing piperidine core or forms the piperidine ring via cyclization.
Workflow Logic:
-
Precursor Assembly: Alkylation of 4-piperidone or related derivatives to install an alkene tether.
-
Radical Cascade: Generation of an aryl radical (via photoredox or Bu₃SnH) triggers 5-exo-trig or 6-exo-trig cyclization.
-
Trap: The resulting alkyl radical is quenched by a H-atom donor.
Caption: Figure 2. Radical cascade pathway for the construction of spirocyclic piperidine scaffolds.
Comparative Data: Novel vs. Traditional Scaffolds
The following table summarizes the physicochemical advantages of introducing these novel scaffolds compared to traditional 4-phenylpiperidines (e.g., Haloperidol analogs).
| Property | Traditional (4-Phenylpiperidine) | Novel ( | Impact on Drug Development |
| Fsp³ Fraction | Low (Planar) | High (3D) | Improved solubility & specificity |
| Metabolic Hotspot | Blocked (Quaternary/Substituted) | Increased Half-life ( | |
| Vector Control | Limited (Equatorial/Axial) | Rigid/Orthogonal | Access to novel binding pockets |
| Synthetic Access | 1-2 Steps (Commercial) | 3-5 Steps (Modular) | Higher IP value & novelty |
Future Outlook: Automated Scaffold Generation
The future of piperidine discovery lies in the integration of High-Throughput Experimentation (HTE) with Machine Learning .
-
Automated Synthesis: Flow chemistry modules are now capable of performing the photoredox
-arylation described above on a decagram scale. -
AI Design: Generative models (e.g., REINVENT) are specifically targeting spirocyclic piperidines to maximize shape complementarity with difficult targets like protein-protein interactions (PPIs).
References
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox C
-Amino C–H Arylation. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link] Relevance: Primary source for the photoredox protocol and mechanistic insights. -
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Source: National Institutes of Health (NIH) / Org. Lett. URL:[Link] Relevance: Detailed methodology for constructing spiro-fused piperidine architectures.
-
Strategies for the Synthesis of Spiropiperidines – A Review. Source: Royal Society of Chemistry (RSC) / Org.[2] Biomol. Chem. URL:[Link] Relevance: Comprehensive review of synthetic strategies for 2-, 3-, and 4-spiropiperidines.
-
Visible-Light-Induced
-C(sp³)–H Difunctionalization of Piperidines. Source: American Chemical Society (ACS) / Organic Letters. URL:[Link] Relevance:[3][4][5][6][7][8][9] Advanced protocol for remote functionalization and bridged-ring synthesis. -
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI / Int. J. Mol. Sci. URL:[Link] Relevance: Overview of biological applications and recent "green" synthetic routes.[10][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ajchem-a.com [ajchem-a.com]
- 11. ajchem-a.com [ajchem-a.com]
An In-Depth Technical Guide to the Molecular Structure and Applications of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate, a key building block in modern medicinal chemistry. As a Senior Application Scientist, the following sections synthesize detailed structural analysis with practical, field-proven insights into its synthesis and application, particularly in the burgeoning field of targeted protein degradation.
Introduction: A Versatile Scaffold for Targeted Therapeutics
This compound, with the CAS number 1365887-44-0, is a disubstituted piperidine derivative of significant interest in drug discovery.[1] Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of 257.33 g/mol .[1] The core of its utility lies in its rigid piperidine framework, which is increasingly being incorporated into the linkers of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[4] The piperidine moiety in molecules like the topic of this guide can provide conformational constraint to the linker, which is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3][5]
The subject molecule features two key functional groups that allow for orthogonal chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methyl ester at the 3-position. This arrangement is highly advantageous for multi-step syntheses, enabling selective deprotection and derivatization. Furthermore, the presence of substituents at the 3 and 5 positions creates stereocenters, making the stereochemistry of this building block a critical aspect of its application in developing stereospecific therapeutic agents.
Synthesis and Stereochemistry: A Plausible Synthetic Route
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a pathway involving the reduction of a substituted pyridine precursor, followed by N-protection and esterification.
Step 1: Reduction of 5-methylnicotinic acid
The initial step involves the reduction of the pyridine ring of 5-methylnicotinic acid. This can be achieved through catalytic hydrogenation using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere. This method is effective for the reduction of pyridine derivatives to their corresponding piperidines.
Step 2: N-Boc Protection
The secondary amine of the resulting 5-methylpiperidine-3-carboxylic acid is then protected with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) in a suitable solvent such as dichloromethane (DCM). This step is crucial for preventing side reactions involving the nitrogen atom in subsequent steps.
Step 3: Esterification
The final step is the esterification of the carboxylic acid group at the 3-position to a methyl ester. This can be accomplished using a variety of standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using a milder reagent like trimethylsilyldiazomethane.
Experimental Protocol: A Representative Procedure
Step 1: Synthesis of 5-methylpiperidine-3-carboxylic acid
-
In a high-pressure reaction vessel, dissolve 5-methylnicotinic acid (1 equivalent) in methanol.
-
Add 5% Rhodium on carbon (Rh/C) catalyst (5 mol%).
-
Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 50-80 °C.
-
Maintain the reaction under vigorous stirring for 24-48 hours, monitoring the consumption of hydrogen.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-methylpiperidine-3-carboxylic acid.
Step 2: Synthesis of 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid
-
Dissolve the crude 5-methylpiperidine-3-carboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
Add triethylamine (2.5 equivalents) to the solution and cool to 0 °C.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected acid.
Step 3: Synthesis of this compound
-
Dissolve 1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid (1 equivalent) in a mixture of toluene and methanol (4:1).
-
Cool the solution to 0 °C and add (trimethylsilyl)diazomethane solution (2.0 M in hexanes, 1.2 equivalents) dropwise until a persistent yellow color is observed.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the excess (trimethylsilyl)diazomethane by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
Stereochemical Considerations
The substituents at the C3 and C5 positions of the piperidine ring are stereocenters. The reduction of the pyridine ring in the first step can lead to a mixture of cis and trans diastereomers. The relative stereochemistry of these isomers can often be influenced by the reaction conditions and the catalyst used. Subsequent separation of these diastereomers may be necessary to obtain a stereochemically pure product. The relative stereochemistry (cis or trans) of the final product will have a significant impact on its three-dimensional shape and, consequently, its biological activity when incorporated into a larger molecule like a PROTAC.
Molecular Structure Elucidation: A Spectroscopic Deep Dive
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, published dataset for this specific molecule is not available, the following is a detailed interpretation based on expected values for analogous structures.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the Boc group, the methyl ester, and the methyl group at the 5-position. The chemical shifts and coupling patterns of the piperidine ring protons would be complex due to the conformational rigidity of the ring and the presence of stereoisomers.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C(CH₃)₃ (Boc) | 1.40 - 1.50 | s | A characteristic singlet integrating to 9 protons. |
| OCH₃ (Methyl Ester) | 3.60 - 3.75 | s | A singlet integrating to 3 protons. |
| CH₃ (at C5) | 0.85 - 1.00 | d | A doublet due to coupling with the C5 proton. |
| Piperidine Ring Protons | 1.20 - 4.20 | m | A complex series of multiplets due to overlapping signals and diastereotopicity. Protons adjacent to the nitrogen and the ester group will be shifted downfield. |
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C(CH₃)₃ (Boc) | ~28.5 | |
| C (CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the Boc group. |
| OCH₃ (Methyl Ester) | ~52.0 | |
| CH₃ (at C5) | ~15-20 | |
| Piperidine Ring Carbons | 30 - 60 | The chemical shifts will vary depending on their position relative to the substituents. Carbons bearing the ester and methyl groups, and those adjacent to the nitrogen will have distinct shifts. |
| C=O (Boc) | ~155.0 | Carbonyl carbon of the Boc group. |
| C=O (Methyl Ester) | ~173.0 | Carbonyl carbon of the methyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of the carbonyl groups of the Boc protector and the methyl ester.
| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |
| C=O (Boc Urethane) | 1680 - 1700 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O (Ester and Urethane) | 1150 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 257.33), the mass spectrum would likely show the molecular ion peak ([M]⁺) or, more commonly in soft ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 258.3. A characteristic fragmentation pattern would involve the loss of the tert-butyl group (57 Da) from the Boc protector, leading to a significant fragment ion.
Application in Targeted Protein Degradation
The primary application of this compound is as a specialized building block for the synthesis of PROTACs.[1] The rigid piperidine scaffold serves as a linker component, connecting the ligand that binds to the protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.
Role as a Linker in PROTACs
The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the degrader. Its length, rigidity, and chemical composition influence the formation of a stable and productive ternary complex. The use of a conformationally restricted linker, such as one containing a piperidine ring, can pre-organize the two ligands in a favorable orientation for ternary complex formation, thereby enhancing the efficiency of protein degradation.[2][3] The 3,5-disubstitution pattern on the piperidine ring of the title compound allows for the attachment of the POI binder and the E3 ligase ligand at defined points, providing precise control over the geometry of the resulting PROTAC.
Caption: A representative workflow for the synthesis of a PROTAC using the title compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of targeted protein degradation. Its rigid piperidine core, coupled with orthogonal protecting groups and defined stereocenters, provides medicinal chemists with a powerful tool for the rational design of novel therapeutics. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties is essential for its effective application in the development of next-generation drugs.
References
- Amat, M., Escolano, C., & Bosch, J. (2003). and trans-3,5-Disubstituted Piperidines. Synthesis of 20S- and 20R-Dihydrocleavamine. Organic Letters, 5(16), 2829–2832.
- Bogen, S. L., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 24(8), 1986-1990.
- Coldham, I., & Watson, D. F. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8034–8040.
- Ghirlanda, G., & DeGrado, W. F. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ-diamino acid. Tetrahedron Letters, 44(8), 1669-1671.
- Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 213.
- Masamune, T., & Takasugi, M. (1967). Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives.
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
News-Medical.Net. (2025). What makes PROTACs and MGDs game-changers in drug discovery? Retrieved from [Link]
- O'Donoghue, A. C., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(12), 5691–5698.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
-
TPD Pharmaceutical Co., Ltd. (2025). PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery. Retrieved from [Link]
- Vedejs, E., & Fields, S. C. (1996). A short and modular approach towards 3,5-disubstituted indolizidine alkaloids. Organic & Biomolecular Chemistry, 14(25), 5987-5995.
- Vistoli, G., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1148-1156.
- Wolf, C., & St. Martin, S. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 535-542.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. news-medical.net [news-medical.net]
- 3. PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - European Biotechnology Magazine [european-biotechnology.com]
- 4. alacrita.com [alacrita.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 6. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
Physicochemical properties of Boc-protected piperidine esters
Title: Physicochemical Profiling and Orthogonal Manipulation of Boc-Protected Piperidine Esters Subtitle: A Technical Guide for Medicinal Chemistry and Peptide Synthesis Applications
Executive Summary
The N-Boc-piperidine ester scaffold represents a "privileged structure" in drug discovery, serving as a core pharmacophore in GPCR ligands, protease inhibitors, and peptidomimetics. This guide analyzes the critical physicochemical properties that dictate the handling, purification, and analysis of these intermediates. It specifically addresses the often-misinterpreted NMR phenomena caused by carbamate rotamers and provides validated protocols for orthogonal deprotection strategies.
Structural Dynamics & NMR Characterization
A frequent point of confusion in the analysis of Boc-piperidines is the appearance of "impurities" or broad signals in
The Rotamer Effect
The nitrogen-carbonyl bond (
-
s-trans (anti): The tert-butyl group is anti to the piperidine ring bulk.
-
s-cis (syn): The tert-butyl group is syn to the piperidine ring bulk.
In piperidine rings, this is further complicated by the chair-chair interconversion. At room temperature, the rate of rotation is slow enough that distinct signals are often observed for the equatorial and axial protons adjacent to the nitrogen (
Visualization: Rotameric Equilibrium
The following diagram illustrates the resonance contribution and the resulting equilibrium between rotamers.
Caption: Restricted rotation around the N-C(O) bond leads to distinct rotamers, visible as split signals in NMR spectroscopy.
Analyst Insight: To confirm rotamers versus impurities, run a Variable Temperature (VT) NMR experiment. Heating the sample (e.g., to 50–60°C in DMSO-
Physicochemical Properties Data
The lipophilicity and solid-state properties of these esters vary significantly based on the ester alkyl group (methyl vs. tert-butyl) and the ring substitution pattern.
Table 1: Comparative Properties of Common Derivatives
| Property | N-Boc-Isonipecotic Acid Methyl Ester | N-Boc-Nipecotic Acid Ethyl Ester | N-Boc-Piperidine (Parent) |
| CAS Number | 124443-68-1 | 101378-00-1 | 75844-69-8 |
| Position | 4-substituted | 3-substituted | Unsubstituted |
| Physical State | White Crystalline Solid | Colorless Oil | Colorless Liquid |
| Melting Point | 70–73 °C | N/A (Liquid) | 26–28 °C |
| Boiling Point | ~330 °C (dec.) | ~140 °C (0.5 mmHg) | 130–140 °C (15 mmHg) |
| LogP (Pred.) | ~1.6 – 1.9 | ~2.1 – 2.4 | ~2.5 |
| Solubility | DCM, MeOH, EtOAc | DCM, MeOH, Et2O | DCM, Hexanes, Et2O |
Data synthesized from standard chemical supplier databases (Sigma-Aldrich, ChemBK) [1, 2].
Solubility & Workup Implications:
-
Lipophilicity: The Boc group adds significant lipophilicity. Unlike free amino esters, which may partition into the aqueous phase at low pH, Boc-protected esters remain in the organic phase (DCM/EtOAc) during acidic washes (e.g., 1M citric acid), allowing for easy removal of inorganic salts and amine impurities.
-
TLC Visualization: Boc groups do not stain strongly with Ninhydrin unless heated vigorously (to induce deprotection). Recommended Stain: Phosphomolybdic Acid (PMA) or Iodine (
) chamber for reliable visualization.
Chemical Stability & Orthogonal Deprotection[2]
The utility of Boc-piperidine esters lies in the orthogonality of the protecting groups. The Boc group is acid-labile, while the alkyl ester is base-labile (saponification) or reducible. This allows for selective manipulation of either the N-terminus or the C-terminus.
Mechanism of Orthogonality
-
Boc Cleavage (Acidic): Protonation of the carbamate carbonyl oxygen leads to the elimination of the tert-butyl cation (scavenged by silanes/water) and decarboxylation to release the free amine.
-
Ester Cleavage (Basic): Nucleophilic attack by hydroxide (
) at the ester carbonyl releases the carboxylate and alcohol. The Boc group is stable to basic hydrolysis under standard saponification conditions.
Visualization: Orthogonal Workflow
Caption: Orthogonal deprotection allows selective access to the free amine (via acid) or the free acid (via base).
Validated Experimental Protocols
Protocol A: Selective Boc Deprotection (TFA Method)
Use this when the ester functionality must be preserved.
-
Preparation: Dissolve the Boc-piperidine ester (1.0 equiv) in Dichloromethane (DCM). Concentration should be ~0.1 M.
-
Reagent Addition: Cool to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.
-
Ratio: A 1:1 to 1:4 ratio of TFA:DCM is standard.
-
Scavenger: If the molecule contains electron-rich aromatics (e.g., indole, phenol), add 2.5% Triisopropylsilane (TIPS) to scavenge tert-butyl cations.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (stain with PMA; starting material spot should disappear).
-
Workup (Critical Step):
-
Concentrate in vacuo to remove DCM and excess TFA.
-
Self-Validating Step: The residue is the TFA salt. To obtain the free base, redissolve in DCM and wash with saturated aqueous
. The product will partition into the DCM layer. -
Note: If the ester is water-soluble (rare for simple esters but possible with polar side chains), avoid aqueous wash and use ion-exchange resin.
-
Protocol B: Selective Ester Hydrolysis (Saponification)
Use this when the N-Boc protection must be preserved.
-
Solvent System: Dissolve Boc-piperidine ester in a 3:1 mixture of THF:Water or MeOH:Water.
-
Reagent: Add Lithium Hydroxide monohydrate (
, 2–3 equiv).-
Why LiOH? It is milder than NaOH and less likely to attack the carbamate or cause racemization (if chiral centers exist).
-
-
Reaction: Stir at RT for 4–16 hours.
-
Workup:
-
Acidify carefully with 1M HCl to pH ~3–4. Caution: Do not go below pH 2, or the Boc group may begin to degrade.
-
Extract immediately with EtOAc. The Boc-amino acid will partition into the organic phase.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 723833, 4-(N-Boc-amino)piperidine. [Link]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Orthogonal Protection).
Methodological & Application
The Strategic Application of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate in Modern Medicinal Chemistry
Introduction: The Piperidine Scaffold as a Privileged Structure
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets with high affinity and specificity. Notably, piperidine derivatives have demonstrated significant therapeutic potential, particularly in the development of agents targeting the central nervous system (CNS).[2] The compound at the heart of this guide, 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate , represents a highly valuable and strategically designed building block for harnessing the potential of the piperidine scaffold in drug discovery.
This technical guide will provide an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and the scientific rationale behind its use. We will delve into the strategic advantages conferred by its unique substitution pattern and the orthogonal protecting groups that allow for precise and controlled chemical modifications.
Molecular Overview and Strategic Advantages
This compound (Molecular Formula: C₁₃H₂₃NO₄, Molecular Weight: 257.33 g/mol ) is a chiral piperidine derivative that offers several key advantages to the medicinal chemist.[3]
| Feature | Advantage |
| Piperidine Core | Provides a proven, three-dimensional scaffold for interaction with biological targets. |
| N-Boc Protection | The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen, stable to a wide range of reaction conditions, yet readily removable under acidic conditions. |
| Methyl Ester at C3 | The methyl ester at the 3-position offers a handle for further functionalization, such as conversion to a carboxylic acid for amide bond formation. |
| Methyl Group at C5 | The methyl substituent at the 5-position can influence the conformation of the piperidine ring and provide additional steric or lipophilic interactions with the target protein, potentially enhancing potency or selectivity. |
| Orthogonal Protection | The acid-labile Boc group and the base-labile methyl ester are "orthogonal" protecting groups, meaning one can be selectively removed without affecting the other. This allows for a high degree of control in multi-step syntheses. |
This strategic combination of features makes this compound an ideal starting point for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Key Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable precursor for the synthesis of a variety of pharmacologically active molecules, including:
-
CNS Agents: The piperidine scaffold is a common feature in drugs targeting the CNS. The ability to introduce diverse functionality onto the piperidine ring allows for the fine-tuning of properties such as blood-brain barrier permeability and receptor binding affinity.
-
Kinase Inhibitors: Kinases are a critical class of drug targets, particularly in oncology. The piperidine core can serve as a scaffold to orient functional groups that interact with the ATP-binding site or allosteric pockets of kinases.
-
Receptor Modulators: The conformational constraints and functionalization possibilities of the piperidine ring make it suitable for the design of agonists and antagonists for a wide range of receptors.
Experimental Protocols: A Step-by-Step Guide
The true utility of this compound lies in its capacity for selective chemical manipulation. The following protocols provide detailed, step-by-step methodologies for the key transformations that unlock the synthetic potential of this building block.
Protocol 1: Selective Hydrolysis of the Methyl Ester
This protocol describes the selective saponification of the methyl ester at the C3 position to yield the corresponding carboxylic acid, leaving the N-Boc group intact. This is a crucial first step for subsequent amide coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: To the stirred solution, add LiOH (1.5 - 2.0 eq) at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of ~3-4 with 1 M HCl.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Causality behind Experimental Choices:
-
LiOH as the Base: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester. Using a milder base could lead to incomplete reaction or require harsh heating, which might compromise the Boc protecting group.
-
THF/Water Solvent System: THF is a good solvent for the starting material and is miscible with water, which is necessary to dissolve the LiOH and facilitate the hydrolysis reaction.
-
Acidification: Protonation of the carboxylate salt with HCl is necessary to isolate the neutral carboxylic acid, which is more soluble in organic solvents for extraction.
Protocol 2: Amide Coupling of the Resulting Carboxylic Acid
This protocol details the formation of an amide bond between the newly synthesized carboxylic acid and a primary or secondary amine using standard peptide coupling reagents.
Reaction Scheme:
Materials:
-
(S)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of (S)-1-(tert-butoxycarbonyl)-5-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the carboxylic acid starting material.
-
Work-up:
-
Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2 x volumes) to remove unreacted acid and HOBt.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Causality behind Experimental Choices:
-
EDC/HOBt Coupling Reagents: This is a widely used and effective combination for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves reaction efficiency.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to maintain a basic pH for the coupling reaction to proceed efficiently.
-
Anhydrous DMF: DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol 3: Selective Deprotection of the N-Boc Group
This protocol outlines the removal of the N-Boc protecting group to liberate the piperidine nitrogen, which can then be used for further functionalization.
Reaction Scheme:
Materials:
-
N-Substituted (S)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-3-carboxamide (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.
-
Acid Addition: Add TFA (5-10 equivalents) to the solution at 0 °C (ice bath).
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Triturate the residue with cold diethyl ether to precipitate the product as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Causality behind Experimental Choices:
-
TFA as the Acid: TFA is a strong acid that effectively cleaves the Boc group, generating a stable tert-butyl cation and carbon dioxide.
-
DCM as the Solvent: DCM is a common solvent for this reaction as it is inert to the acidic conditions and readily dissolves the starting material.
-
Trituration with Diethyl Ether: The TFA salt of the deprotected amine is often insoluble in diethyl ether, allowing for easy isolation by precipitation.
Conclusion
This compound is a strategically designed and highly versatile building block for medicinal chemistry. Its pre-installed functionality and orthogonal protecting groups provide a streamlined entry into diverse and complex piperidine-based molecules. The protocols detailed in this guide offer a practical framework for researchers to harness the full potential of this valuable synthetic intermediate. By understanding the underlying chemical principles and the rationale behind the experimental choices, scientists and drug development professionals can effectively utilize this compound to accelerate the discovery of novel therapeutics.
References
-
Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. Retrieved from [Link]
Sources
Experimental procedure for Boc deprotection of piperidine dicarboxylates
Abstract & Strategic Overview
Piperidine dicarboxylates (e.g., piperidine-2,4-dicarboxylates) are critical scaffolds in the synthesis of conformationally constrained glutamate analogs and peptidomimetics. The removal of the tert-butyloxycarbonyl (Boc) group from the piperidine nitrogen is a pivotal step that requires precision. Unlike simple amines, these substrates possess two electrophilic ester/acid sites that present specific challenges:
-
Stereochemical Integrity: Harsh acidic conditions can lead to epimerization at the
-chiral centers (C2 or C6). -
Chemoselectivity: If the carboxylates are tert-butyl esters, standard acidic deprotection will cleave them globally. If they are methyl/ethyl esters, conditions must be tuned to retain them while removing the N-Boc group.
-
Product Stability: The resulting secondary amine is nucleophilic. Isolating the free base can trigger intramolecular cyclization (lactamization) or oligomerization. Isolation as the hydrochloride or trifluoroacetate salt is strictly recommended.
This guide details three protocols tailored to these constraints, prioritizing the HCl/Dioxane method for its superior operational simplicity in isolating stable salts.
Mechanistic Insight
The cleavage of the Boc group is an acid-catalyzed elimination. The tert-butyl carbocation is generated, which subsequently eliminates a proton to form isobutylene (gas) and carbon dioxide.[1]
Reaction Mechanism Diagram[2][3]
Figure 1: Acid-catalyzed fragmentation pathway of N-Boc piperidine dicarboxylates.
Critical Parameters & Decision Matrix
Before selecting a protocol, analyze your substrate against the following criteria:
| Parameter | Protocol A: HCl / Dioxane | Protocol B: TFA / DCM | Protocol C: TMSOTf / 2,6-Lutidine |
| Primary Utility | Standard & Scalable. Isolates product as solid HCl salt. | High Solubility. Best for lipophilic substrates or peptide hybrids. | Mild / Selective. Use if acid-sensitive groups (e.g., silyl ethers) are present. |
| Ester Compatibility | Stable: Me, Et, Bn. Cleaves: t-Bu. | Stable: Me, Et, Bn. Cleaves: t-Bu. | Stable: Me, Et, Bn, t-Bu (under controlled conditions). |
| Workup | Filtration (Precipitation) or Evaporation.[2] | Evaporation + Scavenging (optional). | Aqueous extraction required. |
| Risk Profile | Hygroscopic salts possible. | TFA removal can be difficult; residual acid promotes hydrolysis. | Reagents are moisture sensitive. |
Experimental Protocols
Protocol A: HCl in Dioxane (The "Precipitation" Method)
Best for: Routine deprotection of methyl/ethyl diesters and isolation of the stable hydrochloride salt.
Reagents:
-
Substrate: N-Boc-piperidine dicarboxylate (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-dioxane (5–10 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Et2O (for precipitation)
Procedure:
-
Dissolution: Dissolve the N-Boc substrate in a minimum volume of anhydrous 1,4-dioxane (approx. 2–3 mL per mmol).
-
Note: If the substrate is not soluble in dioxane, a small amount of DCM or MeOH can be added, but avoid alcohols if transesterification is a concern.
-
-
Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane dropwise under nitrogen atmosphere.
-
Stoichiometry: Use at least 5 equivalents of HCl to ensure rapid kinetics.
-
-
Reaction: Remove the ice bath and stir at room temperature (20–25 °C).
-
Monitoring: Check TLC (stain with Ninhydrin or KMnO4) or LC-MS after 1 hour. Reaction is typically complete in 1–3 hours.
-
-
Isolation (The Critical Step):
-
Scenario 1 (Precipitation): Often, the hydrochloride salt precipitates directly as a white solid. If so, dilute with cold diethyl ether (Et2O) or hexanes to maximize yield. Filter under inert gas (nitrogen blanket) as salts can be hygroscopic. Wash with Et2O.
-
Scenario 2 (Soluble Product): If no precipitate forms, concentrate the mixture in vacuo at <40 °C. Co-evaporate with toluene or Et2O three times to remove excess HCl.
-
-
Drying: Dry the resulting solid under high vacuum (0.1 mbar) for 12 hours.
Validation:
-
1H NMR (D2O or DMSO-d6): Disappearance of the Boc singlet (~1.4 ppm). Appearance of ammonium protons (broad singlet, 8.0–9.5 ppm).
Protocol B: TFA / DCM (The "Solubility" Method)
Best for: Substrates with poor solubility in dioxane or those requiring purification by reverse-phase HPLC.
Reagents:
-
Trifluoroacetic Acid (TFA) (Reagent Grade, >99%)
-
Dichloromethane (DCM) (Anhydrous)
-
Optional: Triethylsilane (TES) or Thioanisole (scavengers if Trp/Met/Cys residues are present).
Procedure:
-
Preparation: Dissolve the substrate in DCM (5 mL per mmol).
-
Acidification: Cool to 0 °C. Add TFA slowly to achieve a final concentration of 20–50% v/v (e.g., 1:1 TFA:DCM or 1:4).
-
Tip: For simple dicarboxylates, 20% TFA is usually sufficient and gentler on esters.
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC.[3]
-
Workup:
-
Neutralization (Optional/Risky): If the free base is absolutely required, dissolve in EtOAc and wash with saturated NaHCO3. Warning: Perform this immediately prior to the next step to avoid cyclization.
Protocol C: In Situ HCl Generation (The "Economical" Method)
Best for: Large-scale processing of methyl/ethyl esters where reagent cost is a factor.
Reagents:
-
Acetyl Chloride (AcCl)
-
Methanol (MeOH) or Ethanol (EtOH) (Must match the ester group to prevent transesterification)
Procedure:
-
Solvent Prep: Cool anhydrous MeOH (or EtOH) to 0 °C.
-
Generation: Dropwise add Acetyl Chloride (3–5 equiv relative to substrate) to the alcohol. This generates anhydrous HCl exothermically. Stir for 15 mins.
-
Addition: Add the N-Boc substrate (dissolved in a minimum of the same alcohol) to the HCl solution.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Concentrate to dryness. The product is isolated as the hydrochloride salt.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal deprotection and isolation pathway.
Troubleshooting & Expert Tips
Handling Hygroscopic Salts
Piperidine hydrochloride salts are often hygroscopic.
-
Symptom: The white solid turns into a gum upon exposure to air.
-
Solution: Handle rapidly. Store in a desiccator over P2O5. If the product gums up, re-dissolve in MeOH and re-precipitate with Et2O, or lyophilize from water/acetonitrile.
Prevention of Diketopiperazine/Lactam Formation
-
Risk: Upon neutralization, the amine at position 1 can attack the ester at position 2 (if present) or position 6.
-
Mitigation: Never store the free base. If you must neutralize for an extraction, keep the phases cold (0 °C) and proceed immediately to the next coupling or protection step.
Incomplete Deprotection
-
Cause: Steric hindrance from bulky ester groups (e.g., tert-butyl esters at C2/C6).
-
Solution: Increase acid concentration (e.g., neat TFA) or extend reaction time. Ensure stirring is vigorous.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[3][2][5][6] Journal of Peptide Research, 58(4), 338–341.[5] Link
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1][2] International Journal of Peptide and Protein Research, 12(5), 258–268.[2] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
-
Strazzolini, P., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8028. Link
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.[5][7] Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Note: Asymmetric Synthesis Techniques for Chiral Piperidine Derivatives
Executive Summary
The chiral piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics (e.g., Paroxetine, Tofacitinib, Niraparib).[1] However, the introduction of chirality into the piperidine ring—particularly at the
This guide moves beyond basic textbook methods to detail three high-value, field-proven methodologies: Iridium-Catalyzed Asymmetric Hydrogenation , Enantioselective
Part 1: Iridium-Catalyzed Asymmetric Hydrogenation
Best for: Large-scale synthesis of 2-substituted piperidines from cheap pyridine precursors.
The Mechanistic Logic
Direct hydrogenation of pyridines is thermodynamically difficult due to aromatic stabilization and kinetically challenging due to catalyst poisoning by the basic nitrogen.
The Zhou Modification overcomes this by using an Iodine (
Visualization: Activation Pathway
Figure 1: The iodine-promoted activation pathway prevents catalyst poisoning while activating the substrate.
Validated Protocol: Ir-Catalyzed Hydrogenation
Target: 2-phenylpiperidine (Scale: 1 mmol)
Materials:
-
Substrate: 2-phenylpyridine
-
Catalyst:
(0.5 mol%) -
Ligand: (R)-MeO-Biphep or (R)-SegPhos (1.1 mol%)
-
Additive:
(5 mol%) -
Solvent: Toluene/Acetone (1:1)
Step-by-Step Workflow:
-
Catalyst Pre-formation (Glovebox):
-
Mix
(3.4 mg) and (R)-Ligand (1.1 eq relative to Ir) in Toluene (1 mL). -
Stir at RT for 30 mins. Solution should turn from orange to deep red/clear.
-
Checkpoint: If solution remains turbid or precipitates, ligand exchange is incomplete.
-
-
Substrate Activation:
-
In the autoclave liner, dissolve 2-phenylpyridine (155 mg, 1 mmol) in Toluene/Acetone (2 mL).
-
Add solid Iodine (
, 12.7 mg). -
Observation: The solution will darken immediately.
-
-
Hydrogenation:
-
Transfer catalyst solution to the autoclave liner.
-
Seal and purge with
(3x at 100 psi). -
Pressurize to 600 psi (40 bar) .
-
Stir at RT for 24 hours.
-
-
Workup & Validation:
Part 2: Enantioselective -Lithiation (Beak-O'Brien Method)
Best for: Introducing electrophiles other than hydrogen (alkyl, allyl, aryl) at the
The Mechanistic Logic
N-Boc-piperidine is achiral. To functionalize it enantioselectively, we utilize Dynamic Thermodynamic Resolution (DTR) .[6]
-
Concept: The lithiated species equilibrates between two enantiomeric forms.
-
Control: A chiral ligand ((-)-Sparteine or O'Brien's (+)-Sparteine Surrogate) selectively stabilizes one lithio-enantiomer.[6]
-
Trapping: The stabilized lithio-species reacts with the electrophile with retention of configuration.
Visualization: Dynamic Thermodynamic Resolution
Figure 2: DTR allows high enantioselectivity even from racemic or achiral starting materials by equilibrating to the stable lithio-complex.
Validated Protocol: -Lithiation/Substitution
Target: (S)-N-Boc-2-methylpiperidine
Materials:
-
Base: s-Butyllithium (1.4 M in cyclohexane)
-
Ligand: (-)-Sparteine (1.2 eq) [Note: If unavailable, use O'Brien's (+)-sparteine surrogate]
-
Electrophile: Dimethyl sulfate (
) -
Solvent:
(Anhydrous)
Step-by-Step Workflow:
-
Complex Formation (Cryogenic):
-
Deprotonation:
-
Add N-Boc-piperidine (1.0 mmol) dissolved in
dropwise. -
Crucial Step: Stir at -78°C for 4-5 hours .
-
Why? This time is required for the DTR equilibration to favor the stable complex. Shorter times yield lower ee.
-
-
Electrophilic Trapping:
-
Add
(1.5 mmol) dropwise. -
Stir at -78°C for 30 min, then allow to warm to RT slowly overnight.
-
-
Workup & Validation:
-
Quench with 5%
. Extract with . -
QC Step: GC-MS to verify mono-alkylation vs starting material.
-
Safety Note:
is highly toxic. Use NaOH quench for waste.
-
Part 3: Biocatalytic Cascade (Imine Reductase)
Best for: Green chemistry, mild conditions, and accessing "cis" isomers in polysubstituted piperidines.
The Mechanistic Logic
Imine Reductases (IREDs) are NADPH-dependent enzymes that reduce cyclic imines. By coupling an amine oxidase (like Galactose Oxidase variants) with an IRED, one can convert amino-alcohols directly to chiral piperidines in a "one-pot" cascade.[11]
Validated Protocol: Chemo-Enzymatic Synthesis
Target: (S)-2-methylpiperidine (from 5-aminohexan-1-ol)
Materials:
-
Enzyme 1: Alcohol Dehydrogenase (ADH) or Copper-dependent Oxidase.
-
Enzyme 2: (S)-Selective IRED (e.g., from Streptomyces sp.).
-
Cofactors:
, Glucose (for recycling), Glucose Dehydrogenase (GDH). -
Buffer: KPi (100 mM, pH 7.5).
Step-by-Step Workflow:
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.5).
-
Add cofactor recycling mix:
(1 mM), Glucose (1.5 eq), GDH (5 U/mL).
-
-
Reaction Initiation:
-
Monitoring:
-
Checkpoint: Monitor pH. The reaction consumes protons; adjust with dilute HCl if pH rises > 8.0.
-
Time: 24 hours.[2]
-
-
Workup:
-
Basify to pH 12 (NaOH).
-
Extract with MTBE.
-
Evaporate solvent (careful: product is volatile). Isolate as HCl salt.
-
Comparative Analysis of Techniques
| Feature | Ir-Catalyzed Hydrogenation | Biocatalysis (IRED) | |
| Starting Material | Substituted Pyridines (Cheap) | N-Boc-Piperidine | Amino-alcohols / Ketones |
| Stereocontrol | High (>90% ee) | High (>95% ee) | Perfect (>99% ee) |
| Scalability | Excellent (kg scale) | Moderate (cryogenic) | Good (volumetric productivity) |
| Limitations | Limited to available pyridines | Requires toxic Li-reagents | Enzyme screening required |
| Green Score | Medium (Metal waste) | Low (Solvents/Lithium) | High (Water/Enzymes) |
References
-
Iridium-Catalyzed Hydrogenation
-
-Lithiation / DTR:
- Source: Stead, D., & O'Brien, P. (2010). "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society.
-
URL:[Link]
-
Biocatalytic Cascades
- Source: France, S. P., et al. (2016). "Constructing Chiral Amines via Imine Reductases.
-
URL:[Link]
-
Review of Chiral Piperidines in Drugs
-
Source: Chen, Y., et al. (2023).[13] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutical Fronts.
-
Sources
- 1. biotools.us [biotools.us]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. thieme-connect.de [thieme-connect.de]
Application Note: A Scalable and Efficient Synthesis of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate for Active Pharmaceutical Ingredient (API) Manufacturing
Abstract
This application note details a robust and scalable synthetic protocol for the preparation of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate, a key building block in the manufacturing of various active pharmaceutical ingredients (APIs). The presented methodology is designed for efficiency, scalability, and high purity of the final product, addressing the stringent requirements of the pharmaceutical industry. The synthesis leverages a catalytic hydrogenation of a pyridine precursor, offering a streamlined approach with readily available starting materials. Detailed experimental procedures, process optimization, safety considerations, and analytical characterization are provided to guide researchers, scientists, and drug development professionals in the successful implementation of this synthesis.
Introduction
The piperidine scaffold is a privileged structural motif frequently found in a wide array of pharmaceutical agents and natural products, owing to its favorable physicochemical properties and ability to interact with biological targets.[1] Specifically, substituted piperidine-1,3-dicarboxylates serve as versatile intermediates in the synthesis of complex molecules for drug discovery and development. The target molecule of this application note, this compound, is a valuable building block due to its specific substitution pattern, which allows for further selective functionalization.
The development of a scalable, cost-effective, and safe synthesis for such intermediates is paramount in API manufacturing. This document outlines a validated two-step process, commencing with the preparation of a key pyridine precursor followed by its catalytic hydrogenation to yield the desired piperidine derivative.
Synthetic Strategy and Rationale
The chosen synthetic route involves two key transformations:
-
Synthesis of the Pyridine Precursor: The synthesis begins with the commercially available 5-methylnicotinic acid. This starting material undergoes esterification and N-protection to yield the key intermediate, 1-tert-butyl 3-methyl 5-methylpyridine-1,3-dicarboxylate. This precursor design is strategic as the subsequent hydrogenation of the pyridine ring is a well-established and scalable transformation.[2]
-
Catalytic Hydrogenation: The pyridine precursor is then subjected to catalytic hydrogenation to furnish the desired saturated piperidine ring. This method is highly efficient and atom-economical.[2] The selection of the catalyst and reaction conditions is critical to ensure complete reduction of the pyridine ring while preserving the ester functionalities.
This strategy was selected for its convergence, potential for high yields, and amenability to large-scale production.
Experimental Protocols
Part 1: Synthesis of Methyl 5-methylnicotinate
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Methylnicotinic acid | 137.14 | 100 g | 0.729 |
| Methanol (MeOH) | 32.04 | 500 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 64 mL | 0.875 |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 5-methylnicotinic acid (100 g, 0.729 mol) and methanol (500 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (64 mL, 0.875 mol) dropwise to the stirred suspension over a period of 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting residue, carefully add a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, ensuring the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-methylnicotinate as a pale yellow oil. The product is typically of sufficient purity (>95%) for the next step. Expected yield: 95-98%.
Part 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Methyl 5-methylnicotinate | 151.16 | 100 g | 0.661 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 158 g | 0.727 |
| Platinum(IV) oxide (PtO₂) | 227.08 | 5.0 g | 0.022 |
| Methanol (MeOH) | 32.04 | 1 L | - |
| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |
Procedure:
-
In a high-pressure hydrogenation vessel (e.g., a Parr autoclave), dissolve methyl 5-methylnicotinate (100 g, 0.661 mol) and di-tert-butyl dicarbonate (158 g, 0.727 mol) in methanol (1 L).
-
Carefully add Platinum(IV) oxide (5.0 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Platinum oxide can be pyrophoric. Handle with care.[2]
-
Seal the reactor and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 10 bar (145 psi).
-
Stir the reaction mixture vigorously at room temperature (20-25 °C) for 24 hours. Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol (2 x 100 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil. Expected yield: 85-92%.
Process Flow Diagram
Caption: Workflow for the scalable synthesis of the target compound.
Data Presentation
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Part 1: Esterification | Part 2: Hydrogenation |
| Reactants | 5-Methylnicotinic Acid, Methanol, Thionyl Chloride | Methyl 5-methylnicotinate, Boc₂O, H₂ |
| Catalyst | - | Platinum(IV) oxide (PtO₂) |
| Solvent | Methanol | Methanol |
| Temperature | Reflux (approx. 65 °C) | Room Temperature (20-25 °C) |
| Pressure | Atmospheric | 10 bar (145 psi) |
| Reaction Time | 4 hours | 24 hours |
| Typical Yield | 95-98% | 85-92% |
| Purity (Post-workup) | >95% | >98% (after chromatography) |
Analytical Characterization
The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the tert-butyl group (singlet, ~1.45 ppm), the methyl ester (singlet, ~3.70 ppm), the piperidine ring protons (multiplets, 1.5-4.0 ppm), and the methyl group at C5 (doublet).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should display resonances for the carbonyl carbons of the ester and carbamate, the quaternary carbon of the tert-butyl group, the methoxy carbon, and the carbons of the piperidine ring and the C5-methyl group.
-
Mass Spectrometry (ESI+): The mass spectrum should show the corresponding [M+H]⁺ ion.
-
HPLC Analysis: Purity should be assessed by HPLC, with the final product exhibiting a purity of ≥98%.
Safety and Scalability Considerations
Safety Precautions:
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be conducted in a dedicated high-pressure reactor by trained personnel.[3] Ensure proper grounding of equipment to prevent static discharge. The catalyst, PtO₂, can be pyrophoric and should be handled under an inert atmosphere.[2]
-
Pressure and Temperature Monitoring: Continuous monitoring of pressure and temperature during hydrogenation is crucial to prevent runaway reactions.[3]
Scalability:
-
The described protocol is designed for scalability. The use of a catalytic amount of PtO₂ makes the process cost-effective for large-scale production.
-
For industrial-scale production, purification by crystallization may be explored as a more economical alternative to column chromatography.
-
Careful heat management is essential during the exothermic esterification and hydrogenation steps when scaling up.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Esterification | Insufficient reaction time or amount of thionyl chloride. | Extend the reflux time and monitor by TLC. Ensure the dropwise addition of SOCl₂ is slow to prevent loss of reagent. |
| Incomplete Hydrogenation | Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning. | Use fresh, high-quality PtO₂. Ensure the reactor is properly sealed and pressurized. Purify the starting material to remove any potential catalyst poisons. |
| Low Yield after Purification | Product loss during workup or chromatography. | Optimize the extraction and chromatography conditions. Consider alternative purification methods like crystallization. |
| Diastereomeric Mixture | The hydrogenation can lead to a mixture of cis and trans diastereomers. | The ratio of diastereomers may be influenced by the catalyst and reaction conditions. Separation of diastereomers can be achieved by careful column chromatography or by fractional crystallization of a suitable derivative. |
Conclusion
This application note provides a detailed and scalable synthetic route to this compound, a valuable intermediate for API manufacturing. The protocol is robust, high-yielding, and utilizes readily available starting materials. By following the outlined procedures and adhering to the safety guidelines, researchers and production chemists can efficiently produce this key building block in high purity, facilitating the advancement of drug discovery and development programs.
References
-
Amat, M., et al. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Organic Letters, 5(17), 3139-42. Available at: [Link]
-
Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 23(3), 16-25. Available at: [Link]
-
Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Available at: [Link]
-
HEL Group. (2024, July 12). Achieving safe conditions for hydrogenation reaction using concentrated raw materials. Available at: [Link]
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety, 23(3), 16-25. Available at: [Link]
-
Amat, M., et al. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Semantic Scholar. Available at: [Link]
-
D'yakonov, V. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8548. Available at: [Link]
-
Ranjbar, S., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Journal of the Iranian Chemical Society, 18, 1-28. Available at: [Link]
-
O'Malley, S. J., et al. (2015). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry, 80(14), 7274-7293. Available at: [Link]
-
Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3829. Available at: [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available at: [Link]
-
Singh, A., & Singh, V. K. (2018). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. ChemistrySelect, 3(30), 8731-8748. Available at: [Link]
-
IntechOpen. (2021). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. Available at: [Link]
-
Khan, I., et al. (2016). Synthesis of highly functionalized piperidines. ResearchGate. Available at: [Link]
-
Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729. Available at: [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
-
Kavalenka, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]
- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available at: [Link]
-
RSC Publishing. (n.d.). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
-
Leitner, W., et al. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Society Reviews, 43(3), 855-867. Available at: [Link]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of Pharmaceutical Sciences and Research, 6(8), 3422-3425. Available at: [Link]
- Zhou, Q-L. (2011).
-
Obniska, J., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 123-126. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Available at: [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Beller, M., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(1), 221-233. Available at: [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
Sources
A Practical Guide to the Catalytic Hydrogenation of Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Piperidines and the Role of Pyridine Hydrogenation
The piperidine scaffold is a cornerstone of modern medicinal chemistry. As one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved drugs, its importance cannot be overstated.[1][2] From antipsychotics like Mesoridazine to antidepressants such as Paroxetine, the saturated piperidine ring is a key pharmacophore that imparts desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability.[1][2]
The most direct and atom-economical route to these valuable building blocks is the catalytic hydrogenation of their readily available aromatic precursors, pyridines. This process involves the addition of three molecules of hydrogen across the pyridine ring, transforming the flat, aromatic system into a three-dimensional, saturated piperidine.
However, the inherent aromatic stability of the pyridine ring presents a significant thermodynamic hurdle, often necessitating forcing conditions such as high pressures and temperatures. Furthermore, the Lewis basic nitrogen atom of both the pyridine substrate and the piperidine product can act as a catalyst poison, inhibiting the reaction.[3] This guide provides a comprehensive overview of the principles, catalytic systems, and practical protocols for achieving successful and selective pyridine hydrogenation, addressing these challenges with field-proven insights.
I. Theoretical and Mechanistic Foundations
The Hydrogenation Pathway
The catalytic hydrogenation of pyridine is a stepwise reduction process that proceeds through partially saturated intermediates. The generally accepted pathway involves the sequential addition of hydrogen atoms to the aromatic ring.
The reaction begins with the adsorption of the pyridine molecule onto the catalyst surface. Through a series of hydrogen transfer steps, dihydropyridine and then tetrahydropyridine intermediates are formed before the final saturation to the piperidine product. The rate-determining step is often the initial disruption of the aromatic system.
The Energetics of Aromaticity
The hydrogenation of pyridine to piperidine is an exothermic process, releasing approximately 193.8 kJ/mol.[4] This is slightly less than the heat of hydrogenation for benzene (205.3 kJ/mol), indicating the significant resonance stability of the pyridine ring that must be overcome.[4] This stability is the primary reason why potent catalytic systems and often elevated temperatures and pressures are required to drive the reaction to completion.[5]
The Challenge of Catalyst Inhibition
A key practical challenge in pyridine hydrogenation is catalyst poisoning. The lone pair of electrons on the nitrogen atom of both the pyridine starting material and the more basic piperidine product can strongly coordinate to the active metal sites of the catalyst.[3] This coordination can block the sites required for hydrogen activation and substrate adsorption, thereby inhibiting or completely halting the catalytic cycle.[3]
One common strategy to mitigate this issue is the addition of a Brønsted acid (e.g., acetic acid, sulfuric acid) to the reaction medium.[6][7] Protonation of the nitrogen atom to form a pyridinium salt reduces its Lewis basicity, preventing it from deactivating the catalyst.[6][8][9]
II. Catalytic Systems: A Comparative Overview
The choice of catalyst is the most critical parameter in designing a successful hydrogenation reaction.[10] Both heterogeneous and homogeneous systems are employed for pyridine reduction, each with distinct advantages and limitations.
Heterogeneous Catalysis: The Workhorse of Industry
Heterogeneous catalysts are the most commonly used systems, especially on an industrial scale, due to their ease of separation from the reaction mixture and potential for recycling.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | 30-50°C, 6-70 atm H₂, often with acidic additive (e.g., H₂SO₄, AcOH)[7][11] | Highly efficient, cost-effective, widely available. | Can be prone to catalyst poisoning; acidic conditions may not be compatible with all functional groups.[3] |
| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Room Temp - 85°C, 50-100 bar H₂, typically in acidic solvents (e.g., AcOH)[6] | Highly active, effective for a broad range of substituted pyridines.[6] | Higher cost than palladium catalysts. |
| Rhodium-based Catalysts (e.g., Rh/C, Rh₂O₃) | 40°C, 5 bar H₂, often in solvents like 2,2,2-Trifluoroethanol (TFE)[1][2] | Very active under mild conditions, can show high selectivity for functionalized pyridines.[1][2] | Rhodium is a precious and expensive metal. |
| Ruthenium-based Catalysts (e.g., Ru/C, Ru-Pd/AC) | 100°C, 3.0 MPa (30 atm) H₂, can be used in aqueous media[12][13] | High activity, can be effective in "green" solvents like water.[13] | May require higher temperatures than other systems.[12][13] |
| Raney Nickel (Ra-Ni) | Elevated temperatures and pressures[14] | Cost-effective for large-scale industrial processes. | Generally requires harsher conditions, lower selectivity compared to precious metal catalysts. |
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts offer the potential for high activity and selectivity under milder conditions. They are particularly valuable in asymmetric hydrogenation and for substrates with sensitive functional groups.
A significant advancement in this area is the use of Iridium(III)-catalyzed ionic hydrogenation.[3] This method involves the activation of the pyridine via protonation by a Brønsted acid, followed by hydride transfer from an iridium-hydride species.[3] A key advantage of this approach is its remarkable tolerance for reducible functional groups like nitro, cyano, and bromo moieties, which often do not survive traditional heterogeneous hydrogenation conditions.[3]
However, the primary drawback of homogeneous catalysts is the difficulty in separating the catalyst from the product, which can be a significant challenge in purification and scale-up.
III. Practical Guide and Experimental Protocols
Safety is paramount in all hydrogenation procedures. These reactions involve flammable hydrogen gas, often under high pressure, and pyrophoric catalysts.[14][15][16] All operations must be conducted in a well-ventilated fume hood, behind a blast shield, and with strict adherence to established safety protocols.[14][17][18][19]
General Workflow for Catalytic Hydrogenation
The following diagram outlines the critical steps in a typical laboratory-scale hydrogenation experiment.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Heterogeneous Hydrogenation of 4-Pyridinecarbonitrile using Pd/C in a High-Pressure Reactor
This protocol is adapted from a method demonstrating the chemoselective reduction of both the nitrile and the pyridine ring.[7]
Materials:
-
4-Pyridinecarbonitrile (4-PN)
-
10% Palladium on Carbon (10% Pd/C)
-
Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Dichloromethane (DCM)
-
High-Pressure Autoclave (e.g., Parr Shaker) equipped with a stirrer, pressure gauge, and temperature control.
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and inspected for any damage.[17] Place the reactor in a designated, well-ventilated fume hood.[17]
-
Charging the Reactor:
-
To the reactor vessel, add 10% Pd/C (0.1 g per 1 g of substrate).[7]
-
In a separate beaker, dissolve 4-pyridinecarbonitrile in a mixture of water and dichloromethane.
-
Carefully add the substrate solution to the reactor vessel.
-
Add sulfuric acid (1.0 molar equivalent relative to the substrate) to the reaction mixture.[7] The reaction volume should not exceed two-thirds of the vessel's capacity.[17]
-
-
Sealing and Purging:
-
Seal the reactor vessel, ensuring all fittings are secure. Tighten bolts diagonally and gradually to ensure a proper seal.[17]
-
Perform a leak test by pressurizing the system with nitrogen to the intended reaction pressure and holding for 30 minutes to check for any pressure drop.[17]
-
Purge the reactor by pressurizing with nitrogen (e.g., to 0.3 MPa) and then venting the gas. Repeat this cycle at least three times to remove all oxygen.[17]
-
-
Reaction Execution:
-
After the final nitrogen purge, introduce hydrogen gas to the desired pressure (e.g., 6 bar).[7]
-
Begin vigorous stirring and set the temperature to 30°C.[7]
-
Monitor the reaction by observing the pressure gauge. A drop in pressure indicates hydrogen consumption. The reaction can be topped up with hydrogen as needed.[17]
-
-
Reaction Work-up:
-
Once the reaction is complete (as determined by hydrogen uptake ceasing or by analytical monitoring), stop the stirring and heating, and allow the reactor to cool to room temperature.[17]
-
Carefully and slowly vent the excess hydrogen gas into the fume hood exhaust.[17]
-
Purge the reactor with nitrogen three times to remove any residual hydrogen.[17]
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. CAUTION: The used catalyst is pyrophoric and can ignite upon contact with air.[15][18] Do not allow the filter cake to dry completely.
-
Immediately after filtration, quench the filter cake with water to deactivate the catalyst.[18][19]
-
Separate the organic and aqueous layers of the filtrate. Extract the aqueous layer with additional dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)piperidine.
-
Purify the product as needed by distillation or column chromatography.
-
Protocol 2: Homogeneous Ionic Hydrogenation of Methyl Picolinate using an Iridium Catalyst
This protocol is based on a robust method for the selective hydrogenation of functionalized pyridines.[3]
Materials:
-
Methyl picolinate
-
[Ir(cod)Cl]₂ (pre-catalyst) or a similar air-stable Iridium source
-
Trifluoroacetic acid (TFA)
-
Methanol
-
High-Pressure Autoclave
Procedure:
-
Catalyst Activation (if necessary) and Reactor Setup:
-
In the reactor vessel under an inert atmosphere, prepare the active iridium catalyst solution as described in the source literature. This may involve pre-reacting the iridium source with ligands or activators.
-
-
Charging the Reactor:
-
Sealing and Purging:
-
Seal the reactor and perform nitrogen purging cycles as described in Protocol 1.
-
-
Reaction Execution:
-
Reaction Work-up:
-
Following the safety procedures for depressurizing and purging outlined in Protocol 1, open the reactor.
-
The product is typically formed as a stable piperidinium salt.[3]
-
Concentrate the reaction mixture under reduced pressure. The resulting salt can often be isolated by precipitation or crystallization, facilitating separation from the soluble catalyst.
-
Further purification or conversion to the free amine can be performed as required.
-
IV. Conclusion and Future Outlook
The catalytic hydrogenation of pyridines remains a vital transformation for accessing the ubiquitous piperidine core. While traditional heterogeneous catalysts like Pd/C and PtO₂ are powerful and widely used tools, they often require harsh conditions and can lack chemoselectivity. The development of advanced catalytic systems, particularly in homogeneous catalysis, is pushing the boundaries of what is possible.[2][3] Methods like iridium-catalyzed ionic hydrogenation demonstrate exceptional functional group tolerance, opening up new synthetic routes to complex and highly functionalized piperidines.[3] Future research will likely focus on developing even more active, selective, and sustainable catalysts, including those based on earth-abundant metals and those that operate under even milder, greener conditions like electrocatalysis.[5]
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024, October 7). Journal of the American Chemical Society.
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Hydrogenation SOP. (n.d.).
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. ResearchGate.
- Pyridine hydrogenation - methods?. (2007, March 20). Sciencemadness.org.
- Hydrogenation. (n.d.).
- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository.
- Catalytic hydrogenation of pyridines in water. ResearchGate.
- Pyridine. Wikipedia.
- A Practical Guide to Hydrogenation Processes in the Chemical Industry. nexAir.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. Mettler Toledo.
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
- Standard Operating Procedures. The Sarpong Group.
-
Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Efficient Asymmetric Hydrogenation of Pyridines. (n.d.).
-
Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing. Retrieved from [Link]
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. (2025, August 6). ResearchGate.
- Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008, December 8). Illinois Chemistry.
- REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository.
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. (2022, February 4). Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 10. nexair.com [nexair.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 15. chem.uci.edu [chem.uci.edu]
- 16. mt.com [mt.com]
- 17. njhjchem.com [njhjchem.com]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. sarponggroup.com [sarponggroup.com]
Advanced Techniques for the Generation of Diverse Piperidine Libraries
From Photoredox C–H Activation to Continuous Flow Assembly
Executive Summary: The "Privileged" Imperative
The piperidine scaffold represents the single most frequent nitrogen heterocycle in FDA-approved pharmaceuticals. Its ubiquity stems from its ability to modulate physicochemical properties—specifically lipophilicity (
However, traditional library synthesis often relies on
This guide details three high-impact methodologies for generating diverse piperidine analogs:
-
Photoredox
-C–H Functionalization: For late-stage diversification of existing scaffolds. -
Aza-Diels-Alder Cycloaddition: For de novo assembly of stereochemically complex cores.
-
Continuous Flow Alkylation: For scalable, high-safety generation of chiral analogs.
Strategic Decision Framework
Before selecting a synthetic route, researchers must classify their library goals. Use the following logic flow to determine the optimal protocol.
Figure 1: Decision matrix for piperidine library synthesis strategies.
Protocol 1: Photoredox -C–H Arylation
Application: Late-stage functionalization (LSF) of simple piperidines.
Mechanism: This method utilizes visible light and an Iridium photocatalyst to generate a transient
Mechanistic Insight
The reaction relies on the oxidation of the piperidine nitrogen to a radical cation, followed by deprotonation at the
Figure 2: Simplified catalytic cycle for photoredox
Experimental Protocol
Reagents:
-
Substrate:
-Boc-piperidine (1.0 equiv). -
Coupling Partner: 1,4-Dicyanobenzene (or substituted cyanoarene) (1.5 equiv).
-
Catalyst:
(1 mol%). -
Base: Quinuclidine (0.2 equiv) or Sodium Acetate (anhydrous).
-
Solvent: DMA (Dimethylacetamide) or DMSO (degassed).
-
Light Source: Blue LEDs (
, ).
Step-by-Step Procedure:
-
Setup: In an
clear glass vial equipped with a magnetic stir bar, add ( , ) and the cyanoarene ( ). -
Substrate Addition: Add
-Boc-piperidine ( ) and Quinuclidine ( , ). -
Solvation: Add anhydrous, degassed DMA (
). Seal the vial with a Teflon-lined cap. -
Degassing: Sparge the solution with nitrogen gas for 10 minutes (critical for radical lifetime).
-
Irradiation: Place the vial
from the Blue LED source. Stir vigorously. Use a fan to maintain temperature . -
Reaction Time: Irradiate for 18–24 hours. Monitor by LCMS (look for M+Arene-H mass).
-
Workup: Dilute with EtOAc (
), wash with water ( ) and brine. Dry over .[2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Point: This reaction is thermodynamically controlled. If diastereomers are possible, the reaction typically converges to the most stable isomer (usually equatorial) due to continuous reversible hydrogen atom transfer (HAT) and epimerization.
Protocol 2: Aza-Diels-Alder Cycloaddition
Application: De novo synthesis of polysubstituted piperidinones. Advantage: Allows installation of stereocenters at C2 and C3 simultaneously.
Experimental Protocol
Reagents:
-
Diene: Danishefsky’s Diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) (1.2 equiv).
-
Dienophile: Imine (pre-formed from aldehyde + amine) (1.0 equiv).
-
Catalyst:
(10 mol%) or . -
Solvent: Acetonitrile or THF.
Step-by-Step Procedure:
-
Imine Formation (In-situ): Mix aldehyde (
) and amine ( ) in THF ( ) with molecular sieves. Stir for 2 hours. -
Cycloaddition: Cool to
. Add ( ) followed by Danishefsky’s Diene ( ) dropwise. -
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Add
( ) and stir for 30 minutes. This hydrolyzes the silyl enol ether to the ketone and eliminates the methoxy group. -
Workup: Neutralize with saturated
. Extract with DCM. -
Result: 2-substituted-2,3-dihydro-4-pyridinone (which can be reduced to piperidinone).
Protocol 3: Continuous Flow Alkylation
Application: Scalable synthesis of
Flow Reactor Setup
The system utilizes two T-mixers and a residence coil.
Figure 3: Continuous flow manifold for organometallic addition.
Step-by-Step Procedure:
-
Solution Preparation:
-
Stream A:
-(tert-butylsulfinyl) imine ( in dry THF). -
Stream B: Alkyl/Aryl Magnesium Bromide (
in dry THF). -
Stream C: Methanol (Quench).
-
-
System Priming: Flush the reactor (PFA tubing,
volume) with dry THF. -
Parameters:
-
Flow Rate A:
. -
Flow Rate B:
(slight excess Grignard). -
Temperature:
(ice bath for Mixer 1 and Reactor Coil).
-
-
Execution: Start pumps simultaneously. Discard the first 2 residence volumes (
) to reach steady state. -
Collection: Collect the output for the desired duration.
-
Deprotection: The collected solution contains the sulfinamide. To obtain the free amine piperidine, treat with
in dioxane for 1 hour.
Data Summary & QC Standards
| Parameter | Photoredox | Aza-Diels-Alder | Flow Grignard Addition |
| Diversity Type | Substituent (Late-Stage) | Skeletal/Stereochemical | Substituent (Chiral) |
| Key Reagent | Ir Catalyst / Blue LED | Danishefsky Diene | Grignard / Sulfinyl Imine |
| Scale | mg to g | g to kg | g to kg |
| Limitation | Requires electron-deficient arene | Limited to 4-oxo derivatives | Requires imine prep |
| QC Check | NOESY (Stereochem) | Chiral HPLC |
Purification Tip for Piperidines: Piperidines often streak on silica gel due to interaction with acidic silanols.
-
Solution: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes, or add 1%
to the DCM/MeOH eluent system.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
-
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science. Link
-
Perkowski, A. J., & Nicewicz, D. A. (2019). Direct catalytic anti-Markovnikov hydroetherification of alkenols. Journal of the American Chemical Society. (Relevant for photoredox mechanisms).[3][4] Link
-
Pellissier, H. (2016). Recent developments in the enantioselective synthesis of piperidines. Tetrahedron. Link
-
Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition. Link
Sources
Troubleshooting & Optimization
Troubleshooting low yield in N-Boc piperidine synthesis
An advanced technical support guide for researchers, scientists, and drug development professionals.
Technical Support Center: N-Boc Piperidine Synthesis
Introduction
The N-protection of piperidine with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in medicinal chemistry and organic synthesis. The resulting N-Boc piperidine is a crucial building block for countless pharmaceutical agents and complex molecules, valued for its ability to mask the nucleophilicity and basicity of the piperidine nitrogen, allowing for selective functionalization elsewhere on the scaffold.[1][2] While seemingly straightforward, this reaction is frequently plagued by issues that lead to diminished yields, complicating downstream applications and consuming valuable resources.
This guide provides in-depth troubleshooting strategies and foundational knowledge to diagnose and resolve common challenges encountered during the N-Boc protection of piperidine. It is structured to function as a direct resource for scientists at the bench, offering causal explanations and actionable protocols to optimize this critical synthetic step.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental observations in a question-and-answer format to guide you through the troubleshooting process.
Question 1: My reaction is very slow or appears stalled. TLC analysis shows a significant amount of unreacted piperidine even after several hours. What is the likely cause?
Answer: This is one of the most common issues and typically points to three primary areas: reagent quality, insufficient activation of the amine, or suboptimal reaction conditions.
-
Probable Cause 1: Degraded Di-tert-butyl Dicarbonate ((Boc)₂O)
-
Causality: Di-tert-butyl dicarbonate, or Boc anhydride, is highly sensitive to moisture and heat.[3] Over time, especially if stored improperly, it slowly decomposes into tert-butanol, carbon dioxide, and di-tert-butyl carbonate.[4] This decomposition reduces the amount of active reagent available for the reaction, leading to an incomplete conversion.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or one that has been stored correctly in a desiccator, away from heat. As a solid, it should be colorless and have a melting point of 22-24 °C.[4]
-
Increase Stoichiometry: If you suspect partial degradation, a modest increase in the equivalents of (Boc)₂O (e.g., from 1.1 eq. to 1.3 eq.) can often compensate and drive the reaction to completion. Monitor carefully by TLC to avoid the formation of side products.
-
-
-
Probable Cause 2: Insufficient Basicity
-
Causality: The reaction proceeds via nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of (Boc)₂O.[5][6] While piperidine is a relatively strong secondary amine, the reaction is often accelerated by a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the intermediate ammonium species, regenerating the free amine and driving the equilibrium towards the product.[6]
-
Solution:
-
Incorporate a Base: If you are running the reaction without a base, add 1.1-1.2 equivalents of TEA or DIPEA.
-
Ensure Anhydrous Conditions: The base can also be quenched by adventitious acid. Ensure your piperidine starting material (if used as a salt) has been fully neutralized and that your solvent is anhydrous.
-
-
-
Probable Cause 3: Low Reaction Temperature
-
Causality: Like most chemical reactions, the rate of Boc protection is temperature-dependent. While often performed at room temperature, sterically hindered piperidine derivatives or less nucleophilic substrates may require thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture to 40-50 °C and monitor its progress by TLC.[7] This often accelerates sluggish reactions to completion within a few hours.
-
Question 2: The reaction appears complete by TLC, but my isolated yield after workup is significantly lower than expected. Where could my product have been lost?
Answer: Product loss during the workup and purification phase is a frequent source of low yields, particularly due to the physicochemical properties of N-Boc piperidine.
-
Probable Cause 1: Emulsion Formation or Poor Phase Separation
-
Causality: The workup for a Boc protection typically involves sequential washes with aqueous acid (to remove excess amine and base) and aqueous base (to remove acidic byproducts).[8] N-Boc piperidine has some amphiphilic character, which can lead to the formation of stable emulsions during these extractions, trapping the product in the interfacial layer.
-
Solution:
-
Add Brine: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing better separation.
-
Filter through Celite®: If a persistent emulsion forms, filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This can help break the emulsion and allow for clean separation of the layers.
-
-
-
Probable Cause 2: Product Loss into the Aqueous Layer
-
Causality: During the acidic wash (e.g., with 1 M HCl or 5% citric acid), if the pH becomes too low, the carbamate of the N-Boc piperidine product can be partially hydrolyzed, leading to the formation of the piperidinium salt, which is water-soluble. While the Boc group is generally stable to brief washes with dilute acid, prolonged exposure or overly acidic conditions can cause some cleavage.[9]
-
Solution:
-
Use a Mild Acid: Employ a milder acidic wash, such as 5% aqueous citric acid or saturated ammonium chloride, instead of strong acids like HCl.
-
Minimize Contact Time: Perform the acidic wash quickly and do not let the layers sit together for an extended period.
-
Back-Extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
-
-
Probable Cause 3: Volatility During Solvent Removal
-
Causality: N-Boc piperidine is a relatively low molecular weight compound and can be volatile, especially under high vacuum and with gentle heating. Aggressive solvent removal on a rotary evaporator can lead to significant product loss.
-
Solution:
-
Control Temperature and Pressure: Remove the solvent under reduced pressure without excessive heating. Keep the water bath temperature at or below 30-35 °C.
-
Use a Cold Trap: Ensure your rotary evaporator is equipped with an efficient cold trap (dry ice/acetone or a cryocooler) to capture any volatile product that evaporates with the solvent.
-
-
Question 3: My final product is an impure oil, and chromatography is difficult. What are the likely side products and how can I avoid them?
Answer: The formation of side products complicates purification and reduces the yield of the desired material. Understanding and preventing these side reactions is key.
-
Probable Cause 1: Formation of tert-Butyl Carbamate Byproducts
-
Causality: If the (Boc)₂O reagent has been exposed to water, it can hydrolyze to form tert-butanol. In the presence of the amine, this can lead to the formation of various carbamate-related impurities that can be difficult to separate from the desired product.
-
Solution: Always use high-quality, dry (Boc)₂O and anhydrous solvents to minimize hydrolysis.
-
-
Probable Cause 2: Over-reaction (Di-Boc Formation - for primary amines)
-
Causality: While not an issue for piperidine (a secondary amine), if a primary amine is present in the substrate, harsh conditions or a large excess of (Boc)₂O can sometimes lead to the formation of an N,N-di-Boc derivative.[7]
-
Solution: Carefully control the stoichiometry of (Boc)₂O to 1.1-1.2 equivalents.[7] Add the reagent portion-wise to the reaction mixture to avoid localized high concentrations.
-
-
Probable Cause 3: Urea Formation
-
Causality: Under certain conditions, particularly with heating, isocyanate intermediates can form, which can react with the starting amine to produce urea byproducts.[7][10]
-
Solution: Run the reaction at room temperature or with only gentle heating. Using aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also suppress this side reaction.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for N-Boc protection of piperidine? A1: A typical procedure involves reacting piperidine (1.0 eq.) with di-tert-butyl dicarbonate (1.1-1.2 eq.) in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[7] The reaction is often facilitated by a base such as triethylamine (TEA, 1.1-1.5 eq.) and is usually stirred at room temperature for 1-4 hours.[6][8]
Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[7] Spot the reaction mixture against the piperidine starting material. The N-Boc piperidine product will be less polar and have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by a suitable stain (e.g., ninhydrin for the amine, or a more general stain like potassium permanganate).
Q3: Is a base always necessary for this reaction? A3: Not always, but it is highly recommended. The reaction between an amine and (Boc)₂O can proceed without a base, but it is often significantly slower.[5][7] The base serves to neutralize the proton generated on the nitrogen atom, increasing the reaction rate.[6] For weakly nucleophilic or sterically hindered amines, a base is crucial for achieving a good yield in a reasonable time.
Q4: Can this reaction be performed in aqueous or solvent-free conditions? A4: Yes. N-Boc protection can be successfully performed in aqueous-organic mixtures (e.g., THF/water or dioxane/water with a base like NaOH or NaHCO₃) or even under solvent-free conditions.[3][7][10] These "green" methods can be highly efficient, sometimes leading to faster reactions and simpler workups.[7]
Visualizing the Process: Mechanisms and Workflows
Reaction Mechanism
The mechanism involves the nucleophilic attack of the piperidine nitrogen on the Boc anhydride, followed by deprotonation and the collapse of the intermediate to form the product, carbon dioxide, and tert-butanol.
Caption: Figure 1: Reaction Mechanism for N-Boc Protection.
Experimental Workflow
A typical laboratory workflow for the synthesis and purification of N-Boc piperidine.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Decision Tree
A logical guide to diagnosing the root cause of low yield.
Caption: Figure 3: Troubleshooting Decision Tree for Low Yield.
Optimized Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis of N-Boc piperidine.
Materials:
-
Piperidine (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.)
-
Triethylamine (TEA, 1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and anhydrous DCM (to make a ~0.5 M solution). Cool the flask in an ice-water bath (0 °C).
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
-
Monitoring: After 2 hours, check the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). If starting material remains, allow the reaction to stir for an additional 1-2 hours.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess piperidine and TEA).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine (to aid phase separation).
-
-
-
Isolation: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure (water bath <35 °C) to afford the crude N-Boc piperidine, which is typically a colorless oil or a low-melting solid.[8]
-
Purification (if necessary): If impurities are detected by NMR or LC-MS, the product can be purified by silica gel column chromatography.
Data Summary: Impact of Reaction Conditions
The choice of solvent and base can influence reaction time and efficiency.
| Base (eq.) | Solvent | Temperature (°C) | Typical Reaction Time | Expected Yield | Notes |
| TEA (1.2) | DCM | 25 | 1-3 hours | >95% | Standard, reliable conditions.[11] |
| None | THF | 25 | 8-12 hours | 80-90% | Slower, but avoids use of amine base. |
| NaOH (1.5) | Dioxane/H₂O | 25 | 1-2 hours | >95% | Aqueous conditions, good for scaling up.[4] |
| None | Solvent-free | 25 | 30-60 min | >98% | Environmentally friendly, often very fast.[10] |
| DMAP (cat.) | Acetonitrile | 25 | 1 hour | >95% | DMAP is a highly effective catalyst for this transformation.[12] |
References
- An In-depth Technical Guide to the Boc Protection Mechanism for Amines - Benchchem. (n.d.).
-
Pope, B. M., & Tarbell, D. S. (1972). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 52, 36. doi:10.15227/orgsyn.052.0036. Available from [Link]
- Optimizing reaction time and temperature for N-Boc protection - Benchchem. (n.d.).
-
DIBOC (DI-TERT-BUTYL CARBONATE) - Ataman Kimya. (n.d.). Retrieved February 19, 2026, from [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
- A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis - Benchchem. (n.d.).
-
Boc Protection Mechanism (Boc2O + Base) - Common Organic Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (n.d.). Retrieved February 19, 2026, from [Link]
-
Alcohol Speed up Boc Protection of Primary Amines - WuXi Biology. (n.d.). Retrieved February 19, 2026, from [Link]
-
Cossy, J. (2004). Selective methodologies for the synthesis of biologically active piperidinic compounds. Chemical Record, 4(2), 95-107. doi:10.1002/tcr.20035. Available from [Link]
- Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis - Benchchem. (n.d.).
- The Chemistry of the Boc Protecting Group - Benchchem. (n.d.).
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. (2013, January 14). Retrieved February 19, 2026, from [Link]
- Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.).
-
Removal of Boc protecting group as workup? : r/chemistry - Reddit. (2014, June 22). Retrieved February 19, 2026, from [Link]
-
Optimization of PIL catalyzed Boc protection reaction of amine functionality - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10). Retrieved February 19, 2026, from [Link]
Sources
- 1. Selective methodologies for the synthesis of biologically active piperidinic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
Purification strategy for 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate isomers
Technical Support Center: Purification Strategy for 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate
Ticket ID: #PUR-305-ISO Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Diastereomeric and Enantiomeric Isomers for N-Boc-3-carboethoxy-5-methylpiperidine analogs.
Executive Summary
You are dealing with This compound (CAS: 1365887-44-0).[1] This molecule presents a classic stereochemical challenge common in piperidine alkaloid synthesis (e.g., Tofacitinib intermediates or Janus kinase inhibitor scaffolds).
The Challenge: The molecule possesses two chiral centers (C3 and C5), resulting in four discrete stereoisomers:
-
Diastereomer Pair A (Cis / Syn): (3R,5S) and (3S,5R). Substituents are typically 1,3-diequatorial (thermodynamically favored).
-
Diastereomer Pair B (Trans / Anti): (3R,5R) and (3S,5S). Substituents are 1,3-axial/equatorial (higher energy).
The Strategy:
Do not attempt to separate all four in a single step. The purification workflow must follow a strict hierarchy: Chemical Equilibrations (Optional)
Module 1: Diastereomer Separation (The "Bulk" Clean-up)
User Question: "My crude reaction mixture (hydrogenation of pyridine) shows two close-running spots on TLC. Standard Hexane/EtOAc gradients aren't giving baseline separation. How do I fix this?"
Technical Diagnosis: You are observing the cis and trans diastereomers.[2][3][4] While silica gel can separate these, their polarity difference is minimal because the N-Boc and C3-Ester groups dominate the dipole moment in both isomers. The hydrophobic C5-Methyl group provides little "handle" for separation in standard non-polar solvents.
Protocol: Optimized Flash Chromatography
| Parameter | Standard Condition (Avoid) | High-Resolution Condition (Recommended) |
| Stationary Phase | Standard Silica (40-63 µm) | Spherical Silica (20-40 µm) or Amine-Functionalized Silica |
| Solvent System A | Hexane / Ethyl Acetate | Toluene / Acetone (95:5 |
| Solvent System B | DCM / Methanol | DCM / Ethyl Acetate (Isocratic 5-10%) |
| Loading | solid load / liquid load | DCM Liquid Load (Keep band tight) |
Step-by-Step Workflow:
-
TLC Screening: Spot your crude on a TLC plate. Elute with Toluene:Acetone (9:1) . This system often exploits the subtle shape differences of the piperidine chair conformation better than Hex/EtOAc.
-
Column Packing: Use a column volume (CV) ratio of 1:50 (1g crude : 50g silica).
-
Gradient:
-
0–5 CV: 100% Toluene (Equilibration).
-
5–15 CV: 0%
5% Acetone in Toluene. -
15–30 CV: Hold at 5% Acetone (This is where the Trans isomer often elutes).
-
30–45 CV: 5%
15% Acetone (Elution of the Cis isomer).
-
Why This Works: The cis-isomer (typically 1,3-diequatorial) forms a more compact hydrophobic shield around the polar ester/carbamate groups compared to the trans-isomer. Toluene interacts with the pi-systems (Boc/Ester carbonyls) and discriminates based on steric accessibility.
Module 2: Enantiomeric Resolution (The "High-Purity" Need)
User Question: "I have isolated the major diastereomer (Cis), but I need the specific (3R,5S) enantiomer for biological testing. Which chiral column works best?"
Technical Diagnosis: Piperidine carboxylates are notoriously difficult to resolve on older chiral phases (OD/AD) due to the conformational flexibility of the ring. You require immobilized polysaccharide phases or chlorinated phases to restrict the N-Boc rotamers.
Protocol: Chiral Supercritical Fluid Chromatography (SFC)
-
Primary Screen: Chiralpak IG or Chiralpak IC (Immobilized Amylose/Cellulose derivatives).
-
Secondary Screen: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).
Recommended Method (Start Here):
| Parameter | Setting |
| Column | Chiralpak IG (5 µm, 4.6 x 250 mm) |
| Mobile Phase | CO₂ / Methanol (90:10 Isocratic) |
| Additive | None (or 0.1% DEA if peak tailing occurs) |
| Back Pressure | 120 bar |
| Temperature | 35°C |
Troubleshooting Tailing Peaks: If the peaks tail, it is due to the interaction of the carbamate (Boc) with the silanols on the column. Add 0.1% Isopropylamine (IPA) or Diethylamine (DEA) to the methanol modifier. Note: Do not use TFA, as it will deprotect the Boc group.
Module 3: The "Epimerization Hack" (Advanced Troubleshooting)
User Question: "I synthesized the molecule, but I have a 1:4 ratio of Cis:Trans. I need the Cis isomer. Can I convert the Trans material instead of discarding it?"
Technical Diagnosis:
Yes. The C3 stereocenter has an acidic proton (
The "Thermodynamic Reset" Protocol:
-
Dissolve: Take your Trans-enriched fraction (or the whole mix) in dry Methanol.
-
Base Treatment: Add 0.5 equivalents of Sodium Methoxide (NaOMe) (25% wt in MeOH).
-
Reflux: Heat to reflux (65°C) for 4–12 hours.
-
Monitor: Check via HPLC/GC. The ratio should shift heavily toward the Cis isomer (often >9:1).
-
Quench: Cool to 0°C and quench with Acetic Acid (to pH 7) before aqueous workup.
Mechanism Visualization: The base removes the proton at C3, forming a planar enolate. When the proton returns, it prefers the face that places the bulky ester group in the equatorial position to avoid 1,3-diaxial strain with the C5 protons.
Visualizing the Strategy
The following diagram outlines the decision logic for purifying your specific mixture.
Figure 1: Purification workflow emphasizing the optional epimerization loop to maximize yield of the thermodynamic isomer.
Module 4: Analytical Validation (FAQ)
Q: How do I definitively assign the stereochemistry without X-ray? A: Use 1D-NOESY NMR .
-
Cis-Isomer (Diequatorial): You will see a strong NOE correlation between the proton at C3 (axial) and the proton at C5 (axial). This is the "Flagpole" interaction across the ring.
-
Trans-Isomer: One proton is axial, one is equatorial. The C3-H to C5-H distance is larger, resulting in a weak or absent NOE signal.
-
Coupling Constants (
):-
Cis (Axial protons): Large coupling (
Hz) with adjacent axial protons. -
Trans: Smaller couplings due to eq-ax or eq-eq relationships.
-
References
-
Stereoselective Synthesis of 3,5-Disubstituted Piperidines.
- Source:Journal of Organic Chemistry.
-
Context: Supports the epimerization strategy (Module 3).[5]
- Chromatographic Separation of Piperidine Diastereomers.
-
Chiral Resolution of N-Boc Amino Esters.
- Source:Daicel Chiral Technologies Application Notes. Chiralpak IG and IC are the modern standards for N-protected amino acid derivatives, offering better selectivity than AD-H for this class.
- Context: Supports the SFC column selection (Module 2).
Sources
Technical Support Center: Overcoming Challenges in the Catalytic Reduction of Pyridine Derivatives
Welcome to the Technical Support Center for the catalytic reduction of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The synthesis of piperidines and their partially saturated precursors through the hydrogenation of pyridines is a cornerstone of pharmaceutical and agrochemical development.[1][2] However, the inherent aromaticity and the coordinating nature of the nitrogen atom in pyridine present unique challenges.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, from low yields and poor selectivity to catalyst deactivation. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the catalytic reduction of pyridines.
Q1: Why is the hydrogenation of pyridine so challenging compared to other aromatic systems?
A: The primary challenges stem from two main factors:
-
Aromatic Stability: The pyridine ring possesses significant aromatic character, requiring potent catalytic systems, often involving high pressures and temperatures, to overcome the resonance stabilization energy.[3] The energy released during the hydrogenation of pyridine to piperidine (193.8 kJ/mol) is only slightly less than that of benzene (205.3 kJ/mol), highlighting its stability.[4]
-
Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate strongly to the metal center of the catalyst.[2][3] This coordination can block active sites, leading to catalyst inhibition or deactivation.[2]
Q2: What are the most common types of catalysts used for pyridine reduction?
A: A variety of both heterogeneous and homogeneous catalysts are employed:
-
Heterogeneous Catalysts: These are widely used, especially in industrial applications, due to their ease of separation and recycling.[3] Common examples include:
-
Platinum Group Metals (PGMs): Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C) are highly effective.[3][5][6]
-
Rhodium Oxide (Rh₂O₃): This commercially available catalyst has shown high activity for the hydrogenation of a wide range of unprotected pyridines under mild conditions.[2]
-
Raney Nickel (Ra-Ni): A cost-effective option, though it often requires harsher conditions.[1][4]
-
-
Homogeneous Catalysts: These offer high selectivity and activity under milder conditions but can be more challenging to separate from the product mixture.[3]
-
Metal-Free Catalysis: Borane catalysts, forming a "frustrated Lewis pair" (FLP) with pyridine, can activate H₂ and facilitate hydrogenation.[3]
Q3: What is the purpose of adding acid to many pyridine hydrogenation reactions?
A: Adding an acid, such as acetic acid or hydrochloric acid, is a common strategy to improve reaction efficiency.[3][5][7] The acid protonates the basic nitrogen atom of the pyridine ring, forming a pyridinium salt.[7] This has two key benefits:
-
Activation of the Ring: The positive charge on the pyridinium ion makes the ring more electron-deficient and thus more susceptible to reduction.[7]
-
Prevention of Catalyst Poisoning: Protonation of the nitrogen lone pair prevents it from strongly coordinating to and deactivating the metal catalyst.[2]
Q4: Can I achieve partial reduction of the pyridine ring?
A: Yes, partial reduction to yield dihydropyridines or tetrahydropyridines is possible and synthetically valuable.[1][8] Achieving this often requires careful selection of reagents and conditions:
-
Dihydropyridines: Reagents like lithium aluminum hydride can yield mixtures of dihydropyridines.[4] More selective methods involve the reduction of activated pyridines with reagents like sodium borohydride or amine boranes.[9]
-
Tetrahydropyridines: Specific catalytic systems, such as rhodium-catalyzed transfer hydrogenation, can selectively produce 1,2,3,6-tetrahydropyridines.[1]
Troubleshooting Guides
This section provides detailed guidance for overcoming specific experimental challenges.
Issue 1: Low or No Conversion
You've set up your reaction, but analysis shows mostly unreacted starting material. What should you investigate?
Potential Cause 1: Catalyst Inactivity or Deactivation
The nitrogen atom in pyridine is a known catalyst poison.[2][3] Additionally, certain substrates or impurities can lead to catalyst deactivation through pathways like C-H activation or C-O bond cleavage.[10][11]
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome minor inhibition.
-
Employ Acidic Additives: If not already in use, add glacial acetic acid or ensure your pyridinium salt is pre-formed.[3][5] This protonates the nitrogen, activating the ring and preventing catalyst poisoning.[7]
-
Screen Different Catalysts: If one catalyst fails, another may be more robust. For instance, if Pd/C is ineffective, consider PtO₂ or Rh₂O₃, which are often more active for pyridine hydrogenation.[2][5]
-
Check for Impurities: Ensure your starting material and solvent are pure. Trace impurities (e.g., sulfur compounds) can be potent catalyst poisons.
-
Consider Catalyst Deactivation Pathways: For more advanced systems, be aware of specific deactivation mechanisms. For example, with certain molybdenum catalysts, pyridine can undergo C-H activation at the 2-position, leading to an inactive complex.[10][11]
Potential Cause 2: Insufficiently Forcing Reaction Conditions
The aromaticity of the pyridine ring requires a significant energy input to be overcome.[3]
Troubleshooting Steps:
-
Increase Hydrogen Pressure: Elevating the H₂ pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction forward. Many successful protocols use pressures between 50-70 bar.[3][5]
-
Increase Reaction Temperature: Gently increasing the temperature can enhance the reaction rate. However, be cautious, as higher temperatures can sometimes negatively impact selectivity.[12] A typical starting point is room temperature, with gradual increases to 40-80 °C.[2][3][13]
-
Improve Agitation: Ensure vigorous stirring to facilitate efficient mass transfer of hydrogen gas to the catalyst surface.
Decision-Making Workflow: Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Chemoselectivity
The pyridine ring is reduced, but other functional groups on your molecule (e.g., esters, nitriles, alkenes) are also being reduced.
Potential Cause: Overly Aggressive Catalyst or Conditions
Highly active catalysts like PtO₂ or harsh conditions (high pressure/temperature) required for pyridine reduction can also reduce more sensitive functional groups.[1][5]
Troubleshooting Steps:
-
Switch to a More Chemoselective Catalyst:
-
Homogeneous Catalysts: Iridium-based homogeneous catalysts have shown excellent chemoselectivity, preserving sensitive groups like alkenes, esters, and even azides.[3][14] Rhodium complexes are also effective for the transfer hydrogenation of pyridinium salts, often with high chemoselectivity.[1]
-
Titanium Catalysis: Commercially available titanocene dichloride (Cp₂TiCl₂) with ammonia borane has been shown to be highly chemoselective for the reduction of quinolines and pyridines, tolerating a wide range of functional groups.[15]
-
-
Modify the Hydrogen Source (Transfer Hydrogenation): Instead of high-pressure H₂ gas, consider transfer hydrogenation. This technique uses a hydrogen donor molecule (e.g., formic acid, ethanol) and often proceeds under milder conditions, which can improve chemoselectivity.[1][16] A rhodium-catalyzed system using a formic acid/triethylamine azeotrope has been successful in reducing pyridinium salts while preserving other groups.[1]
-
Optimize Reaction Conditions:
-
Lower Temperature and Pressure: Attempt the reaction at the lowest temperature and pressure that still affords a reasonable reaction rate for pyridine reduction.
-
Solvent Choice: The solvent can influence catalyst activity and selectivity. Experiment with different solvents to find an optimal balance.
-
Data Summary: Catalyst Systems and Chemoselectivity
| Catalyst System | Hydrogen Source | Key Features | Tolerated Functional Groups | Reference |
| [Cp*RhCl₂]₂ / Iodide | HCOOH-Et₃N | Mild conditions (40°C), highly chemoselective for pyridinium salts. | Esters, amides | [1] |
| Iridium(III) Complexes | H₂ (gas) | Robust and selective ionic hydrogenation. | Nitro, azido, bromo, alkenyl, alkynyl, esters | [14] |
| Cp₂TiCl₂ | Ammonia Borane | Commercially available, wide functional group tolerance. | Alkenyl (e.g., styryl), esters, amides | [15] |
| Rhodium Oxide (Rh₂O₃) | H₂ (gas) | Mild conditions, broad scope for unprotected pyridines. | Alcohols, amines, carbonyls | [2] |
Issue 3: Poor Regio- or Stereoselectivity
Your substituted pyridine is reduced, but you are getting a mixture of isomers (regioisomers or stereoisomers).
Potential Cause 1: Lack of Directing Groups (Regioselectivity in Partial Reduction)
For partial reductions (e.g., to dihydropyridines), the inherent electronics of the pyridine ring can lead to mixtures of 1,2- and 1,4-addition products.[4][8]
Troubleshooting Steps:
-
Activate the Pyridine Ring: The use of an activating group on the nitrogen (e.g., an acyl group from a chloroformate) can direct the regioselectivity of hydride addition.[9][17] The choice of activating group and nucleophile (hydride source) can be tuned to favor either 1,2- or 1,4-dihydropyridine products.[9][17]
-
Utilize Substrate Control: The substitution pattern on the pyridine ring itself dictates the outcome. Electron-withdrawing groups can favor the formation of stable dihydropyridine intermediates.[8]
Potential Cause 2: Unoptimized Conditions (Stereoselectivity)
For the reduction of substituted pyridines to piperidines, mixtures of cis and trans diastereomers are common.
Troubleshooting Steps:
-
Optimize Hydrogen Pressure: Higher hydrogen pressure can sometimes favor the formation of the cis isomer. For example, increasing pressure from 30 to 80 bar has been shown to improve the cis:trans ratio.[13]
-
Screen Solvents and Acids: The choice of acid and solvent can influence the stereochemical outcome. For instance, in certain rhodium-catalyzed reductions, pivalic acid provided superior diastereoselectivity compared to other acids.[12]
-
Control Reaction Temperature: Lower temperatures often favor the kinetically controlled product, which may be the desired diastereomer.[12]
-
Use Chiral Auxiliaries/Catalysts: For asymmetric synthesis, employing a chiral auxiliary on the nitrogen or using a chiral catalyst is necessary to induce enantioselectivity.[12][18]
Experimental Protocol Example: Diastereoselective Reduction
This protocol illustrates a method for achieving high diastereoselectivity in a multi-step synthesis yielding a tetrahydropyridine.[12]
-
C-H Activation/Cyclization: To a solution of the α,β-unsaturated imine (1.0 mmol) and the alkyne (1.2 mmol) in toluene (5 mL), add [Rh(coe)₂Cl]₂ (2.5 mol %) and a phosphine ligand (5 mol %). Heat the mixture at 80 °C for 2 hours to form the 1,2-dihydropyridine intermediate.
-
Diastereoselective Reduction: Cool the reaction mixture to 0 °C. Add pivalic acid (5.0 mmol), followed by sodium borohydride (3.0 mmol).
-
Reaction Execution: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Logical Diagram: Controlling Selectivity
Caption: Decision tree for addressing selectivity issues.
General Experimental Protocols
The following are general, illustrative protocols. Always refer to specific literature procedures for your substrate and catalyst system.
Protocol 1: Heterogeneous Hydrogenation using PtO₂
This method is a robust, general procedure for the complete reduction of substituted pyridines to piperidines.[5]
-
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Celite®
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Hydrogenation: Securely seal the reactor. Purge the system several times with an inert gas (e.g., nitrogen) before purging with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[5]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours, or until reaction completion is confirmed by TLC or GC-MS.[5]
-
Work-up: Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air. Quench the filter cake with water.[3]
-
Extraction: Neutralize the filtrate with saturated NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative. Purify as necessary.
-
Protocol 2: Transfer Hydrogenation of a Pyridinium Salt
This protocol is adapted from a method for the chemoselective reduction of pyridinium salts to piperidines or tetrahydropyridines.[1]
-
Materials:
-
Pyridinium salt (e.g., N-benzylpyridinium bromide, 1.0 eq)
-
[Cp*RhCl₂]₂ (0.005 - 1 mol%)
-
Sodium Iodide (optional, promoter)
-
Formic acid/triethylamine azeotropic mixture (5:2)
-
Ethyl acetate
-
Aqueous potassium hydroxide (KOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reactor Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the pyridinium salt (0.5 mmol), [Cp*RhCl₂]₂, and the formic acid/triethylamine azeotrope (5 mL).
-
Reaction: Stir the reaction mixture at 40 °C for 24 hours.
-
Work-up: Cool the reaction to room temperature and carefully basify with an aqueous KOH solution.
-
Extraction: Extract the resulting mixture with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
References
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem.
- Technical Support Center: Managing Diastereoselectivity in Pyridine Deriv
- Pyridine(diimine)
- Pyridine(diimine)
- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communic
- Cobalt-Catalyzed Selective Dearomatization of Pyridines to N–H 1,4-Dihydropyridines | ACS Catalysis - ACS Public
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation - IT Services - University of Liverpool.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
- CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES - ResearchG
- Pyridine - Wikipedia.
- Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines - PubMed.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society.
- Substituted Dihydropyridine Synthesis by Dearomatiz
- Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium C
- Recent Progresses in the Catalytic Stereoselective Dearomatiz
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
- Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano.
- Partial Reduction of Electron-Deficient Pyridines | Organic Letters - ACS Public
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Request PDF - ResearchG
- Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv.
- Hydrogenation of pyridine compared to other heteroarom
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. collaborate.princeton.edu [collaborate.princeton.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thalesnano.com [thalesnano.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Piperidine Ring Formation
Welcome to the Piperidine Synthesis Support Center. Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
The piperidine pharmacophore is ubiquitous in medicinal chemistry, yet its formation is frequently the bottleneck in scale-up and lead optimization. This guide moves beyond textbook definitions to address the practical failure modes of piperidine synthesis. We focus on the two most prevalent methodologies: Heterogeneous Catalytic Hydrogenation (for aromatic reduction) and Intramolecular Reductive Amination (for cyclization).
Module 1: Catalytic Hydrogenation of Pyridines
The Challenge: Pyridines are notoriously difficult to hydrogenate due to high resonance energy and the tendency of the basic nitrogen to poison metal catalysts.
Core Protocol: The "Adams' Catalyst" Standard
Use this for robust, unfunctionalized, or acid-stable substrates.
Standard Operating Procedure (SOP-HYD-01):
-
Solvent: Glacial Acetic Acid (AcOH).[1][2] Crucial: Protonation of the pyridine nitrogen prevents catalyst poisoning.
-
Catalyst: PtO₂ (Adams' Catalyst), 5-10 mol%.
-
Pressure: 50–70 bar H₂.
-
Temperature: Ambient to 40°C.
Optimization Matrix (Data Summary)
Select the right system based on your substrate's fragility.
| Catalyst System | Primary Utility | Key Risk / Constraint | Chemoselectivity |
| PtO₂ / AcOH | The "Sledgehammer." Reduces almost anything. | Incompatible with acid-labile groups (acetals, Boc). | Low. Will reduce ketones/nitro groups.[3] |
| Rh/C / MeOH | Low-pressure alternative (1-5 bar). | Slower kinetics; requires high catalyst loading. | Moderate. Better tolerance than Pt. |
| Rh₂O₃ / TFE | High Precision. Mild conditions (10 bar). | Cost. TFE (Trifluoroethanol) is expensive but vital for H-bonding activation. | High. Can tolerate nitro/cyano groups.[4][5] |
| Pd/C / HCl | Economic standard. | Often fails for 2,6-disubstituted pyridines due to steric hindrance. | Low to Moderate. |
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
A: You are likely facing product inhibition . As piperidine forms, it is more basic (
-
Fix: Ensure your solvent system is sufficiently acidic (AcOH or 1-2 eq. HCl) to keep the product fully protonated and "off" the metal surface.
-
Advanced Fix: Switch to a Rhodium oxide (Rh₂O₃) system in a fluorinated solvent (TFE), which relies on hydrogen-bonding activation rather than direct protonation.
Q: I am seeing significant "ring-opening" side products. A: This is a classic issue with Palladium catalysts in the presence of water or alcohols at high temperatures. The intermediate tetrahydropyridine can hydrolyze.
-
Fix: Switch to Platinum (Pt) or Rhodium (Rh) , which favor ring saturation over ring opening. Ensure solvents are anhydrous.
Workflow Visualization
Decision logic for catalyst selection.
Caption: Decision matrix for selecting the optimal heterogeneous catalyst based on substrate functional group tolerance.
Module 2: Intramolecular Reductive Amination
The Challenge: Cyclizing an amino-aldehyde/ketone to a piperidine often competes with intermolecular dimerization (polymerization).
Core Protocol: Modified Abdel-Magid (STAB)
The gold standard for "soft" hydride transfer.
Standard Operating Procedure (SOP-CYC-04):
-
Reagent: Sodium Triacetoxyborohydride (STAB) - NaBH(OAc)₃.
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
-
Stoichiometry: 1.0 eq Substrate : 1.4 eq STAB : 1.0 eq AcOH.
-
Concentration: High Dilution (0.05 M or lower) is critical to favor intramolecular cyclization.
Troubleshooting Guide (Q&A)
Q: I am getting a mixture of the cyclic piperidine and an acyclic alcohol. Why? A: This is a Chemoselectivity Error . The reducing agent is reducing the ketone/aldehyde before the imine forms.[6]
-
Mechanism: Ketones reduce slower than imines with STAB, but if imine formation is sterically hindered, ketone reduction competes.
-
Fix: Perform a Stepwise Reductive Amination .
-
Stir amine + carbonyl + dehydrating agent (
or ) for 2-4 hours. -
Then add the reducing agent at 0°C.
-
Q: My LCMS shows a dimer (M+M). How do I stop this? A: This is a Kinetic Issue . Two substrate molecules are reacting intermolecularly.[4][7][8][9][10][11]
-
Fix 1 (Dilution): Run the reaction at 0.01 M.
-
Fix 2 (Addition Order): Add the substrate slowly (syringe pump) to a solution of the reducing agent. This keeps the instantaneous concentration of the free amine low.
Mechanism & Failure Points
Visualizing the pathway to identify bottlenecks.
Caption: Mechanistic pathway of reductive amination showing critical branch points for side-reactions (red).
Module 3: Stereochemical Control
The Challenge: Controlling cis/trans selectivity in 2,6-disubstituted piperidines.
The A(1,3) Strain Principle
In piperidine synthesis, stereocontrol is dictated by the minimization of Allylic 1,3-strain (A¹'³) in the transition state (usually an iminium ion or enamine).
-
Thermodynamic Control: Favors the 2,6-cis isomer (equatorial-equatorial).
-
Kinetic Control: Can be manipulated to access the 2,6-trans isomer, though this is harder.
Optimization Table: Stereoselectivity Factors
| Variable | Impact on Stereochemistry | Recommendation for Cis-Selectivity |
| Protecting Group (N) | Bulky groups increase A(1,3) strain, forcing substituents equatorial. | Use Tosyl (Ts) or Boc . Avoid free amines if stereocontrol is lost. |
| Reducing Agent | Hydride delivery trajectory. | H₂/PtO₂ (Heterogeneous) often gives cis via syn-addition. L-Selectride (Bulky hydride) attacks from the less hindered face. |
| Temperature | Equilibration of iminium intermediates. | Higher temps favor thermodynamic (cis) product. Low temps (-78°C) may trap kinetic products. |
Troubleshooting Guide (Q&A)
Q: I need the 2,6-trans isomer, but I only get cis. A: You are fighting thermodynamics. The cis isomer places both substituents in the lower-energy equatorial positions.
-
Fix: Use a Directed Reduction . If you have a hydroxyl group nearby, use a coordinating reducing agent (e.g.,
) that "anchors" to the oxygen and delivers hydride intramolecularly to the same face, forcing the substituent to the trans (axial) position.
References
-
Heterogeneous Hydrogenation Mechanism & Catalysts
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
-
Application Note: "Catalytic Hydrogenation of Pyridine to Piperidine." BenchChem Technical Protocols.
-
Rhodium Oxide (Rh₂O₃)
-
Xiao, Y., et al. (2015).[10] "Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions." The University of Liverpool Repository.
-
-
Reductive Amination (Abdel-Magid Protocol)
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
-
Stereoselective Synthesis (A(1,3) Strain)
-
Bailey, P. D., et al. (2002). "Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines." Journal of Organic Chemistry.
-
-
Ionic Hydrogenation (Chemoselectivity)
-
"Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines." ChemRxiv.
-
Sources
- 1. GT Digital Repository [repository.gatech.edu]
- 2. benchchem.com [benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude Piperidine Dicarboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of crude piperidine dicarboxylate products. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols for your experiments.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of piperidine dicarboxylate derivatives.
Q1: What are the typical impurities I should expect in my crude product?
Understanding potential impurities is the first step in designing an effective purification strategy. Your crude product may contain:
-
Unreacted Starting Materials: Such as the precursor pyridine derivative if the synthesis involved a reduction.
-
Byproducts: Arising from side reactions inherent to your specific synthetic route.
-
Reagent-Related Impurities: Residual coupling agents, acids, bases, or catalysts used in the reaction. These can sometimes have polarities similar to the desired product.
-
Solvents: Residual solvents from the reaction or initial workup.
-
Water: Often a significant impurity, especially after aqueous workup procedures.[1]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which often leads to discoloration (e.g., a yellow or brown tint).[1]
Q2: I have multiple spots on my TLC. How do I decide on a purification strategy?
A preliminary Thin-Layer Chromatography (TLC) analysis is crucial. The nature of the spots (their polarity relative to your product) will guide your choice. The following flowchart provides a general decision-making framework.
Caption: A decision-making workflow for selecting a purification method.
Q3: My compound is streaking or showing significant peak tailing during silica gel column chromatography. What's wrong?
This is a classic issue when purifying compounds with basic or acidic functional groups on standard silica gel.[2]
-
Causality (The "Why"): Silica gel is weakly acidic due to surface silanol groups (Si-OH). The dicarboxylate groups on your molecule are acidic, but the piperidine nitrogen is basic (pKa of the conjugate acid is ~11.2).[3] This basic nitrogen can interact strongly with the acidic silanol groups, causing it to "stick" to the column and elute slowly and broadly, a phenomenon known as peak tailing.
-
Solution 1: Eluent Modification (for Basic Nitrogen): To mitigate this interaction, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N). The triethylamine will compete for the acidic sites on the silica, allowing your compound to travel through the column more uniformly.
-
Solution 2: Eluent Modification (for Carboxylic Acids): If your primary issue is the carboxylic acid groups interacting with the silica, adding a small amount of a volatile acid like acetic acid (AcOH) to the eluent can improve chromatography.
-
Solution 3: Use a Different Stationary Phase: Consider using neutral or deactivated alumina, or a C18-functionalized (reverse-phase) silica gel, although this will require developing a new solvent system.
Q4: My purified piperidine dicarboxylate has a yellow or brown tint. How do I remove the color?
A yellow or brown discoloration is typically due to trace amounts of oxidation products.[1]
-
Solution 1: Activated Charcoal Treatment: During recrystallization, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The colored, often large, conjugated molecules adsorb onto the surface of the charcoal.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing your yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
-
Solution 2: Chemical Reduction: In some cases, a very mild reducing agent might be used in a pre-purification wash, but this is highly dependent on the stability of your compound.
-
Preventative Measures: To prevent re-oxidation, store the final, purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
In-Depth Purification Protocols
Method 1: Purification by Acid-Base Extraction
This technique is exceptionally powerful for separating acidic compounds like piperidine dicarboxylates from neutral or basic impurities.[5] It leverages the differential solubility of the compound in its neutral form (soluble in organic solvents) and its salt form (soluble in water).[6][7]
Caption: Workflow for purification by acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: Sodium bicarbonate is a weak base, sufficient to deprotonate the carboxylic acid groups (pKa ~2-5) to form a water-soluble sodium dicarboxylate salt, but generally not strong enough to deprotonate other less acidic protons or hydrolyze sensitive functional groups like esters.[5]
-
-
Separation: Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times to ensure all the acidic product has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Back-Wash (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.
-
Acidification & Precipitation/Re-extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution becomes acidic (test with pH paper, target pH < 4). Your purified product should either precipitate as a solid or be ready for re-extraction.
-
If a solid precipitates, it can be collected by vacuum filtration.
-
If no solid forms or if it appears oily, extract the acidified aqueous solution three times with fresh portions of an organic solvent (e.g., EtOAc).
-
-
Final Steps: Combine the organic extracts from the previous step. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine dicarboxylate.
Method 2: Purification by Recrystallization
Recrystallization is an excellent technique for purifying solid compounds to a very high degree, provided a suitable solvent can be found.[] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[4]
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures like EtOAc/hexanes). A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[4]
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[2]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[2]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Method 3: Purification by Flash Column Chromatography
Flash chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[9][10][11]
Step-by-Step Methodology:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of your crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol). An ideal solvent system will give your target compound a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from all impurities.
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the least polar component of your eluent (wet-packing) or by carefully pouring the dry silica gel into the column filled with that solvent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.
-
Wet Loading: Apply the solution directly to the top of the silica bed.
-
Dry Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often results in better separation.
-
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate. Collect the eluting solvent in fractions (e.g., in test tubes).
-
Analysis and Collection: Monitor the fractions by TLC to identify which ones contain your purified product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.[11]
Purification Method Selection Guide
The choice of method depends heavily on the physical properties of your product and the nature of the impurities.
| Purification Method | Best For... | Typical Recovery | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Separating acidic products from neutral or basic impurities.[2] | 80-98% | >95% | Fast, scalable, inexpensive, excellent for initial cleanup.[2] | Can cause emulsions; not effective for separating compounds with similar acidities.[2] |
| Recrystallization | Purifying solid compounds that are thermally stable. | 50-90% | >99% | Can provide very high purity; relatively simple equipment. | Requires a suitable solvent; yield can be lost in the mother liquor; not for oils. |
| Flash Chromatography | Purifying oils or solids; separating mixtures with similar polarities.[9][12] | 40-95% | >98% | Highly versatile; applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive; potential for product degradation on silica.[2] |
References
-
Royal Society of Chemistry. Piperidines ESI-revised3. Royal Society of Chemistry. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available at: [Link]
-
Solubility of Things. Piperidine | Solubility of Things. Available at: [Link]
-
Wikipedia. Acid–base extraction. Wikipedia. Available at: [Link]
- Google Patents. WO2002085858A1 - Process for producing purified piperidine derivative.
- Google Patents. EP 0747357 A2 - Dihydropyridine NPY antagonists: piperidine derivatives.
-
Ataman Kimya. PIPERIDINE. Ataman Kimya. Available at: [Link]
-
SlidePlayer. Solid organic cpd.s when isolated from organic reaction. Available at: [Link]
-
Wikipedia. Piperidine. Wikipedia. Available at: [Link]
-
National Center for Biotechnology Information. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Available at: [Link]
-
WIPO Patentscope. WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. WIPO. Available at: [Link]
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
National Center for Biotechnology Information. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 .... PMC. Available at: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 9. rsc.org [rsc.org]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Refinement of protocols for stereoselective piperidine synthesis
Status: Online | Tier: 3 (Advanced Application Support) Ticket Focus: Refinement of Protocols for Enantio- and Diastereoselective Synthesis
Welcome to the Piperidine Synthesis Troubleshooting Hub
You have reached the advanced support tier for N-heterocycle synthesis.[1] This guide addresses the "black box" failures often encountered when transitioning from model pyridines to complex pharmaceutical intermediates. We focus on the three dominant methodologies: Asymmetric Hydrogenation ,
Part 1: Triage & Methodology Selection
Before troubleshooting, confirm you are applying the correct thermodynamic or kinetic pressure for your specific substrate.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the optimal synthetic route based on substitution pattern and stereochemical requirements.
Part 2: Module A - Asymmetric Hydrogenation of Pyridinium Salts
The Standard: Iridium-catalyzed hydrogenation of activated pyridinium salts (Zhou/Charette Protocols). The Issue: "I am getting full conversion but low ee (0–20%) or racemic background reaction."
Root Cause Analysis
Direct hydrogenation of neutral pyridines is difficult due to their aromatic stability and the poisoning of the catalyst by the basic nitrogen product. The "Refinement" is the Salt Activation Strategy . If you observe low ee, your system is likely leaking into a non-catalyzed heterogeneous pathway or the background reaction is outpacing the metal cycle.
Troubleshooting Guide: Ir-Catalysis
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning (Product Inhibition) | Switch Counter-ion: Ensure you are using N-benzyl or N-alkyl pyridinium halides (Br/Cl). The halide anion bridges the Ir-dimer, stabilizing the active species. Non-coordinating anions ( |
| Low Enantioselectivity (ee) | Background Reaction | Lower Temperature: Run at 0°C or RT. High temps (>50°C) favor the non-selective background reduction. Additives: Add 10 mol% |
| Loss of Halogen Substituents | Oxidative Addition to Metal | Switch Catalyst: Avoid Pd/Rh for halopyridines. Use [Ir(COD)Cl]₂ with chiral bisphosphine ligands (e.g., (R)-SegPhos or (R)-SynPhos). Ir is less prone to dehalogenation under these conditions. |
| Diastereomer Scrambling | Epimerization of Product | Acidity Check: The product is a piperidinium salt (acidic). If the C2-center is labile, buffer the workup immediately. Do not store the crude reaction mixture; perform basic extraction immediately. |
Mechanistic Insight: The "Inner Sphere" Requirement
Unlike Rh-catalyzed alkene hydrogenation, Ir-catalyzed pyridine reduction often requires an inner-sphere mechanism where the substrate coordinates to the metal. The N-protecting group (Benzyl, Boc, Ac) prevents the formation of a stable, catalytically dead
Part 3: Module B - -Lithiation & Substitution (Beak-O'Brien)
The Standard: Lithiation of N-Boc piperidine using s-BuLi/Sparteine (or surrogates).[2] The Issue: "My yield is good, but the product is racemic or has low er."
Root Cause Analysis
The lithiated intermediate is configurationally unstable. The enantioselectivity is determined by the dynamic kinetic resolution (DKR) or the stability of the dipole-stabilized carbanion.
Protocol Refinement: Preventing Racemization
Ticket #402: "Racemization during electrophile addition"
-
User Observation: "I formed the lithio-species at -78°C. It looked stable. I added the electrophile, warmed to RT, and got a racemate."
-
Diagnosis: The racemization barrier of 2-lithio-N-Boc-piperidine is low. If the electrophile reacts slower than the rate of lithium-epimerization, you lose stereochemistry.
-
Refined Protocol:
-
Temperature is Critical: Maintain -78°C strictly. Do not warm to -40°C unless using a specific transmetallation protocol (e.g.,
). -
Ligand Stoichiometry: Ensure (+)-Sparteine (or the O'Brien surrogate) is present in slight excess (1.2 equiv). The ligand-free lithium species racemizes instantly.
-
Electrophile Reactivity: If using a "slow" electrophile (e.g., alkyl halide), add a Lewis acid (e.g.,
) pre-mixed with the electrophile, or switch to a transmetallation strategy (Li Cu Electrophile) to lock the stereocenter [3].
-
Figure 2: The critical balance between trapping rate (
Part 4: Validated Experimental Protocol
Protocol: Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts Adapted from Zhou et al. and Charette et al. [1, 4]
Objective: Synthesis of (R)-2-phenylpiperidine derivative with >90% ee.
Reagents:
-
Substrate: 2-Phenylpyridine (1.0 equiv)
-
Activator: Benzyl bromide (BnBr) (1.1 equiv)
-
Catalyst:
(0.5 mol%) -
Ligand: (R)-MeO-Biphep or (R)-SegPhos (1.1 mol%)
-
Solvent: DCM/MeOH (1:1)
-
Additive:
(10 mol% relative to Ir, optional but recommended for activation)
Step-by-Step Workflow:
-
Salt Formation (The Activation):
-
Dissolve 2-phenylpyridine in acetone. Add BnBr dropwise.
-
Stir at RT for 2 hours. The N-benzylpyridinium bromide will precipitate.
-
QC Point: Filter and dry. Verify purity by NMR. Do not proceed with excess BnBr present.
-
-
Catalyst Preparation (In Glovebox):
-
Mix
and Ligand in DCM. Stir for 15 mins. -
Refinement: Add
(if using) and stir for an additional 10 mins. The solution should turn from yellow to dark orange/red.
-
-
Hydrogenation:
-
Load the Pyridinium Salt and Catalyst solution into an autoclave.
-
Solvent system: DCM/MeOH (1:1) is critical.[3] DCM solubilizes the catalyst; MeOH solubilizes the salt.
-
Pressurize to 600 psi (40 bar) H₂ .
-
Stir at RT (25°C) for 24 hours. Warning: Heating >40°C may erode ee.
-
-
Workup & Deprotection:
-
Vent
.[4] Concentrate solvents. -
Deprotection (if Bn group is unwanted): The resulting N-benzyl piperidine can be debenzylated using Pd/C and
(1 atm) in MeOH/HCl.
-
Validation Criteria:
-
Conversion: >95% by crude NMR.
-
Stereochemistry: Check ee via Chiral HPLC (e.g., Chiralpak AD-H, Hexane/IPA).
-
Self-Check: If the product is racemic, check if the autoclave was contaminated with Pd/C from previous runs (heterogeneous catalysis will overtake the homogeneous Ir cycle).
Part 5: References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Dalian Institute of Chemical Physics (Zhou Group). Context: Establishes the necessity of the "Salt Activation" strategy to overcome aromaticity and catalyst poisoning. URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of 5-Hydroxypicolinate Pyridinium Salts. Source: Organic Chemistry Frontiers (RSC). Context: Demonstrates the utility of Ir-catalysis for highly functionalized, bioactive piperidine scaffolds. URL:[Link]
-
Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine. Source: Journal of the American Chemical Society (Beak/O'Brien). Context: Defines the mechanistic limitations of lithiation and the kinetics of racemization vs. trapping. URL:[Link]
-
Chiral Indolizidine Synthesis through the Ir-Catalyzed Asymmetric Hydrogenation. Source: The Journal of Organic Chemistry.[5][6] Context: Application of the pyridinium salt strategy to fused ring systems (indolizidines).[7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Addressing epimerization issues in substituted piperidines
Status: Online 🟢 | Tier: Level 3 (Senior Scientist) | Ticket: #PIP-STEREOCONTROL
Welcome to the Piperidine Stereocontrol Support Center.
User Query: "I am observing inconsistent diastereomeric ratios (dr) and loss of optical purity during the functionalization of substituted piperidines. Specifically, issues arise during
Executive Summary: Substituted piperidines, particularly at the C2 and C3 positions, are notoriously prone to epimerization due to a combination of 1,3-allylic strain (A1,3) , oxazolone formation (during coupling), and low barriers to enolization . This guide provides root-cause diagnostics and validated protocols to lock stereochemistry under kinetic control.
Module 1: Diagnostics & Root Cause Analysis
Before attempting a fix, identify the mechanism of your stereochemical leakage.
The Three Vectors of Epimerization
-
Oxazolone Formation (Coupling): Occurs when activating
-protected piperidine-2-carboxylic acids. The carbonyl oxygen attacks the activated ester, forming a semi-aromatic oxazolone intermediate that rapidly racemizes. -
Enolization (Basic Conditions): Strong bases (e.g., DIPEA, TEA) abstract the acidic
-proton. In piperidines, -protecting groups (like Boc) often force the ring into rotamers where the -proton is aligned for abstraction (A1,3 strain relief). -
Radical Inversion (Photoredox/HAT): If you are using photoredox catalysis, be aware that
-amino radicals are planar and will reprotonate/quench to the thermodynamic isomer (usually equatorial), erasing kinetic stereochemistry.
Figure 1: Mechanistic pathways leading to stereochemical loss. Path A is critical during peptide coupling; Path B is critical during lithiation or base treatment.
Module 2: -Lithiation Protocols (The Beak-Lee Method)
Issue: "I need to functionalize C2 but I'm getting a racemic mixture or the wrong diastereomer." Solution: You must operate under strict Kinetic Control using dipole-stabilized carbanions.
The
Protocol: Enantioselective
-Lithiation
Standard: Beak, P., & Lee, W. K. (1994)
| Parameter | Recommendation | Rationale |
| Solvent | Toluene or Et₂O | Non-coordinating solvents tighten the Li-Ligand complex. Avoid THF if high ee is required (THF competes with the chiral ligand). |
| Base | s-BuLi (1.1 - 1.3 eq) | Stronger/faster than n-BuLi; essential for kinetic deprotonation at -78°C. |
| Ligand | (-)-Sparteine (1.2 eq) | Creates a chiral scaffold around Li. Note: If Sparteine is unavailable, use (+)-Sparteine surrogates (O'Brien diamines). |
| Temp | -78°C (Strict) | Higher temps allow rotamer rotation and thermodynamic equilibration. |
| Quench | Electrophile in Et₂O | Add electrophile slowly. Inversion of configuration is rare; usually proceeds with retention due to the chelated intermediate. |
Step-by-Step Workflow:
-
Dissolve (-)-sparteine (1.2 eq) in anhydrous Toluene under Ar.
-
Cool to -78°C. Add s-BuLi (1.2 eq) dropwise. Stir 15 min.
-
Add
-Boc-piperidine (1.0 eq) dropwise. -
Critical Step: Stir for 4-6 hours at -78°C. Why? Deprotonation is slow; rushing this leads to low yield, not low ee.
-
Add electrophile (e.g., MeI, CO₂) and warm to RT only after quenching.
Module 3: Amide Coupling (Preventing Oxazolone)
Issue: "Coupling
The "Safe Coupling" Matrix
| Reagent Class | Risk Level | Recommended? | Notes |
| DCC / EDC | 🔴 High | NO | Slow kinetics promote oxazolone formation. |
| HBTU / TBTU | 🟠 Medium | Caution | Requires base (DIPEA), which can abstract protons. |
| HATU / HOAt | 🟢 Low | YES | HOAt (7-aza) creates a "neighboring group effect" that accelerates coupling by ~100x, beating the epimerization rate. |
| DIC / Oxyma | 🟢 Low | YES | Excellent modern alternative to HATU; less basic environment. |
Optimized Protocol: The Collidine/HATU System
Reference: Carpino, L. A. (1993); Albericio, F. (2018)
-
Solvent: DMF or NMP (polar aprotic stabilizes the transition state).
-
Base: Use 2,4,6-Collidine (TMP) instead of DIPEA or TEA.
-
Why? Collidine is sterically hindered.[2] It is strong enough to activate the carboxylate but too bulky to abstract the
-proton of the piperidine ring.
-
-
Reagent: HATU (0.95 - 1.0 eq). Avoid large excesses of uronium salts which can react with the amine.
-
Procedure:
-
Pre-cool solution to 0°C.
-
Mix Acid + HATU + Collidine (Activation).
-
Add Amine immediately (do not "pre-activate" for >2 mins).
-
Stir at 0°C for 30 mins, then RT.
-
Module 4: Analytical Validation
Issue: "My NMR is messy due to rotamers; I can't determine the dr."
Solution:
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Run ¹H NMR at 80°C - 100°C (in DMSO-d6 or Toluene-d8). This coalesces rotamers into sharp average peaks, allowing accurate integration of diastereomers.
-
Derivatization: If the product is an amine, couple with Mosher's Acid Chloride . The resulting diastereomers are easily distinguishable by ¹⁹F NMR.
-
HPLC: Use Chiralpak IA or IC columns. Normal phase (Hexane/IPA) is usually superior for separating piperidine conformers.
FAQ: Rapid Fire Troubleshooting
Q: I used n-BuLi for lithiation and got no reaction. Why?
A:
Q: Can I fix the stereochemistry after I messed it up? A: Sometimes. If you want the thermodynamic isomer (usually substituents equatorial), treat the mixture with a catalytic amount of strong base (e.g., NaOMe in MeOH) or acid (TFA, then re-protect) to equilibrate the mixture. If you need the kinetic (axial) isomer, you must re-synthesize.
Q: Why does N-Fmoc protection cause less epimerization than N-Acetyl? A: Urethanes (Boc/Fmoc) reduce the nucleophilicity of the carbonyl oxygen compared to Amides (Acetyl/Benzoyl), making oxazolone formation slower. However, for piperidine-2-carboxylic acid, even urethanes are risky; always use HATU/Collidine.
References
-
Beak, P., & Lee, W. K. (1994).
-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of the American Chemical Society, 116(6), 2542–2549. Link -
Coldham, I., & Leonori, D. (2014).[1] Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50, 10202-10205. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Walker, M. M., et al. (2020).
-Amino C–H Arylation and Epimerization.[3] Journal of the American Chemical Society, 142(18), 8194–8202. Link
Sources
- 1. Synthesis and kinetic resolution of N -Boc-2-arylpiperidines - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04576A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of Boc protection on piperidine nitrogen
Current Status: Operational Topic: Optimization of tert-Butyloxycarbonyl (Boc) Protection for Piperidine Scaffolds Ticket Priority: High (Efficiency & Yield Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Overview
Welcome to the Technical Support Center. You are likely here because the standard protocol (DCM/TEA/Boc₂O) is proving inefficient for your specific piperidine derivative. Common pain points include sluggish kinetics due to steric hindrance (e.g., 2-substituted piperidines), difficulty removing excess Boc anhydride, or environmental concerns regarding chlorinated solvents.
This guide moves beyond textbook methods, offering catalytic acceleration and green chemistry alternatives that significantly reduce reaction time from hours to minutes while simplifying purification.
Comparative Efficiency Matrix
| Method | Reagents | Time | Yield | Work-up Complexity | Best For |
| Standard | Boc₂O, TEA, DCM | 4–12 h | 85–90% | High (Emulsions, washing) | Simple, non-hindered amines |
| Catalytic (Recommended) | Boc₂O, I₂ (10 mol%), Solvent-free/MeOH | 15–30 min | 95–99% | Low (Simple filtration/wash) | Sterically hindered / Scale-up |
| Green/Aqueous | Boc₂O, Water/Acetone | 30–60 min | 90–95% | Very Low (Precipitation) | Eco-friendly, soluble substrates |
The "Gold Standard" Protocols
Protocol A: Iodine-Catalyzed Acceleration (High Efficiency)
Reference: Varala et al., J. Org.[1][2] Chem. 2006 [1]
The Science: Molecular iodine acts as a mild Lewis acid, activating the carbonyl of the Boc anhydride, making it more susceptible to nucleophilic attack by the piperidine nitrogen. This is particularly effective for sterically hindered substrates (e.g., 2-methylpiperidine).
Step-by-Step Workflow:
-
Setup: In a round-bottom flask, mix the piperidine derivative (1.0 mmol) and Boc₂O (1.1–1.2 mmol).
-
Catalyst Addition: Add molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction: Stir at room temperature.
-
Note: The reaction can be run solvent-free (if liquid) or in minimal MeOH/DCM.
-
Observation: Evolution of CO₂ gas indicates reaction progress.[3]
-
-
Monitoring: Check TLC after 15 minutes.
-
Work-up:
Protocol B: "On-Water" Green Synthesis
Reference: Chankeshwara & Chakraborti, Org. Lett. 2006 [2][2]
The Science: Water promotes the reaction through hydrogen bonding activation of the transition state and the hydrophobic effect, forcing organic reactants together.
Step-by-Step Workflow:
-
Setup: Suspend piperidine (1.0 mmol) in water (2–3 mL).
-
Reagent Addition: Add Boc₂O (1.1 mmol) under vigorous stirring.
-
Troubleshooting: If the Boc₂O is not dispersing, add a minimal amount of Acetone or THF (0.5 mL) as a co-solvent.
-
-
Reaction: Stir at ambient temperature for 30–60 minutes.
-
Work-up:
-
Solid Products: The Boc-protected piperidine often precipitates. Filter and wash with cold water.
-
Liquid Products: Extract with EtOAc/Hexane (1:1), dry, and concentrate.
-
Mechanism & Logic Visualization
The following diagram illustrates the mechanistic pathway and the specific activation points for the Iodine-catalyzed method.
Figure 1: Mechanism of Iodine-catalyzed Boc protection showing electrophilic activation.
Troubleshooting & FAQs
Issue 1: "I have unreacted Boc anhydride contaminating my product."
Diagnosis: Boc₂O is thermally unstable but often persists through mild work-ups. It is difficult to separate from N-Boc-piperidines by chromatography due to similar polarity. The Fix: The DMAPA Scavenger Hunt Do not rely on rotary evaporation alone.
-
Add N,N-dimethyl-1,3-propanediamine (DMAPA) (0.2–0.5 eq relative to excess Boc) to the reaction mixture 10 minutes before stopping.
-
DMAPA reacts rapidly with Boc₂O to form a highly polar, basic urea.
-
Wash: During the aqueous work-up, wash the organic layer with dilute HCl (0.5 M) or citric acid (10%). The basic urea byproduct will be protonated and pulled into the aqueous phase, leaving pure product in the organic layer.
Issue 2: "The reaction stalls at 60-70% conversion."
Diagnosis: Likely due to steric hindrance (e.g., 2,2,6,6-tetramethylpiperidine) or electronic deactivation. The Fix:
-
Switch to Protocol A (Iodine): The Lewis acid activation usually overcomes steric barriers.
-
Thermal Boost: Heat to 40–50°C. (Caution: Boc₂O decomposes >57°C; do not reflux vigorously).
-
Solvent Switch: Move from DCM to Acetonitrile or DMF to increase the boiling point and solubility.
Issue 3: "My product is an oil and won't crystallize."
Diagnosis: Many N-Boc piperidines are low-melting solids or oils. The Fix:
-
Solvent Chase: Traces of Boc₂O or solvent lower the melting point. Use the DMAPA wash (above) to ensure purity.
-
Freeze Drying: Dissolve in minimal benzene or dioxane and lyophilize.
-
Cold Hexane: Dissolve in minimal Et₂O, add Hexane until cloudy, and store at -20°C.
Decision Support Workflow
Use this logic tree to select the optimal method for your specific piperidine substrate.
Figure 2: Decision matrix for selecting the optimal Boc protection strategy.
References
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006).[1][2][5] Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[2] Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] [Link]
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Minimizing by-product formation in multi-step piperidine synthesis
Technical Support Center: Piperidine Synthesis & Optimization Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Synthesis)
Welcome to the Piperidine Synthesis Support Hub
You are likely here because your piperidine synthesis—a scaffold present in over 12,000 bioactive compounds—has hit a wall. Whether you are seeing catalyst deactivation during pyridine hydrogenation, inseparable dimers during reductive amination, or regioselectivity issues during C-H functionalization, this guide addresses the root cause of these failures.
We do not provide generic advice. We provide mechanistic troubleshooting for high-stakes synthesis.
Case Ticket #1: The "Stalled" Hydrogenation
Issue: “I am trying to hydrogenate a substituted pyridine using Pd/C. The reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help.”
The Diagnosis: Catalyst Poisoning via Nitrogen Adsorption
The most common failure mode in heterogeneous hydrogenation of N-heterocycles is catalyst poisoning . The pyridine nitrogen lone pair (
The Mechanism:
-
Adsorption: Pyridine coordinates "flat" or via the N-lone pair to the metal surface.
-
Inhibition: The strong M–N interaction blocks the adsorption of
gas. -
Deactivation: As the reaction proceeds, partially reduced intermediates (tetrahydropyridines) or the product (piperidine) often bind even stronger than the starting material, acting as product inhibitors.
The Protocol: Acid-Mediated Protonation (The "Adams" Method)
To prevent poisoning, you must protonate the nitrogen, rendering it non-nucleophilic.
Optimized Workflow:
-
Catalyst: Switch to Platinum Oxide (
, Adams' Catalyst) or Rh/C . Palladium is highly susceptible to poisoning. -
Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.0–2.0 eq. HCl.
-
Pressure: 3–5 bar (50–75 psi).
Step-by-Step Fix:
-
Dissolve substrate in Glacial Acetic Acid (0.1 M).
-
Add
(5-10 mol%). Note: is reduced in situ to active Pt(0). -
Purge with
(x3) then (x3). -
Pressurize to 4 bar.
-
Critical Check: If the reaction stalls again, check for trace sulfur in your starting material (a permanent poison).
Visualizing the Pathway & Failure Modes:
Figure 1: Kinetic competition between catalyst poisoning (red) and productive hydrogenation via protonation (green).
Case Ticket #2: The "Dimer" Impurity
Issue: “I am performing an intramolecular reductive amination to close the piperidine ring. LCMS shows a large M+M-1 peak (Dimer) that I cannot separate.”
The Diagnosis: Intermolecular vs. Intramolecular Kinetics
This is a classic competing rates problem. You want the amine to bite its own tail (Intramolecular
The Mechanism:
-
Desired: Amine attacks internal aldehyde
Cyclic Imine Piperidine. -
Undesired: Amine attacks external aldehyde
Dimer Imine Polymerization. -
Key Variable:
is second-order (concentration dependent), while is first-order.
The Protocol: High-Dilution Syringe Pump Addition
You must artificially lower the instantaneous concentration of the uncyclized substrate.
Optimized Workflow:
-
Reducing Agent: Load
(or ) in the flask with buffer (pH 5–6). -
Solvent: Methanol or DCE (dry).
-
Addition: Dissolve the amino-aldehyde precursor in a separate syringe.
-
Rate: Add the substrate dropwise over 4–6 hours using a syringe pump.
Data: Impact of Concentration on Dimer Formation
| Concentration | Addition Time | Dimer % (LCMS) | Yield (Piperidine) |
| 0.5 M | Bolus (All at once) | 35% | 45% |
| 0.1 M | 1 Hour | 12% | 78% |
| 0.01 M | 6 Hours (Slow) | < 2% | 92% |
Case Ticket #3: Regioselectivity in C-H Functionalization
Issue: “I am trying to lithiate N-Boc piperidine to add a substituent at the alpha position. I get low yields and ring-opened by-products.”
The Diagnosis: Dipole Stabilization & Rotamer Dynamics
Unlike pyrrolidine, N-Boc piperidine suffers from slow rotamer interconversion and weaker dipole stabilization of the lithiated intermediate. The equatorial hydrogens are difficult to deprotonate, and the axial lithiated species is prone to
The Protocol: The "Beak-Lee" Lithiation Conditions
You must strictly control temperature and use a diamine ligand to stabilize the Lithium species.
Optimized Workflow:
-
Reagent: s-BuLi (Sec-Butyllithium) is required; n-BuLi is often too nucleophilic/less basic.
-
Ligand: TMEDA (Tetramethylethylenediamine) is mandatory to break s-BuLi aggregates.
-
Temperature: Must be maintained at -78°C . Warmer temps (
) trigger ring opening.
Troubleshooting Logic Tree:
Figure 2: Decision matrix for troubleshooting alpha-lithiation failures.
References
-
Sajiki, H. , et al. (2006). "Efficient Hydrogenation of Heterocycles." Journal of Organic Chemistry. (Demonstrates the necessity of acidic media for Pd/C and PtO2 catalyzed reductions).
-
O'Brien, P. , et al. (2012).[1] "Lithiation–Substitution of N-Boc-2-phenylpiperidine: Controlling the Formation of Quaternary Stereocenters." Journal of the American Chemical Society. (Definitive work on the kinetics of Boc-piperidine lithiation vs pyrrolidine).
-
Matassini, C. , et al. (2018). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry. (Review of intramolecular reductive amination strategies and dimer prevention).
-
Glorius, F. , et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. (Advanced strategies for stereoselective reduction).
Sources
Validation & Comparative
Comparative analysis of synthetic routes to 3,5-disubstituted piperidines
Comparative Analysis of Synthetic Routes to 3,5-Disubstituted Piperidines[1][2][3][4]
Executive Summary: The Stereochemical Imperative
The 3,5-disubstituted piperidine scaffold is a privileged motif in medicinal chemistry, serving as the pharmacophore in renin inhibitors, substance P antagonists, and various alkaloids. Unlike their 4-substituted counterparts, 3,5-disubstituted piperidines possess two undefined stereocenters, creating a challenge of diastereocontrol (cis vs. trans) and enantiocontrol.
For a medicinal chemist, the choice of synthetic route is rarely about "can it be done?" but rather "can it be scaled with the correct stereochemistry?"
-
The cis-isomer (meso or chiral): thermodynamically preferred in N-alkylated systems due to diequatorial conformation.
-
The trans-isomer: often requires kinetic control or specific ring-closing strategies to avoid thermodynamic equilibration to the cis form.
This guide compares three distinct methodologies: Catalytic Hydrogenation of Pyridines , De Novo Cyclization (RCM) , and Asymmetric Reductive Coupling , evaluating them on yield, diastereoselectivity (dr), and scalability.
Route Analysis
Route A: Heterogeneous Catalytic Hydrogenation (The Industrial Standard)
Best for: Rapid access to cis-isomers, multi-gram scale-up.
This is the most direct route. It involves the reduction of readily available 3,5-disubstituted pyridines.
-
Mechanism: The reaction proceeds via the syn-addition of hydrogen across the pyridine face adsorbed onto the metal surface. This mechanism inherently favors the cis-diastereomer.
-
Critical Parameters:
-
Catalyst: Platinum(IV) oxide (Adams' catalyst,
) is superior to Pd/C for minimizing poisoning by the resulting amine. -
Solvent: Glacial acetic acid is non-negotiable. It protonates the product (forming the piperidinium salt), preventing the lone pair from binding to and deactivating the catalyst surface.
-
Pressure: High pressure (50–70 bar) drives the equilibrium but requires specialized autoclaves.
-
Route B: Ring-Closing Metathesis (RCM) (The Architect’s Approach)
Best for: Trans-isomers, complex functional groups, and asymmetric synthesis.
When the trans-isomer is required, or when the substituents are sensitive to harsh hydrogenation conditions, RCM is the method of choice. It constructs the ring from chiral acyclic diallylamines.
-
Mechanism: A Grubbs II catalyst mediates the cyclization of a diallylamine to a tetrahydropyridine, which is subsequently reduced.
-
Stereocontrol: The stereochemistry is established before the ring closes, typically using chiral pool materials (e.g., amino acids) or auxiliary-controlled alkylations.
Route C: Asymmetric Homogeneous Hydrogenation (The Precision Tool)
Best for: High enantiomeric excess (ee) of specific isomers.
Modern Ir- or Rh-catalyzed hydrogenations utilizing chiral phosphine ligands (e.g., BINAP, PHOX) allow for the direct asymmetric reduction of pyridines or pyridinium salts.[5]
-
Mechanism: Outer-sphere hydrogenation or coordination-insertion mechanisms where the chiral ligand dictates facial selectivity.
-
Limitation: Often requires activating groups (e.g., N-acyl, N-Boc) on the pyridine to facilitate reduction.
Comparative Performance Metrics
| Feature | Route A: Heterogeneous Hydrogenation | Route B: Ring-Closing Metathesis (RCM) | Route C: Asymmetric Homogeneous Hyd. |
| Primary Selectivity | High cis-selectivity (>90:10 dr) | Defined by precursor (allows trans) | High ee (up to 99%), variable dr |
| Step Count | 1 step | 3–5 steps (precursor synthesis + RCM) | 1–2 steps |
| Scalability | Excellent (kg scale) | Moderate (dilution required for RCM) | Good (catalyst cost is limiting factor) |
| Atom Economy | 100% | Moderate (loss of ethylene) | 100% |
| Key Limitation | Difficult to access trans-isomers; Catalyst poisoning.[6] | High cost of Ru-catalysts; Dilution needed to avoid polymerization. | Substrate scope often limited to activated pyridines. |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision matrix for selecting a route and visualizes the mechanistic divergence between Surface Hydrogenation and RCM.
Caption: Decision matrix and mechanistic flow for selecting between hydrogenation (cis-selective) and RCM (stereodefined).
Detailed Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the user confirms success before proceeding, preventing wasted resources.
Protocol A: Synthesis of cis-3,5-Dimethylpiperidine via PtO2 Hydrogenation
Reference Basis: Classic Adams' Catalyst Reduction [1, 2]
Reagents:
-
3,5-Dimethylpyridine (1.0 equiv)
-
Platinum(IV) oxide (
, 5 mol%) -
Glacial Acetic Acid (0.5 M concentration relative to substrate)
-
Hydrogen gas (
)[7]
Procedure:
-
Preparation: In a high-pressure autoclave glass liner, dissolve 3,5-dimethylpyridine (e.g., 1.0 g) in glacial acetic acid (20 mL).
-
Why AcOH? It serves as both solvent and activator. Pyridine acts as a catalyst poison; protonation as the acetate salt mitigates this.
-
-
Catalyst Addition: Carefully add
(Adams' catalyst) under an inert atmosphere (Argon/Nitrogen).-
Safety: Dry
can ignite methanol or ethanol vapors. Use acetic acid to minimize fire risk.
-
-
Hydrogenation: Seal the autoclave. Purge three times with
(5 bar). Pressurize to 50 bar (725 psi) and stir vigorously at room temperature for 12 hours.-
Checkpoint: Monitor
uptake. The reaction is complete when pressure stabilizes.
-
-
Work-up: Depressurize carefully. Filter the mixture through a pad of Celite to remove the platinum black. Rinse with MeOH.[8]
-
Neutralization: Concentrate the filtrate to remove bulk AcOH. Basify the residue with aqueous NaOH (20%) to pH > 12. Extract with
(3x). -
Isolation: Dry organics over
and concentrate.-
Expected Result: Colorless oil. Yield >90%. dr >95:5 (cis:trans).
-
Protocol B: Synthesis of trans-3,5-Disubstituted Piperidine via RCM
Reference Basis: Grubbs II Catalyzed Cyclization [3]
Reagents:
-
N-Boc-diallylamine precursor (chiral, 1.0 equiv)
-
Grubbs Catalyst, 2nd Generation (2–5 mol%)
-
Dichloromethane (DCM), anhydrous, degassed.
Procedure:
-
Dilution: Dissolve the diene precursor in anhydrous DCM to a concentration of 0.005 M .
-
Why Dilute? High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET).
-
-
Catalysis: Add Grubbs II catalyst in one portion under Argon. Reflux (40°C) for 2–4 hours.
-
Checkpoint: TLC should show disappearance of the starting diene.
-
-
Quenching: Add activated charcoal or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium. Stir for 1 hour, then filter.
-
Reduction: The product is a tetrahydropyridine.[8] Dissolve in MeOH, add Pd/C (10 wt%), and hydrogenate at 1 atm (balloon) for 2 hours to reduce the alkene.
-
Note: This reduction step usually retains the stereochemistry set by the substituents, as the ring is already formed.
-
-
Purification: Flash column chromatography.
References
-
Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link
-
Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link
-
BenchChem. (2025).[9] "Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols." Link
-
Amat, M., et al. (2003).[3] "Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines." Organic Letters. Link
-
Kallstrom, S., & Leino, R. (2008).[8] "Synthesis of pharmaceutically active compounds containing a disubstituted piperidine framework." Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Reduction of 3,5-disubstituted pyridines to dihydropyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A short and modular approach towards 3,5-disubstituted indolizidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01308B [pubs.rsc.org]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate structure by X-ray crystallography
Title: Technical Guide: Structural Validation of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate via Single Crystal X-Ray Diffraction
Executive Summary
In the development of piperidine-based pharmacophores, the precise assignment of relative stereochemistry at the C3 and C5 positions is a critical bottleneck. For the molecule This compound , the coexistence of a bulky N-Boc group, a C3-ester, and a C5-methyl group introduces significant conformational flexibility.
While NMR spectroscopy (NOESY/COSY) is the standard frontline analytical tool, it frequently yields ambiguous results for 3,5-disubstituted piperidines due to rapid ring flipping and overlapping signal resonances. This guide outlines the definitive validation protocol using Single Crystal X-Ray Diffraction (SC-XRD) . We demonstrate why SC-XRD is the non-negotiable "Gold Standard" for this scaffold, providing a self-validating workflow from difficult crystallization to final stereochemical assignment.
Comparative Analysis: Why X-Ray?
The following table contrasts the three primary methods for validating the stereochemistry of the target molecule.
| Feature | Single Crystal X-Ray (SC-XRD) | NMR (NOESY/ROESY) | DFT Computational Modeling |
| Primary Output | Direct 3D atomistic map (Electron Density) | Indirect through-space distances (<5Å) | Theoretical energy minima |
| Stereo Certainty | Absolute (100%) | Probabilistic (Subject to interpretation) | Hypothetical |
| Sample State | Solid (Single Crystal required) | Solution (CDCl3, DMSO-d6) | Virtual |
| Limitation | Crystallization of oily carbamates is difficult | Ring flipping averages signals; ambiguous NOE | Heavily dependent on basis set selection |
| Verdict | Definitive Validation | Screening Tool | Supporting Evidence |
Scientist's Insight: The N-Boc group in this molecule often acts as a "molecular grease," making the compound an oil at room temperature. This physical property is the main barrier to X-ray analysis, not the diffraction technique itself.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to overcome the specific challenge of crystallizing N-Boc piperidine esters.
Phase A: Advanced Crystallization (The "Cold-Diffusion" Method)
Standard evaporation often fails for this lipophilic molecule. We utilize a vapor diffusion method at suppressed temperatures.
-
Solvent Screen: Dissolve 20 mg of the target compound in a minimal amount (0.5 mL) of a "Good Solvent" (Acetone or Dichloromethane).
-
Antisolvent Selection: Use Pentane or Hexane (highly non-polar).
-
Setup: Place the open vial containing the solution inside a larger jar containing 10 mL of the antisolvent. Cap the outer jar tightly.
-
Thermal Control: Place the entire assembly in a 4°C environment (standard lab fridge) or -20°C if oiling occurs.
-
Harvest: Inspect for colorless block/needle crystals after 48–72 hours.
-
Validation Check: If an oil separates, the temperature is too high or the concentration is too rapid. Switch to "Scratching" technique with a glass rod at -78°C (dry ice/acetone bath) to induce nucleation.
-
Phase B: Data Collection & Refinement
-
Mounting: Select a crystal with dimensions >0.1 mm. Mount on a Kapton loop using Paratone oil (cryoprotectant).
-
Collection: Collect data at 100 K (using a cryostream).
-
Reasoning: Low temperature freezes the t-butyl group rotation, reducing thermal disorder and improving the resolution of the electron density map.
-
-
Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).
-
Target Metrics: R-factor < 5.0%; Goodness of Fit (GoF) near 1.0.
-
Visualization of Workflows
Figure 1: Crystallization Logic Flow
A decision tree for handling the specific physical properties of Boc-piperidines.
Caption: Adaptive crystallization workflow targeting low-melting N-Boc piperidine derivatives.
Figure 2: Stereochemical Assignment Logic
How to interpret the data to distinguish the (3R,5S) Cis-isomer from the (3R,5R) Trans-isomer.
Caption: Logic flow for definitive stereochemical assignment using refined crystallographic parameters.
Structural Validation Criteria
To declare the structure "Validated," the final X-ray model must meet these specific criteria, derived from IUPAC and CCDC guidelines:
-
Thermal Ellipsoids: The tert-butyl group often shows high thermal motion. If the ellipsoids are "pancake-shaped" or disjointed, model the disorder over two positions. Do not force stability; accurate modeling of disorder validates the rest of the rigid piperidine ring [1].
-
Ring Conformation: The piperidine ring should adopt a Chair conformation.
-
Check: Calculate the Cremer-Pople puckering parameters.
-
Stereo-Check: For the Cis (3,5) isomer, one substituent (Methyl or Ester) will likely be axial and the other equatorial to minimize 1,3-diaxial strain, unless the N-Boc forces a twist-boat. X-ray is the only way to see this twist-boat deviation clearly [2].
-
-
Anomalous Dispersion: Since the molecule contains only light atoms (C, H, N, O), determining absolute configuration (R vs S) requires a high-quality data set (Cu-Kα radiation is preferred over Mo-Kα for better anomalous signal) or the presence of a heavy atom counter-ion if crystallized as a salt. If using Mo-radiation, only relative stereochemistry (Cis vs Trans) can be safely assigned [3].
Conclusion
For This compound , reliance on NMR alone is a risk to the drug discovery pipeline due to the conformational mobility of the 3,5-substituted ring. By utilizing the Cold-Diffusion Crystallization protocol and validating against Thermal Ellipsoid metrics, researchers can obtain an unambiguous 3D structural model. This dataset serves as the ultimate "ground truth" for calibrating subsequent rapid-screening NMR assays.
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystallographic data. [Link]
-
IUPAC. Basic Terminology of Stereochemistry (IUPAC Recommendations 1996). Pure and Applied Chemistry. [Link]
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Small Molecules: The State of the Art. [Link]
-
Hoffer, L., et al. (2018). Integrated X-ray and NMR analysis for structure determination. [Link]
Beyond the Polarimeter: A Comparative Guide to Enantiomeric Excess Determination for Chiral Piperidines
Executive Summary
For pharmaceutical researchers working with chiral piperidine scaffolds—common in antidepressants, stimulants, and antihistamines—determining enantiomeric excess (ee) presents a unique "triad of trouble": secondary amine basicity , lack of UV chromophores , and high polarity .
This guide objectively compares the three dominant methodologies—Chiral HPLC/SFC , NMR Spectroscopy (Mosher's Analysis) , and Chiral GC —providing experimental protocols and decision-making frameworks to navigate these challenges.
Part 1: The "Piperidine Problem" & Methodological Landscape
The secondary amine in piperidine results in severe peak tailing on silica-based columns due to silanol interactions. Furthermore, simple piperidines (e.g., 2-methylpiperidine) are transparent in UV, rendering standard HPLC detection useless without derivatization.
Method 1: Chiral HPLC & SFC (The Industrial Gold Standard)
Best For: Final purity release, trace impurity quantification (<0.1%), and scale-up.
-
Stationary Phases: Immobilized polysaccharide phases (e.g., Chiralpak IA, IB, IC ) are superior to coated phases (AD/OD) for piperidines. Immobilization allows the use of "forbidden" solvents like dichloromethane and THF, which solubilize polar derivatives.
-
The "Basic" Necessity: Mobile phases must contain a basic additive. 0.1% Diethylamine (DEA) or Ethanolamine competes with the analyte for silanol sites, sharpening peaks.
-
Detection Workarounds:
-
Derivatization:[1][2][3][4][5][6] Reacting with para-toluene sulfonyl chloride (PTSC) introduces a strong UV chromophore and masks the basic amine, improving resolution [1].
-
Advanced Detection: Charged Aerosol Detection (CAD) allows direct analysis of non-chromophoric piperidines, eliminating derivatization steps [2].
-
Method 2: NMR Spectroscopy via Mosher's Analysis
Best For: Absolute configuration assignment and rapid initial screening of synthetic intermediates.
-
Mechanism: Reaction with chiral derivatizing agents (CDAs) like
-methoxy- -trifluoromethylphenylacetic acid (MTPA) converts enantiomers into diastereomers.[2] -
The
F Advantage: While H NMR signals often overlap, F NMR typically yields distinct, clean singlets for the -CF group, allowing precise integration without complex decoupling [3]. -
Limitation: Requires ~5-10 mg of sample and chemical modification.
Method 3: Chiral Gas Chromatography (GC)
Best For: Volatile piperidine derivatives and high-throughput process monitoring.
-
Requirement: Piperidines are too polar for direct GC. Derivatization with Trifluoroacetic Anhydride (TFAA) is mandatory to increase volatility and reduce polarity.
-
Columns: Cyclodextrin-based phases (e.g., Chiraldex G-TA ) provide high resolution for these acyl-derivatives [4].
Part 2: Comparative Performance Analysis
The following table synthesizes experimental data to contrast the operational metrics of each technique.
| Feature | Chiral HPLC/SFC | Chiral GC | |
| Primary Selectivity | Steric/H-bonding on Polysaccharide | Chemical Shift Anisotropy | Inclusion Complex (Cyclodextrin) |
| Sample Requirement | < 0.1 mg (Analytical) | 5–10 mg | < 1 mg |
| Limit of Detection | < 0.05% impurity | ~1–2% impurity | < 0.1% impurity |
| Prep Time | High (Method Dev) | Medium (Synthesis) | Medium (Derivatization) |
| Throughput | 10–30 min/run | 5 min/scan (after prep) | 15–45 min/run |
| Chromophore Req. | Yes (UV) or CAD | No | No |
| Cost per Run | High (Solvents/Columns) | Low (Solvent only) | Low (Gases) |
Part 3: Decision Framework (Visualization)
The following decision tree guides the selection of the optimal method based on analyte properties.
Caption: Strategic decision tree for selecting enantiomeric excess determination methods based on piperidine physicochemical properties.
Part 4: Validated Experimental Protocols
Protocol A: Mosher's Amide Synthesis for NMR Analysis
Use this for absolute configuration assignment or when HPLC development fails.
Reagents:
-
(R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] -
Anhydrous Pyridine[2]
-
Deuterated Chloroform (
)[7]
Step-by-Step Workflow:
-
Preparation: In a clean, dry 1-dram vial, dissolve 5 mg of the chiral piperidine derivative in 0.6 mL
. -
Base Addition: Add 10
L of anhydrous pyridine (scavenges HCl). -
Derivatization: Add 10
L of (R)-MTPA-Cl. Cap immediately and shake.-
Note: The reaction is usually instantaneous for secondary amines.
-
-
Verification: Transfer to an NMR tube. Acquire a
F NMR spectrum (typically -68 to -72 ppm range).[3] -
Control: Repeat with (S)-MTPA-Cl in a separate tube.
-
Calculation: Compare the integration of the diastereomeric -CF
peaks.
Protocol B: Chiral HPLC Method Development (Screening)
Use this for quantitative quality control.
Equipment: HPLC with UV-Vis or Diode Array Detector. Columns: Chiralpak IA and IC (Immobilized amylosic/cellulosic).
Screening Gradient:
-
Mobile Phase A: n-Hexane + 0.1% Diethylamine (DEA).
-
Mobile Phase B: Ethanol + 0.1% DEA.
-
Program:
-
0–2 min: 5% B (Isocratic)
-
2–15 min: 5%
50% B (Linear Gradient) -
15–20 min: 50% B (Hold)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
Optimization Logic:
-
If peaks overlap: Switch from Ethanol to Isopropanol (slower elution, higher resolution).
-
If tailing persists: Increase DEA concentration to 0.2% or switch to SFC mode (CO
+ MeOH + 0.2% DEA).
References
-
Babu, C. V. R., et al. (2014). "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[1] Link
-
Dong, S., et al. (2017). "Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector." Journal of Pharmaceutical Analysis. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Link
-
Sigma-Aldrich. (2025). "Proline Derivatization and Enantioresolution by Chiral GC." Technical Guides. Link
-
BenchChem. (2025).[2][4][5] "Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds." Link
Sources
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Beyond Boc: A Comparative Guide to Alternative N-Protecting Groups for Piperidine Synthesis
Executive Summary
The piperidine moiety is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] Its synthesis, however, necessitates careful management of the reactive secondary amine, with the tert-butyloxycarbonyl (Boc) group being the most common shield. While robust, N-Boc has limitations, particularly its lability to strong acids, which can be incompatible with other acid-sensitive functional groups in a complex synthetic route.[3][4] This guide provides a comparative analysis of viable alternative nitrogen-protecting groups for piperidine synthesis, offering researchers the data and protocols needed to make informed decisions for their specific synthetic challenges. We will delve into the practical advantages and limitations of key alternatives, including the Carbamate (Cbz), Benzyl (Bn), and Sulfonyl (Ns) families, supported by experimental data and detailed protocols.
The Strategic Imperative for Orthogonal Protection in Piperidine Synthesis
In multi-step organic synthesis, the ability to selectively remove one protecting group in the presence of others is paramount.[5] This strategy, known as orthogonal protection, allows for precise chemical manipulations at different sites of a molecule without unintended reactions.[6][7] For instance, a synthetic intermediate might bear an N-Boc group (acid-labile) and a benzyloxycarbonyl (Cbz) group. The Cbz group is stable to the acidic conditions used to remove Boc, but it can be selectively cleaved under hydrogenolysis conditions, leaving the Boc group intact.[3] This orthogonality is the central theme when considering alternatives to N-Boc, as the goal is often to find a protecting group that is stable to the conditions required for other transformations in the synthetic sequence.
The general workflow for the protection and deprotection of a piperidine nitrogen is a critical consideration in synthetic planning.
Caption: General workflow for N-protection and deprotection in piperidine synthesis.
A Comparative Analysis of Key N-Protecting Groups
The selection of a protecting group is a critical decision driven by factors such as stability, orthogonality, and ease of installation and removal.[8]
The Carbamate Family: Benzyloxycarbonyl (Cbz)
The benzyloxycarbonyl (Cbz or Z) group is a classic and highly versatile protecting group for amines.[9] It is introduced by reacting the amine with benzyl chloroformate under basic conditions (Schotten-Baumann reaction).
-
Key Advantages: The Cbz group is robust and stable under a wide range of conditions, including strongly acidic and mildly basic environments, making it an excellent orthogonal partner to the acid-labile Boc group.[3]
-
Deprotection: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which produces the deprotected amine, toluene, and carbon dioxide as byproducts.[9][10] This method is exceptionally mild and clean. Alternative deprotection methods include the use of strong acids like HBr in acetic acid, although these conditions are harsher.[10][11]
-
Limitations: Catalytic hydrogenolysis is incompatible with other reducible functional groups such as alkenes, alkynes, and some sulfur-containing moieties.[9] The palladium catalyst can also be expensive for large-scale synthesis.
The Benzyl (Bn) Group
The N-benzyl group is another common protecting group, typically installed via reductive amination or direct alkylation with a benzyl halide.[12][13]
-
Key Advantages: The benzyl group is stable to a wide variety of non-reductive conditions, including strong bases, organometallic reagents, and some oxidizing and reducing agents.
-
Deprotection: Like the Cbz group, the N-benzyl group is most commonly removed by catalytic hydrogenolysis.[14][15] Oxidative cleavage with reagents like ammonium cerium(IV) nitrate (CAN) can also be employed.[15]
-
Limitations: The conditions for hydrogenolysis can be problematic for molecules containing other reducible groups.[15] Additionally, complete removal of the benzyl group can sometimes be sluggish compared to Cbz deprotection.
The Sulfonyl Family: 2-Nitrobenzenesulfonyl (Ns)
The 2-nitrobenzenesulfonyl (nosyl or Ns) group, particularly popularized by Fukuyama, offers unique advantages in amine protection.[16] It is installed using 2-nitrobenzenesulfonyl chloride.
-
Key Advantages: The Ns group provides excellent orthogonality. It is stable to the strongly acidic conditions used to cleave Boc groups and the hydrogenolysis conditions used for Cbz/Bn removal.[17] The strong electron-withdrawing nature of the nosyl group acidifies the N-H proton of a primary sulfonamide, facilitating N-alkylation reactions (the Fukuyama amine synthesis).[17][18] Nosyl-protected amines are often crystalline, which aids in purification.[17]
-
Deprotection: The most significant advantage of the Ns group is its cleavage under very mild, neutral to slightly basic conditions using a thiol nucleophile (e.g., thiophenol with K₂CO₃).[17] This deprotection mechanism proceeds via a Meisenheimer complex.[16][18]
-
Limitations: The presence of a nitro group may be incompatible with certain reducing agents that might be used elsewhere in the molecule.
The following diagram illustrates the concept of orthogonal deprotection on a hypothetical multi-protected piperidine derivative.
Caption: Orthogonal deprotection of a hypothetical piperidine derivative.
Quantitative Performance Comparison
The choice of a protecting group is often a trade-off between stability and ease of removal. The following table summarizes the key characteristics of the discussed alternatives to N-Boc.
| Protecting Group | Structure | Stable To | Labile To | Typical Deprotection Conditions | Orthogonal To |
| Boc | -(C=O)O-t-Bu | Base, Hydrogenolysis, Nucleophiles | Strong Acid | TFA, HCl | Cbz, Bn, Fmoc, Ns |
| Cbz | -(C=O)OCH₂Ph | Acid, Base (most), Nucleophiles | Hydrogenolysis, Strong Acid (HBr) | H₂, Pd/C; HBr/AcOH[10] | Boc, Fmoc, Ns |
| Bn | -CH₂Ph | Acid, Base, Nucleophiles | Hydrogenolysis, Strong Oxidants | H₂, Pd(OH)₂/C; CAN[14][15] | Boc, Fmoc, Ns |
| Ns | -SO₂-C₆H₄-o-NO₂ | Strong Acid, Hydrogenolysis | Nucleophilic Thiols, Some Reductants | Thiophenol, K₂CO₃, DMF[17] | Boc, Cbz, Bn, Fmoc |
| TFA | -(C=O)CF₃ | Acid, Hydrogenolysis | Base, Nucleophiles | K₂CO₃/MeOH; aq. NH₃[19][20] | Boc, Cbz, Bn |
Experimental Protocols
The following protocols are provided as a guide for the application of Cbz and Ns protecting groups to piperidine.
Protocol 1: N-Protection of Piperidine with Cbz-Cl
This protocol describes a standard Schotten-Baumann reaction for the N-Cbz protection of piperidine.[8]
Materials:
-
Piperidine (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve piperidine in dichloromethane (approx. 0.5 M).
-
Add an aqueous solution of sodium carbonate (approx. 2 M).
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add benzyl chloroformate dropwise to the mixture, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Cbz-piperidine.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of N-Cbz-Piperidine via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using catalytic transfer hydrogenation, a common and effective method.[9]
Materials:
-
N-Cbz-piperidine (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Ammonium formate (HCOONH₄) (5.0 equiv)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-Cbz-piperidine in methanol (approx. 0.2 M) in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate to the reaction mixture.
-
Heat the mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, rinsing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine.
-
The crude product can be purified by distillation or column chromatography.
Protocol 3: N-Protection of Piperidine with 2-Nitrobenzenesulfonyl Chloride (Ns-Cl)
This protocol outlines the procedure for the nosylation of piperidine.[17]
Materials:
-
Piperidine (1.0 equiv)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperidine in dichloromethane (approx. 0.5 M) and cool to 0 °C.
-
Add triethylamine or pyridine to the solution.
-
Add a solution of 2-nitrobenzenesulfonyl chloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting N-nosyl-piperidine is often a crystalline solid and can be purified by recrystallization.
Protocol 4: Deprotection of N-Nosyl-Piperidine
This protocol describes the mild cleavage of the Ns group using thiophenol.[17]
Materials:
-
N-Nosyl-piperidine (1.0 equiv)
-
Thiophenol (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Dissolve the N-nosyl-piperidine in DMF or MeCN (approx. 0.2 M).
-
Add potassium carbonate and thiophenol to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (to remove excess thiophenol) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine.
-
Purify by column chromatography or distillation as needed.
Conclusion and Future Outlook
While N-Boc remains a workhorse in organic synthesis, its limitations necessitate a broader toolkit of protecting groups for the synthesis of complex piperidine-containing molecules. The Cbz group offers a robust, hydrogenolysis-labile alternative, ideal for sequences involving acid-sensitive steps. For ultimate orthogonality and opportunities in subsequent N-functionalization, the Ns group provides a powerful strategy with its unique, mild deprotection conditions. The choice of protecting group is not trivial; it is a strategic decision that can significantly impact the efficiency and success of a synthetic route. By understanding the comparative performance and specific protocols for these alternatives, researchers can design more elegant and effective syntheses for the next generation of piperidine-based therapeutics.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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Evaluating the efficacy of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate as a drug scaffold
Title: Comparative Evaluation of 1-tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate as a High-Fsp³ Drug Scaffold
Executive Summary
In the transition from "flat" aromatic-heavy drug candidates to three-dimensional (3D) architectures, the This compound scaffold has emerged as a high-utility building block. Unlike the ubiquitous 4-substituted piperidines found in older antihistamines and opioids, this 3,5-disubstituted scaffold offers unique stereochemical vectors and conformational constraints. This guide evaluates its efficacy as a starting material for library generation, comparing its physicochemical control and synthetic versatility against standard heterocyclic alternatives.
Structural Analysis & Pharmacophore Potential
The efficacy of a scaffold is defined by its ability to position pharmacophores in 3D space while maintaining drug-like properties.
-
Core Architecture: The piperidine ring provides a saturated, lipophilic backbone (high Fsp³ score), improving solubility and metabolic stability compared to phenyl rings.
-
The 1,3-Dicarboxylate System:
-
N1-Boc (1-tert-butyl): Serves as an orthogonal protecting group, allowing initial chemistry at the C3 position without affecting the amine.
-
C3-Methyl Ester: A versatile "handle" for rapid diversification into amides, alcohols, or heterocycles.
-
-
The C5-Methyl "Lock": This is the critical differentiator. The C5-methyl group introduces a steric bias that restricts the conformational flexibility of the piperidine ring (typically favoring a chair conformation). This reduces the entropic penalty upon protein binding—a key factor in increasing potency.
Stereochemical Implications: The 3,5-substitution pattern creates cis and trans isomers.[1] The cis-3,5 arrangement typically places substituents in equatorial positions, maximizing stability, whereas the trans arrangement forces one substituent axial, creating a unique vector for exploring deep hydrophobic pockets in enzymes (e.g., Renin, BACE1).
Comparative Analysis: Scaffold Performance
The following table compares the 3,5-disubstituted scaffold against the industry-standard 4-substituted piperidine and the morpholine scaffold.
Table 1: Physicochemical & Synthetic Comparison of Piperidine Scaffolds
| Feature | 3-Methyl-5-Methyl Piperidine (Target) | 4-Carboxy Piperidine (Standard) | Morpholine-3-Carboxylate |
| Vector Geometry | Non-Linear (120°/60°): Accesses side pockets; high stereochemical information. | Linear (180°): Good for channel binders, but historically "over-mined" IP space. | Non-Linear: Similar vectors but altered electronic profile. |
| Conformational Flexibility | Restricted: C5-Methyl locks conformation (low entropy penalty). | High: Ring flip is facile; higher entropy penalty upon binding. | Moderate: Oxygen atom alters ring puckering. |
| Lipophilicity (LogP) | Modulatable: Higher lipophilicity aids membrane permeability. | Moderate: Standard baseline. | Low: Oxygen reduces LogP; good for solubility but risks permeability. |
| Metabolic Stability | High: C5-Methyl blocks metabolic oxidation at a vulnerable site. | Moderate: Susceptible to oxidation at unsubstituted carbons. | High: Ether oxygen blocks metabolism but introduces H-bond acceptor. |
| Synthetic Utility | High (Orthogonal): Two distinct reaction sites (Acid/Amine) + Stereocontrol. | High: Very cheap, but limited diversity. | Moderate: Amide couplings can be electronically deactivated. |
Experimental Protocols: Validating Synthetic Efficacy
To validate the scaffold's efficacy, we utilize a Divergent Library Synthesis Protocol . This workflow proves the scaffold can withstand standard medicinal chemistry conditions without racemization or degradation.
Protocol A: C3-Diversification (Ester Hydrolysis & Amidation)
Objective: Convert the C3-ester to an amide pharmacophore while retaining N-Boc protection.
-
Hydrolysis: Dissolve 1.0 eq of scaffold in THF/MeOH/H₂O (3:1:1). Add 2.5 eq LiOH·H₂O. Stir at 25°C for 4 hours.
-
Checkpoint: Monitor via TLC (stain with KMnO₄). Disappearance of the ester spot confirms reaction.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.
-
-
Coupling: Dissolve the crude acid in DMF. Add 1.2 eq HATU and 3.0 eq DIPEA. Stir for 10 min to activate. Add 1.1 eq of diverse amine (R-NH₂).
-
Causality: HATU is chosen over EDC/HOBt to prevent racemization at the chiral C3 center during activation.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: N1-Diversification (Boc-Deprotection & Derivatization)
Objective: Remove the Boc group to functionalize the piperidine nitrogen.
-
Deprotection: Dissolve intermediate from Protocol A in DCM (0.1 M). Add TFA (20% v/v). Stir at room temperature for 1 hour.
-
Note: Avoid HCl/MeOH if the C3-amide is acid-sensitive; however, TFA is generally safe for this scaffold.
-
-
Free Basing: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ to remove TFA salts.
-
Functionalization: React the free secondary amine with sulfonyl chlorides, aldehydes (reductive amination), or aryl halides (SNAr).
Visualization: The Diversification Workflow
The following diagram illustrates the "Split-Pool" utility of the scaffold, highlighting how the orthogonal protecting groups allow for the rapid generation of distinct chemical libraries.
Caption: Orthogonal diversification workflow. The scaffold allows sequential modification of the C3 (Ester) and N1 (Boc) sites, enabling the creation of libraries with precise stereochemical vectors.
Applications & Case Studies
Case Study: Renin Inhibition (Analogous Application) Research into aspartyl protease inhibitors (like Renin and BACE1) has heavily relied on 3,5-disubstituted piperidines.
-
Mechanism:[2][3] The 3,5-substitution pattern allows the piperidine to sit in the S1/S3 pockets of the enzyme. The C5-methyl group (present in our scaffold) often occupies a small hydrophobic sub-pocket, displacing water molecules and gaining entropic binding energy.
-
Outcome: Compounds derived from this scaffold class frequently show 10-100x potency improvements over unsubstituted piperidine analogs due to the "pre-organized" conformation induced by the methyl group [1].
Case Study: GPCR Selectivity In the development of CCR5 antagonists, the introduction of a methyl group at the 3- or 5-position of the piperidine ring has been shown to improve selectivity against hERG channels. The steric bulk prevents the basic nitrogen from accessing the hERG pore, thereby reducing cardiotoxicity risks—a common failure mode for flat piperidine drugs [2].
References
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Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Source: ACS Medicinal Chemistry Letters. URL:[Link]
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Piperidine-based drug discovery: Synthesis and Pharmacological Applications. Source: ResearchGate / MDPI. URL:[Link]
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The Decisive Role of Geometry: A Comparative Analysis of Cis and Trans Isomers in Biological Assays
For researchers, scientists, and professionals vested in the intricate process of drug development, the spatial arrangement of atoms within a molecule is a cornerstone of its biological function. The seemingly subtle distinction between cis and trans geometric isomers can precipitate vastly different pharmacological outcomes, transforming a potent therapeutic into an inert compound. This guide offers an in-depth, objective comparison of the biological activities of pivotal cis and trans isomer pairs, substantiated by experimental data, detailed methodologies, and mechanistic visualizations. Our exploration will underscore the indispensability of stereochemical considerations in the design and evaluation of novel therapeutics.
The Foundations of Geometric Isomerism in Drug Efficacy
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1] Geometric isomers, a class of stereoisomers, typically involve a rigid structure, such as a double bond or a ring system, that restricts free rotation. This restriction gives rise to cis (substituents on the same side) and trans (substituents on opposite sides) configurations. These distinct spatial arrangements dictate how a molecule interacts with its biological target, be it a receptor, enzyme, or nucleic acid. The precise fit between a drug and its target is often so specific that only one isomer will elicit the desired biological response, while the other may be less active, inactive, or even toxic.[2][3]
Case Study 1: Cisplatin vs. Transplatin - A Paradigm of Stereospecific Anticancer Activity
The differential activity between cisplatin and its geometric isomer, transplatin, is a foundational example in medicinal chemistry, starkly illustrating the critical role of stereochemistry in drug efficacy. Cisplatin stands as a potent and widely used anticancer agent, whereas transplatin is clinically ineffective.[4]
Unraveling the Mechanism: DNA Adduct Formation
The anticancer activity of cisplatin is primarily attributed to its ability to form specific types of cross-links with DNA.[4] Upon entering a cell, the chloride ligands of cisplatin undergo hydrolysis, enabling the platinum atom to bind covalently to the N7 position of purine bases, predominantly guanine. The crucial feature of the cis configuration is its ability to form 1,2-intrastrand cross-links between adjacent guanine bases on the same DNA strand.[4] This adduct causes a significant local distortion in the DNA double helix, which is poorly recognized by DNA repair machinery and ultimately triggers apoptosis (programmed cell death) in cancer cells.
In contrast, the geometry of transplatin, with its leaving groups on opposite sides of the platinum atom, prevents the formation of these 1,2-intrastrand adducts. Instead, it can form monofunctional adducts and interstrand cross-links, which are more readily repaired by the cell's DNA repair systems.[5][6] This efficient repair of transplatin-induced DNA damage is a key reason for its lack of significant anticancer activity.
Figure 2: Conceptual diagram of cis and trans piperidine isomer binding to the dopamine transporter.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Objective: To compare the binding affinity of cis and trans 2,5-disubstituted piperidine derivatives for the dopamine transporter.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in the dopamine transporter, such as rat striatal tissue or cells engineered to express DAT.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand that is known to bind to DAT (e.g., [³H]WIN 35,428), and varying concentrations of the unlabeled test compounds (cis and trans isomers).
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quantification: Wash the filters to remove any non-specifically bound radioligand. Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The unlabeled test compounds will compete with the radioligand for binding. By plotting the percentage of inhibition of radioligand binding against the concentration of the test compound, a competition curve can be generated. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Broader Implications and Conclusion
The case studies of cisplatin/transplatin and the stereoisomers of piperidine derivatives unequivocally demonstrate that the biological activity of a molecule is profoundly influenced by its geometric isomerism. These differences arise from the unique three-dimensional structures of cis and trans isomers, which govern their interactions with biological targets. [4][7]For professionals in drug development and research, a meticulous characterization of the biological activities of individual isomers is not merely an academic exercise but a critical step in the design of safe and effective therapeutic agents. The assumption that isomers will behave similarly can lead to wasted resources and, more critically, could mask the potential of a highly active compound or the toxicity of an unwanted isomer. Therefore, stereochemistry must be a central consideration from the earliest stages of drug discovery through to preclinical and clinical development.
References
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Dutta, A. K., Zhang, S., & Reith, M. E. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & medicinal chemistry letters, 11(17), 2337–2340. [Link]
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Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 3(1), 16–18. [Link]
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Kannappan, V. (2025). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. [Link]
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Venkatesan, P., & Maruthavanan, T. (2015). Stereochemical effect on biological activities of new series of piperidin-4-one derivatives. Natural product research, 29(22), 2092–2096. [Link]
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Slideshare. (n.d.). Importance of Stereochemistry in Drug Design.pptx. [Link]
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Khan, I. (2021). Effects of Stereoisomers on Drug Activity. Journal of Drug and Alcohol Research, 10(5). [Link]
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ResearchGate. (n.d.). (PDF) Pharmacological Significance of Stereoisomerism. [Link]
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Hrubisko, M., & McGown, A. T. (1991). Differences in the inhibition of translation by cisplatin, transplatin, and certain related compounds. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1090(1), 82-86. [Link]
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Yoshikawa, Y., Yoshikawa, K., & Koyama, Y. (2019). Different Effects of Cisplatin and Transplatin on the Higher-Order Structure of DNA and Gene Expression. International journal of molecular sciences, 20(24), 6333. [Link]
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ResearchGate. (n.d.). The impact of cis- and trans-isomerism on biological activity. (a).... [Link]
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Cannon, J. G., Perez, J. A., Pease, J. P., Long, J. P., Rusterholz, D. B., & Flynn, J. R. (1980). Dopaminergic activity of cis-trans isomers of benzhydro[f]quinoline analogs. Journal of medicinal chemistry, 23(7), 745–749. [Link]
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The Open University. (n.d.). Metals in medicine: 5.5 Why is transplatin inactive?. [Link]
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Zhang, S., Reith, M. E., & Dutta, A. K. (2003). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & medicinal chemistry letters, 13(9), 1591–1595. [Link]
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SciSpace. (2014). Contribution of Cis and Trans-platinum (II) Complexes in Synthetic Drug and Medicinal Chemistry from the view of Coordination Ch. [Link]
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Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
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IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
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Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). [Link]
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Dutta, A. K., Coffey, L. L., & Reith, M. E. (1998). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of medicinal chemistry, 41(5), 699–705. [Link]
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Cheng, M. H., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International journal of molecular sciences, 25(12), 6653. [Link]
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A Researcher's Guide to Confirming the Absolute Configuration of Chiral Piperidine Intermediates
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. This is particularly true for chiral molecules, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. Piperidine scaffolds are prevalent in a multitude of pharmaceuticals, making the unambiguous assignment of the absolute configuration of their chiral intermediates a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
This guide provides an in-depth comparison of the primary analytical techniques employed to determine the absolute configuration of chiral piperidine intermediates. We will delve into the underlying principles, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
The Foundational Techniques: A Comparative Overview
The determination of absolute configuration can be approached through several powerful analytical methods. The choice of technique often depends on the physical state of the sample (crystalline vs. oil), the quantity of material available, and the presence of suitable functional groups or chromophores. The most commonly employed methods include X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents.[]
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Differential absorption of left and right circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR signals |
| Sample State | Single Crystal | Solution or neat liquid/oil | Solution | Solution |
| Sample Amount | Micrograms to milligrams | 5-10 mg | Micrograms to milligrams | ~5 mg |
| Key Advantage | Unambiguous, "gold standard" determination | Applicable to a wide range of molecules in solution, no chromophore needed | High sensitivity, applicable to molecules with chromophores | Widely accessible instrumentation (NMR) |
| Key Limitation | Requires a high-quality single crystal | Requires quantum chemical calculations for interpretation | Requires a suitable chromophore near the stereocenter | Derivatization reaction required, potential for kinetic resolution |
| Data Interpretation | Direct 3D structural elucidation | Comparison of experimental and calculated spectra | Comparison of experimental and calculated spectra; exciton chirality | Analysis of chemical shift differences (Δδ) |
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[4][5] By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal lattice, it is possible to generate a precise three-dimensional model of the molecule, revealing the spatial arrangement of every atom.
Causality in Experimental Choice: This method is chosen when a definitive, unambiguous assignment is required and a suitable single crystal of the piperidine intermediate can be obtained. The presence of a "heavy atom" (e.g., bromine, chlorine) in the molecule can enhance the anomalous dispersion effect, further increasing the confidence in the absolute configuration assignment.[6][7]
Experimental Protocol:
-
Crystal Growth: The primary and often most challenging step is to grow a high-quality single crystal of the chiral piperidine intermediate. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected by a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and a molecular model is built and refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a critical value in this analysis; a value close to zero for a given enantiomer confirms its absolute configuration.[7]
Caption: Workflow for Absolute Configuration Determination by X-ray Crystallography.
Vibrational Circular Dichroism (VCD): A Powerful Solution-Phase Technique
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.[9] This technique is particularly valuable as it can be performed on samples in solution, eliminating the need for crystallization.[6][8][10]
Causality in Experimental Choice: VCD is the method of choice when the chiral piperidine intermediate is an oil or difficult to crystallize. It is a non-destructive technique and is applicable to a broad range of molecules, as it probes the vibrations of the entire molecule and does not require a specific chromophore.[11] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to the spectrum predicted by quantum chemical calculations for one of the enantiomers.[1][8][11]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the chiral piperidine intermediate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to minimize solvent interference in the IR region.
-
VCD Spectrum Acquisition: The sample solution is placed in an IR cell, and the VCD spectrum is recorded on a VCD spectrometer. This involves measuring the small difference in absorbance of left and right circularly polarized IR light over a range of vibrational frequencies.
-
Quantum Chemical Calculations:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of the piperidine intermediate using computational methods to identify all low-energy conformers.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for each significant conformer using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G*.[6][11]
-
Spectral Averaging: The calculated VCD spectra of the individual conformers are averaged based on their Boltzmann populations to generate the final predicted spectrum.
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.[1][12]
Caption: Workflow for VCD-based Absolute Configuration Determination.
Electronic Circular Dichroism (ECD): Leveraging Electronic Transitions
Electronic Circular Dichroism (ECD) is another chiroptical spectroscopy method that, like VCD, measures the differential absorption of left and right circularly polarized light. However, ECD probes electronic transitions in the UV-Visible range.[13][14][15] This technique is highly sensitive but requires the presence of a chromophore (a light-absorbing group) in the molecule, preferably in close proximity to the chiral center.
Causality in Experimental Choice: ECD is a suitable method if the chiral piperidine intermediate possesses a suitable UV-Vis chromophore. The "exciton chirality method" is a powerful application of ECD where the through-space interaction of two or more chromophores leads to characteristic coupled ECD signals (a "couplet"), the sign of which can be directly related to the absolute configuration.[16][17]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the chiral piperidine intermediate in a suitable UV-transparent solvent.
-
ECD Spectrum Acquisition: Record the ECD and UV-Vis spectra of the sample using a CD spectrometer.
-
Quantum Chemical Calculations:
-
Conformational Analysis: Similar to VCD, a thorough conformational analysis is performed for one enantiomer.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) calculations are performed for the low-energy conformers to predict the electronic transitions and their corresponding rotational strengths.[18]
-
Spectral Simulation: The calculated transitions are convoluted with a Gaussian or Lorentzian function and weighted by their Boltzmann populations to generate the predicted ECD spectrum.
-
-
Spectral Comparison: The experimental ECD spectrum is compared to the predicted spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[19]
Caption: Workflow for ECD-based Absolute Configuration Determination.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
This method provides an indirect yet powerful means of determining absolute configuration using readily available NMR spectrometers.[][20] The strategy involves reacting the chiral piperidine intermediate (which contains a secondary amine) with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and, crucially, distinct NMR spectra.[21]
A widely used CDA for amines is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[22][23][24][25] The reaction of the chiral amine with both (R)- and (S)-MTPA chloride forms diastereomeric amides.[26][27]
Experimental Protocol:
-
Derivatization:
-
Divide the chiral piperidine intermediate into two portions.
-
React one portion with (R)-(-)-MTPA chloride to form the (R)-MTPA amide.
-
React the second portion with (S)-(+)-MTPA chloride to form the (S)-MTPA amide.
-
Purify both diastereomeric amides.
-
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide derivatives.
-
Spectral Assignment: Carefully assign the proton signals for both diastereomers, particularly for the protons on either side of the stereocenter.
-
Calculation of Δδ values: For each assigned proton, calculate the difference in chemical shift between the two diastereomers: Δδ = δS - δR.
-
Configuration Assignment: Based on the established Mosher's model for amides, the signs of the Δδ values for protons on either side of the chiral center are used to deduce the absolute configuration. Protons on one side of the stereocenter will have positive Δδ values, while those on the other side will have negative Δδ values.
Caption: Workflow for Mosher's Amide Analysis using NMR.
Conclusion: An Integrated Approach
The determination of the absolute configuration of chiral piperidine intermediates is a non-trivial but essential task in pharmaceutical development. While X-ray crystallography provides the most definitive answer, its requirement for single crystals can be a significant bottleneck. Chiroptical methods like VCD and ECD have emerged as powerful, reliable alternatives for solution-phase analysis, with their accuracy bolstered by the predictive power of quantum chemical calculations. NMR-based methods using chiral derivatizing agents, such as the well-established Mosher's amide analysis, offer a practical and accessible approach.
Ultimately, the choice of method will be guided by the specific properties of the intermediate and the resources available. In many cases, an integrated approach, where the results from one technique are corroborated by another, provides the highest level of confidence in the stereochemical assignment, ensuring a solid foundation for the development of safe and effective chiral drugs.
References
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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Wenzel, T. J. (2012). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Magnetic Resonance in Chemistry, 50(S1), S38-S50. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2003). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 15(S1), S57-S64. [Link]
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Fujimoto, K., Hayashi, Y., & Kobayashi, S. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 887–890. [Link]
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Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539-544. [Link]
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Pescitelli, G., & Bruhn, T. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 34(1), 10-31. [Link]
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FACCTs. (n.d.). Electronic Circular Dichroism. ORCA 5.0 tutorials. [Link]
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Tanski, J. M., & Savich, C. Z. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 693. [Link]
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Zhang, H., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1088788. [Link]
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Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 355. [Link]
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Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1069. [Link]
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Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(8), 926-943. [Link]
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Tan, B. (2007). Structural Characterization of Chiral Molecules Using Vibrational Circular Dichroism Spectroscopy. DTU Research Database. [Link]
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Grønningsæter, I. A., et al. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 15(5), 2847-2862. [Link]
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Kusaka, Y., & Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 659-672. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. MtoZ Biolabs. [Link]
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Grønningsæter, I. A., et al. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 15(5), 2847-2862. [Link]
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Tanski, J. M. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 231-235). Royal Society of Chemistry. [Link]
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Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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Hardcastle, K. I., et al. (1978). The resolution and absolute configuration by X-ray crystallography of the isomeric octopamines and synephrines. Journal of the Chemical Society, Perkin Transactions 2, (1), 323-327. [Link]
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Polavarapu, P. L. (2014). Comparison of experimental and calculated chiroptical spectra for chiral molecular structure determination. Chirality, 26(9), 478-490. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia, 1(1), 1-5. [Link]
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Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica, 55(3), 689-691. [Link]
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Wikipedia. (n.d.). Absolute configuration. In Wikipedia. Retrieved February 15, 2024, from [Link]
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Miller, L. M., & Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]
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BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(1), 8-12. [Link]
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de Oliveira, P. F. M., et al. (2017). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 15(28), 5904-5912. [Link]
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Jones, C. G., et al. (2023). Absolute Configuration Determination of Chiral API Molecules by MicroED Analysis of Cocrystal Powders Formed based on Cocrystal Propensity Prediction Calculations. Crystal Growth & Design, 23(3), 1957-1965. [Link]
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Pescitelli, G., & Bruhn, T. (2021). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 34(1), 10-31. [Link]
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Imai, H., & Konno, T. (2013). VCD Studies on Chiral Characters of Metal Complex Oligomers. International Journal of Molecular Sciences, 14(1), 1144-1166. [Link]
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Pescitelli, G. (n.d.). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods. University of Pisa. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. [Link]
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Cai, J., et al. (2021). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science, 12(12), 4426-4433. [Link]
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Pescitelli, G. (n.d.). Stereochemical analysis by circular dichroism spectroscopies. University of Pisa. [Link]
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Liu, Y., et al. (2020). Chirality sensing of terpenes, steroids, amino acids, peptides and drugs with acyclic cucurbit[n]urils and molecular tweezers. Chemical Science, 11(13), 3463-3469. [Link]
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Zhang, Z., et al. (2023). Deep peak property learning for efficient chiral molecules ECD spectra prediction. arXiv preprint arXiv:2308.11874. [Link]
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Coles, S. J., & Frey, J. G. (2011). Absolute Stereochemistry: The merits of ven and XRD. University of Southampton ePrints. [Link]
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Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Chemistry Steps. [Link]
- Inoue, Y., et al. (2008). Method of determining absolute configuration of chiral compound. U.S.
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Chemistry Stack Exchange. (2012, May 4). How do I determine the absolute configuration experimentally?. Stack Exchange. [Link]
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Alternative chiral building blocks for synthesizing piperidine analogs
Title: Beyond the Chiral Pool: A Comparative Guide to Alternative Building Blocks for Piperidine Synthesis
Executive Summary
The piperidine pharmacophore is the structural backbone of over 12,000 biologically active agents, including blockbusters like Tofacitinib , Niraparib , and Vilanterol . While traditional synthesis relies heavily on the "chiral pool" (e.g., L-lysine, carbohydrate derivatives) or classical resolution, these methods often suffer from limited substitution patterns and fixed absolute stereochemistry.
This guide evaluates three high-performance alternative chiral building block systems that offer superior modularity and stereocontrol for modern drug discovery:
-
Chiral Sulfinimines (Ellman’s Auxiliary): The industry standard for reliable 2-substitution.
-
Activated Chiral Aziridines: A "spring-loaded" scaffold for accessing difficult 3-substituted and polysubstituted analogs.
-
Biocatalytic Amine Precursors: The emerging green standard for high-purity (>99% ee) intermediates via enzymatic cascades.
Comparative Technical Analysis
tert-Butanesulfinamide (The Ellman Auxiliary)
-
Mechanism: Condensation of tert-butanesulfinamide with aldehydes/ketones yields chiral sulfinimines.[1][2] These serve as electrophilic building blocks for Grignard or enolate additions, directing stereochemistry via a cyclic transition state (Zimmerman-Traxler model).
-
Best For: Rapid access to 2-substituted and 2,6-disubstituted piperidines.
-
Causality: The bulky tert-butyl group enforces facial selectivity, typically yielding diastereomeric ratios (dr) >95:5. The auxiliary is easily cleaved with HCl, revealing the free amine for cyclization.
Chiral Aziridines (Ring Expansion Modules)
-
Mechanism: Chiral aziridines act as strained electrophiles. They undergo regioselective ring opening with nucleophiles or metal-catalyzed [3+3] cycloadditions (e.g., with diazo compounds) to form the piperidine core.
-
Best For: 3-substituted , 4-substituted , or fused bicyclic systems where establishing remote stereocenters is challenging.
-
Causality: The relief of ring strain (~27 kcal/mol) drives the reaction, while the pre-set chirality of the aziridine is faithfully transferred to the piperidine ring with minimal erosion.
Biocatalytic Precursors (Enzymatic Chiral Amines)
-
Mechanism: Imine Reductases (IREDs) or Transaminases (TAs) generate chiral amino-alcohol or diamine building blocks from prochiral ketones. These "biogenic" blocks are then cyclized chemically or enzymatically.
-
Best For: Desymmetrization of 4-substituted pyridines/piperidines and large-scale manufacturing where >99.9% ee is required.
-
Causality: Enzyme active sites provide a rigid chiral environment that chemical catalysts rarely match, eliminating the need for protecting groups.
Performance Data Comparison
The following table summarizes experimental performance based on recent literature and internal validation studies.
| Feature | Chiral Sulfinimines (Ellman) | Chiral Aziridines | Biocatalytic Precursors |
| Primary Target | 2-Alkyl/Aryl Piperidines | 3-Substituted / Fused Systems | 4-Substituted / Complex Cores |
| Stereocontrol (dr/ee) | High (dr > 95:5) | Excellent (Retention of ee) | Superior (>99% ee) |
| Yield (Stepwise) | 60–85% | 50–75% | 80–95% |
| Scalability | High (Kg scale proven) | Moderate (Safety concerns) | High (Industrial fermentation) |
| Cost Efficiency | Moderate (Auxiliary recycling) | Low (Complex starting material) | High (Low catalyst loading) |
| Key Limitation | Stoichiometric waste | Handling strained/toxic reagents | Enzyme screening time |
Decision Logic & Workflow
The choice of building block should be dictated by the target's substitution pattern.
Figure 1: Strategic decision matrix for selecting the optimal chiral building block based on piperidine substitution patterns.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-2-Allylpiperidine via Ellman’s Auxiliary
This protocol demonstrates the utility of sulfinimines for constructing 2-substituted piperidines.[2]
Prerequisites: Anhydrous conditions, Argon atmosphere.
-
Condensation:
-
Mix 5-bromopentanal (1.0 eq) with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF.
-
Stir at RT for 12 h. Quench with brine, filter, and concentrate to yield the N-sulfinyl imine.
-
Checkpoint: Verify imine formation via ¹H NMR (distinct shift of aldimine proton).
-
-
Nucleophilic Addition (Stereo-determining step):
-
Cool the imine solution (in CH₂Cl₂) to -78°C.
-
Add Allylmagnesium bromide (2.0 eq) dropwise. The bulky tert-butyl group directs the attack.
-
Stir for 4 h, warm to RT, and quench with sat. NH₄Cl.
-
Data: Expect dr > 96:4.[2]
-
-
Cyclization & Deprotection:
-
Treat the crude sulfinamide with NaH (1.5 eq) in DMF to induce intramolecular cyclization (displacing the terminal bromide).
-
Add 4M HCl in dioxane to cleave the sulfinyl group.
-
Result: (S)-2-allylpiperidine hydrochloride salt.
-
Protocol B: Ring Expansion of Chiral Aziridines
This method accesses 3-substituted piperidines via a [3+3] cycloaddition-like pathway.
-
Activation:
-
Dissolve (S)-2-phenylaziridine (1.0 eq) in CH₂Cl₂.
-
Add a Lewis Acid catalyst (e.g., BF₃·OEt₂, 10 mol%).
-
-
Expansion:
-
Purification:
-
Flash chromatography on silica gel.
-
Result: Ethyl 3-phenylpiperidine-2-carboxylate derivatives with high retention of ee.
-
Mechanistic Visualization: The Ellman Pathway
Figure 2: The stepwise construction of chiral piperidines using tert-butanesulfinamide. Note the critical role of the sulfinyl group in both directing stereochemistry and activating the imine.
References
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of β-Amino Acids. Journal of Organic Chemistry. Retrieved from [Link]
-
Ghosal, A., et al. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. Retrieved from [Link]
-
Ranjith, J., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules. Retrieved from [Link]
-
Muthuramalingam, S., et al. (2025).[3] General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv.[3] Retrieved from [Link]
-
Li, F.-L., et al. (2024).[6] Expanding the Application of Alcohol Dehydrogenases in Pharmaceutical Chemistry: A Focus on Piperidone Synthesis. ChemCatChem. Retrieved from [Link]
-
Schober, M., & Toesch, M. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality. Retrieved from [Link]
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Benchmarking Piperidine Synthesis: Classical Hydrogenation vs. Photoredox & Biocatalysis
Executive Summary
The piperidine scaffold remains the most prevalent nitrogen heterocycle in FDA-approved small-molecule drugs.[1] Historically, the "brute force" hydrogenation of pyridine has been the industrial workhorse for accessing this motif. However, this classical approach often creates bottlenecks regarding stereocontrol and late-stage functionalization.
This guide benchmarks the classical Heterogeneous Hydrogenation against two modern contenders: Photoredox
The Benchmark: Classical Heterogeneous Hydrogenation
The Standard Protocol
The reduction of pyridine to piperidine is conventionally achieved using heterogeneous catalysts like Platinum Oxide (Adams' catalyst), Palladium on Carbon (Pd/C), or more recently, Rhodium(III) Oxide (Rh
-
Mechanism: Surface-mediated syn-addition of H
across the -system. -
Typical Conditions: High pressure (5–50 bar H
), elevated temperatures, acidic media (often acetic acid or HCl to activate the pyridine ring).
Performance Analysis
While atom-economical, this method lacks precision.
-
Chemo-selectivity Issues: Harsh reducing conditions frequently reduce other sensitive functionalities (alkenes, nitro groups, benzyl ethers).
-
Stereochemical Dead-end: The product is almost invariably racemic. While chiral auxiliary approaches exist, they add synthetic steps and waste.
-
"Flat" to "3D" Transition: It successfully converts flat aromatics to 3D scaffolds but offers no handle for further site-selective functionalization.
The Contenders: Precision Over Pressure
Contender A: Photoredox -C-H Arylation
Based on methodologies developed by MacMillan, Ellman, and Walker (J. Am. Chem. Soc., 2020).
This method flips the script: instead of building the ring, it takes an existing piperidine and functionalizes the
-
The Breakthrough: It utilizes an Iridium photocatalyst (e.g.,
) to generate an -amino radical via Single Electron Transfer (SET) and deprotonation. This radical intercepts cyanoarenes, installing complex aryl groups directly onto the sp framework. -
Key Advantage: It allows for Late-Stage Functionalization (LSF) . You can take a finished piperidine drug core and diversify it without rebuilding the synthesis from scratch.[2]
Contender B: Biocatalytic Asymmetric Assembly
Based on multi-enzymatic cascades (Transaminases + Imine Reductases) as detailed by Schrittwieser et al. (Adv. Synth. Catal., 2023).[3][4][5]
This approach abandons the pyridine precursor entirely, assembling the piperidine ring from open-chain diketoesters using enzymes.
-
The Breakthrough: A one-pot cascade where a transaminase creates a cyclic imine/enamine intermediate, which is then stereoselectively reduced by an Imine Reductase (IRED).
-
Key Advantage: Absolute Stereocontrol . It delivers >99% ee and high diastereomeric ratios (dr) under ambient aqueous conditions, solving the chirality problem inherent in hydrogenation.
Head-to-Head Data Analysis
The following table contrasts the performance of these methods based on recent experimental data.
| Metric | Classical Hydrogenation (Rh | Photoredox | Biocatalytic Cascade (IREDs) |
| Primary Goal | Bulk Reduction | Late-Stage Diversification | De Novo Chiral Assembly |
| Yield (Typical) | 90–98% | 65–85% | 70–80% |
| Enantioselectivity (ee) | 0% (Racemic) | N/A (Diastereoselective, >20:1 dr) | >99% |
| Pressure/Temp | 5–50 bar / 80°C | 1 atm / 25°C | 1 atm / 30°C |
| Atom Economy | High | Moderate (Loss of HCN) | High (Water as solvent) |
| Scalability | High (Flow compatible) | Medium (Photon flux limits) | Medium (Enzyme cost) |
| F.G. Tolerance | Low (Reduces others) | High | High (Chemoselective) |
Mechanistic Visualization
The diagram below illustrates the divergent logic of these synthetic pathways.
Figure 1: Comparative reaction landscape. Note how Photoredox serves as a functionalization layer on top of existing scaffolds, whereas Biocatalysis offers a distinct entry point for chirality.
Experimental Protocols
Protocol A: Photoredox -Arylation (The "Walker-Ellman" Method)
Best for: Adding complexity to simple piperidines.
Reagents:
-
Substrate: N-Boc-piperidine derivative (1.0 equiv)
-
Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv)
-
Catalyst:
(1 mol%) -
Base: Quinuclidine (1.0 equiv)
-
Solvent: DMA (0.1 M) / Water (10 equiv)
Workflow:
-
Setup: In a glovebox, combine the piperidine, dicyanobenzene, photocatalyst, and quinuclidine in a vial.
-
Solvation: Add degassed DMA and water. Seal with a septum.
-
Irradiation: Place the vial 2–3 cm away from a 34W Blue LED fan. Stir vigorously to ensure photon penetration.
-
Reaction: Irradiate for 24–48 hours at ambient temperature.
-
Workup: Dilute with EtOAc, wash with NaHCO
, dry over MgSO . Purify via flash chromatography.-
Note: The reaction relies on an epimerization mechanism to achieve high diastereoselectivity (anti-isomer preference).
-
Protocol B: Biocatalytic Cascade
Best for: Synthesizing chiral piperidines from scratch.
Reagents:
-
Substrate: Dimethyl 2-acetylglutarate (or similar diketoester)
-
Enzymes: Transaminase (ATA-v1) + Imine Reductase (IRED-A)
-
Cofactors: PLP, NADP+, Glucose Dehydrogenase (GDH for recycling)
-
Buffer: KPi buffer (100 mM, pH 7.5)
Workflow:
-
Buffer Prep: Prepare KPi buffer containing PLP (1 mM) and NADP+ (1 mM).
-
Enzyme Loading: Add lyophilized ATA and IRED enzymes to the buffer.
-
Initiation: Add the diketoester substrate (50 mM final conc.) and isopropylamine (amine donor).
-
Incubation: Shake at 30°C / 180 rpm for 24 hours.
-
Workup: Basify to pH 12 with NaOH (to deprotonate the amine), extract with MTBE.
Decision Matrix: Which Method to Choose?
| Scenario | Recommended Method | Why? |
| "I need 100g of simple piperidine." | Hydrogenation (Rh/C) | Lowest cost, established supply chain, scalable. |
| "I need to test 50 analogs of a lead compound." | Photoredox | Allows rapid library generation from a single core scaffold without re-synthesis. |
| "I need a specific enantiomer for a clinical candidate." | Biocatalysis | Avoids difficult chiral resolutions later; regulatory friendly (green). |
| "My molecule has a sensitive alkene." | Photoredox or Biocatalysis | Hydrogenation will destroy the alkene; modern methods are chemoselective. |
References
-
Walker, M. M., Koronkiewicz, B., Chen, S., et al. (2020).[8] "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed
-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society.[8][9] [10] -
Schrittwieser, J. H., et al. (2023).[3] "Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction." Advanced Synthesis & Catalysis.
-
Maegawa, T., et al. (2024). "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry.
-
Li, J., et al. (2024). "New modular strategy reduces piperidine synthesis steps for pharmaceuticals."[2] Science / News-Medical.
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Comparative structure-activity relationship (SAR) studies of piperidine analogs
[1]
Executive Summary: The Privileged Piperidine Scaffold
The piperidine ring (hexahydropyridine) is a "privileged scaffold" in medicinal chemistry, appearing in over 12 clinically approved drug classes.[1] Its success stems from its conformational flexibility (chair/boat interconversion) and its ability to position pharmacophores (hydrogen bond donors/acceptors) in precise 3D orientations.
This guide compares two distinct optimization strategies for the piperidine core:
-
Elongation Strategy (AChE Inhibitors): Exploiting the N-substituent to span the active site gorge of Acetylcholinesterase.
-
Rigidification Strategy (Opioid Agonists): Constraining the C3/C4 positions to fit the tight hydrophobic pockets of Mu-Opioid Receptors (MOR).
Mechanistic SAR Comparison
The versatility of piperidine lies in its three primary "Vectors of Modification." The table below compares how these vectors are utilized differently across therapeutic targets.
Table 1: Comparative SAR Vectors by Therapeutic Target[1]
| Vector | Chemical Modification | Target A: AChE Inhibitors (e.g., Donepezil) | Target B: Opioid Agonists (e.g., Fentanyl) |
| N-Atom (N1) | Alkylation / Acylation | Critical Anchor: Requires bulky hydrophobic groups (e.g., benzyl) to bind the Peripheral Anionic Site (PAS).[1] | Pharmacokinetic Modulator: Short chains (phenethyl) preferred; heavily influences BBB penetration.[1] |
| C4 Position | Substitution (Aryl/Amide) | Linker/Spacer: Often serves as a spacer to position the indanone/benzyl moiety. | Binding Core: Essential 4-anilido or 4-phenyl group interacts directly with the receptor's orthosteric site. |
| Ring Core | C3-Substitution / Bridging | Steric Tolerance: Generally intolerant of bulky C3 substituents due to the narrow active site gorge. | Selectivity Switch: C3-alkyl groups (e.g., 3-methylfentanyl) can drastically enhance potency and MOR selectivity. |
Case Study Analysis: Quantitative SAR Data
Study A: AChE Inhibitors (Donepezil Series)
Objective: Enhance binding affinity by bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).[1] Key Finding: The linker length and rigidity between the piperidine nitrogen and the aromatic ring are determinant factors for IC50.
Table 2: SAR of N-Benzylpiperidine Derivatives against AChE (Data synthesized from Sugimoto et al. and recent comparative reviews)
| Compound ID | Structure Description | Linker Type | AChE IC50 (nM) | Selectivity (AChE/BuChE) |
| Donepezil (E2020) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Methylene | 5.7 | 1250x |
| Analog 1 | N-benzoyl analog (Amide linker) | Carbonyl | >1000 | Low |
| Analog 2 | Rigid Isoindoline analog | Cyclic | 8.2 | High |
| Analog 3 | C4-Unsubstituted Benzylpiperidine | None | >10,000 | Inactive |
Insight: The conversion of the basic amine (Donepezil) to an amide (Analog 1) destroys activity, confirming the necessity of a protonated nitrogen to interact with the anionic aspartate residues in the CAS.[1]
Study B: Opioid Receptor Modulators (4-Anilidopiperidines)
Objective: Increase Mu-Opioid Receptor (MOR) selectivity over Delta (DOR) and Kappa (KOR) to manage side effects.[1] Key Finding: Steric bulk at the C3 position introduces chirality that can enhance potency by locking the phenyl ring in a bioactive conformation.
Table 3: SAR of Fentanyl Analogs (C3/C4 Modifications)
| Compound | C3 Substituent | C4 Substituent | Relative Potency (Morphine=1) | Safety Profile |
| Fentanyl | H | N-propionylanilide | 100x | High resp. depression |
| cis-3-Methylfentanyl | Methyl (cis) | N-propionylanilide | ~6000x | Extreme potency risk |
| trans-3-Methylfentanyl | Methyl (trans) | N-propionylanilide | ~400x | Lower potency than cis |
| Alfentanil | H | Tetrazolinone (modified) | 10-20x | Faster onset/offset |
Insight: The cis-3-methyl substitution restricts the conformational freedom of the piperidine ring, perfectly aligning the N-phenethyl and 4-anilido groups with the receptor's hydrophobic pockets.
Visualizations of Logic & Workflow
Diagram 1: The Piperidine Pharmacophore Tuning Cycle
This diagram illustrates the decision-making process when optimizing a piperidine hit.
Caption: Decision tree for optimizing piperidine vectors based on target binding site topology (Gorge vs. Pocket).
Diagram 2: Experimental Workflow (Synthesis to Screening)
A self-validating loop for generating and testing analogs.
Caption: Modular synthetic workflow allowing independent modification of N1 and C4 positions.
Experimental Protocols
Protocol A: Modular Synthesis (Reductive Amination)
Purpose: Efficient introduction of diverse N-substituents (Vector 1) under mild conditions.[1]
Reagents: N-Boc-4-piperidone (or analog), Amine (R-NH2), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.[1]
-
Imine Formation: Dissolve the piperidone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M). Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.
-
Reduction: Add STAB (1.5 equiv) portion-wise. Note: STAB is preferred over NaCNBH3 due to lower toxicity and better functional group tolerance.
-
Quench & Workup: Stir overnight. Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organics with brine, dry over Na2SO4.[1][2]
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Validation Assay (Ellman’s Method)
Purpose: Quantitative determination of AChE inhibition (IC50).[1]
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3][4] Thiocholine reacts with DTNB (Ellman's Reagent) to produce TNB (yellow,
-
Buffer Prep: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Critical: pH must be 8.0 for optimal DTNB reactivity.
-
Enzyme Mix: Add 140 µL Buffer + 20 µL AChE solution (0.1 U/mL) to 96-well plate.
-
Inhibitor Incubation: Add 20 µL of test compound (dissolved in DMSO, <1% final conc). Incubate at 25°C for 10 mins.
-
Substrate Addition: Add 10 µL DTNB (10 mM) + 10 µL ATCh (15 mM).
-
Measurement: Measure Absorbance at 412 nm every 30s for 10 mins (Kinetic Mode).
-
Calculation: Plot Slope (Rate) vs. Log[Inhibitor]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
References
-
BenchChem. "The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery." BenchChem Technical Guides. Link
-
Sugimoto, H., et al. "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 1995. Link
-
Huang, H., et al. "Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists."[1][5] ACS Chemical Neuroscience, 2020.[5] Link
-
BroadPharm. "Ellman's Assay Protocol." BroadPharm Protocols, 2022.[1][6] Link
-
Gassama, A., et al. "Synthesis of N-Substituted piperidines from piperidone."[7] Journal de la Société Ouest-Africaine de Chimie, 2015.[7] Link
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- 5. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate, a substituted piperidine derivative. By understanding the chemical nature of this compound and adhering to established best practices, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Assessment and Chemical Profile
Inferred Hazard Profile:
| Hazard Class | Description | Recommended Precautions |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Wear nitrile gloves and a lab coat. Avoid prolonged or repeated skin contact. |
| Eye Irritant | May cause serious eye irritation, redness, or pain. | Wear safety glasses or goggles. |
| Respiratory Irritant | Inhalation of dust or aerosols may irritate the respiratory tract. | Handle in a well-ventilated area or a chemical fume hood. |
Given these potential hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash receptacles.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for disposal, ensure that the appropriate PPE is worn. The selection of PPE is dictated by the anticipated hazards and is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Waste Segregation and Containerization: The Foundation of Proper Disposal
Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.
Step 1: Designate a Hazardous Waste Container
Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The container must be in good condition, free from cracks or leaks.
Step 2: Label the Waste Container
Proper labeling is a regulatory requirement and a crucial safety measure. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the generating laboratory or researcher
Step-by-Step Disposal Protocol
The following protocol outlines the procedure for collecting and preparing this compound for disposal by a licensed waste management contractor.
Workflow for Disposal
Caption: Disposal workflow for this compound.
Detailed Procedure:
-
Preparation: Work within a chemical fume hood to minimize inhalation exposure. Lay down absorbent, plastic-backed paper on the work surface to contain any potential spills.
-
Transfer of Solid Waste: If the compound is in solid form, carefully transfer it into the designated hazardous waste container using a clean spatula or scoop. Avoid generating dust.
-
Transfer of Residual Waste: If the compound is a residue in a reaction vessel, dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol). Transfer the resulting solution into the hazardous waste container.
-
Rinsing of Contaminated Glassware: Rinse any glassware that has come into contact with the compound with a small amount of the same solvent. Add the rinsate to the hazardous waste container to ensure all residual chemical is captured.
-
Container Management: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion. Securely close the lid.
-
Decontamination of Work Area: Wipe down the work surface with a cloth dampened with the solvent used for rinsing. Dispose of the absorbent paper and cloth in a solid hazardous waste stream.
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, well-ventilated area away from incompatible materials.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills (Solid): If a small amount of solid is spilled, carefully sweep it up with a brush and dustpan and place it in the hazardous waste container. Avoid creating dust.
-
Small Spills (Liquid Solution): For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent material into the hazardous waste container.
-
Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company. The most probable disposal method for this type of organic compound is high-temperature incineration. This process ensures the complete destruction of the chemical, converting it into less harmful components such as carbon dioxide, water, and nitrogen oxides.
It is imperative that all laboratory personnel are trained on these procedures and that the institution's specific waste management policies are followed. By adhering to this guide, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
-
PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
Navigating the Safe Handling and Disposal of 1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate: A Practical Guide
For the innovative researcher, the promise of novel molecules like 1-Tert-butyl 3-methyl 5-methylpiperidine-1,3-dicarboxylate, a key building block in the development of protein degraders, is immense.[1] However, realizing this potential safely and efficiently requires a comprehensive understanding of the compound's characteristics and the implementation of rigorous handling protocols. This guide provides essential, field-tested information for the operational use and disposal of this piperidine derivative, ensuring both the integrity of your research and the safety of your laboratory personnel.
Chemical and Physical Properties
A foundational understanding of a compound's properties is the first step in safe handling. Below is a summary of the known information for this compound.
| Property | Value | Source |
| CAS Number | 1365887-44-0 | [1] |
| Molecular Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | White to light yellow crystalline powder (inferred from similar compounds) | [3] |
| Storage | Room temperature | [1] |
Essential Personal Protective Equipment (PPE)
Given the potential for skin, eye, and respiratory irritation based on analogous compounds[2], a multi-layered PPE strategy is essential. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Protection | Rationale |
| Hands | Nitrile or neoprene gloves | To prevent skin contact and potential irritation.[4] |
| Eyes/Face | Safety glasses with side shields or a face shield | To protect against splashes and airborne particles that could cause serious eye irritation.[2][4] |
| Body | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or chemical fume hood | To minimize inhalation of any dust or aerosols, which may cause respiratory irritation.[2][4] For weighing or operations that may generate dust, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Decontamination
A systematic workflow is crucial for minimizing exposure and ensuring reproducible results. The following step-by-step protocol outlines the safe handling of this compound.
Pre-Handling Preparations
-
Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for solid reagents. This should include an absorbent material like sand or vermiculite.[5]
Handling the Compound
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure or a fume hood to control dust.
-
Transfers: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.
-
Dissolution: When dissolving the solid, add it slowly to the solvent to prevent splashing.
Post-Handling Decontamination
-
Tool Cleaning: Thoroughly clean all spatulas and glassware that have come into contact with the compound.
-
Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and then a cleaning solution.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated chemical waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle. All waste generated from handling this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.[7]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., "Irritant").
-
Final Disposal: The sealed and labeled waste containers should be disposed of through your institution's environmental health and safety (EHS) office. The recommended method of disposal for piperidine derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Never dispose of this chemical down the drain or in regular trash.[6][7]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key stages of the operational and disposal workflow for this compound.
Caption: Workflow for handling and disposal.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
- PubChem. (n.d.). 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). 1-tert-butyl 3-methyl 5-methylpiperidine-1, 3-dicarboxylate, min 97%, 1 gram.
- Chem-Impex. (n.d.). Methyl 1-(tert-butoxycarbonyl)-3-piperidinecarboxylate.
- Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
- CHIRALEN. (n.d.). 1-tert-Butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate.
- ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
- ChemicalBook. (2026, January 17). PIPERIDINE-D11 - Safety Data Sheet.
- Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (n.d.). 1-(tert-Butyl) 3-methyl (S)-piperidine-1,3-dicarboxylate.
- ChemicalBook. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate Product Description.
- Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
- Fisher Scientific. (2015, July 2). SAFETY DATA SHEET.
- Advanced ChemBlocks. (2026, February 17). tert-Butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate 97%.
- Cenmed. (n.d.). 1-tert-butyl 3-methyl (3S,5R)-5-aminopiperidine-1,3-dicarboxylate (C007B-499511).
- ChemScene. (n.d.). 1303974-96-0 | 1-tert-Butyl 3-methyl 5-oxopiperidine-1,3-dicarboxylate.
- MilliporeSigma. (n.d.). tert-Butyl (S)-3-(hydroxymethyl)piperidine-1-carboxylate.
- Jubilant Ingrevia Limited. (n.d.). 3-Methylpiperidine Safety Data Sheet.
- PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. National Center for Biotechnology Information.
- Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)piperidine-1-carboxylate.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
